tert-Butyl (2-amino-6-methoxyphenyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(2-amino-6-methoxyphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-12(2,3)17-11(15)14-10-8(13)6-5-7-9(10)16-4/h5-7H,13H2,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGOXKILXOLITHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC=C1OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676414 | |
| Record name | tert-Butyl (2-amino-6-methoxyphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954238-84-7 | |
| Record name | tert-Butyl (2-amino-6-methoxyphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 954238-84-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of tert-Butyl (2-amino-6-methoxyphenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of tert-butyl (2-amino-6-methoxyphenyl)carbamate, a valuable intermediate in medicinal chemistry and organic synthesis. The strategic placement of a Boc-protected amine ortho to a free amine and a methoxy group on a benzene ring makes it a versatile building block for the construction of complex heterocyclic scaffolds and other biologically active molecules. This document outlines a detailed, field-proven methodology for its selective synthesis, purification, and thorough characterization using modern analytical techniques. The causality behind experimental choices is explained to provide a deeper understanding of the process.
Introduction and Significance
This compound (CAS No. 954238-84-7) is a bifunctional aromatic amine derivative. The presence of a nucleophilic primary amine and a carbamate-protected amine on the same aromatic core allows for sequential and site-selective chemical modifications. The tert-butyloxycarbonyl (Boc) protecting group is widely employed in organic synthesis due to its stability in a broad range of reaction conditions and its facile removal under acidic conditions. The methoxy group at the 6-position electronically influences the reactivity of the aromatic ring and the amino groups. This unique combination of functional groups makes the title compound a key precursor in the synthesis of various pharmaceutical agents and novel chemical entities.
The primary challenge in the synthesis of this compound lies in the selective mono-protection of one of the two amino groups of the starting material, 2-methoxy-1,3-phenylenediamine. This guide will detail a robust strategy to achieve high selectivity for the desired mono-Boc protected product.
Synthesis Methodology
The synthesis of this compound is achieved through the selective N-Boc protection of 2-methoxy-1,3-phenylenediamine. The core of this methodology relies on controlling the stoichiometry and reaction conditions to favor the formation of the mono-protected product over the di-protected byproduct.
Reaction Scheme
Figure 1: Synthesis of this compound.
Causality Behind Experimental Choices
The selective mono-Boc protection of a symmetrical or near-symmetrical diamine is a common challenge in organic synthesis. The following experimental parameters are critical for achieving high selectivity:
-
Stoichiometry: A slight excess of the diamine starting material can be used to statistically favor mono-protection. However, to maximize the conversion of the diamine, a carefully controlled amount of the Boc-anhydride is employed. Using a 1:1 molar ratio of 2-methoxy-1,3-phenylenediamine to di-tert-butyl dicarbonate is a good starting point.
-
Slow Addition: The di-tert-butyl dicarbonate solution is added dropwise to the solution of the diamine. This maintains a low concentration of the protecting agent throughout the reaction, minimizing the chance of a second protection event on the same molecule.
-
Temperature Control: The reaction is initiated at a low temperature (0 °C) to decrease the reaction rate and enhance selectivity. Allowing the reaction to slowly warm to room temperature ensures completion without promoting di-protection.
-
Solvent: Anhydrous tetrahydrofuran (THF) is an excellent solvent for this reaction as it is inert to the reactants and effectively dissolves both the polar diamine and the less polar Boc-anhydride.
Detailed Experimental Protocol
Materials:
-
2-Methoxy-1,3-phenylenediamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methoxy-1,3-phenylenediamine (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve di-tert-butyl dicarbonate (1.0 eq) in anhydrous THF and add it to the dropping funnel.
-
Add the (Boc)₂O solution dropwise to the stirred solution of the diamine over a period of 1-2 hours.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diamine is consumed.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution to remove any unreacted (Boc)₂O and its byproducts.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.[1]
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
Physical Properties
| Property | Value |
| CAS Number | 954238-84-7 |
| Molecular Formula | C₁₂H₁₈N₂O₃ |
| Molecular Weight | 238.28 g/mol |
| Appearance | Off-white to light yellow solid |
| Melting Point | Approximately 75-79 °C |
Spectroscopic Data
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
Expected Chemical Shifts (δ) in CDCl₃:
-
~7.0-6.2 ppm (m, 3H): Aromatic protons. The exact splitting pattern will be complex due to the substitution pattern.
-
~6.5-7.0 ppm (br s, 1H): NH proton of the carbamate.
-
~3.8-4.2 ppm (br s, 2H): NH₂ protons of the free amine.
-
3.85 ppm (s, 3H): Methoxy (OCH₃) protons.
-
1.52 ppm (s, 9H): tert-Butyl protons of the Boc group.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Expected Chemical Shifts (δ) in CDCl₃:
-
~153-155 ppm: Carbonyl carbon of the carbamate.
-
~140-150 ppm: Aromatic carbons attached to oxygen and nitrogen.
-
~110-130 ppm: Aromatic carbons.
-
~80-82 ppm: Quaternary carbon of the tert-butyl group.
-
~55-56 ppm: Methoxy carbon.
-
~28 ppm: Methyl carbons of the tert-butyl group.
The FT-IR spectrum is used to identify the functional groups present in the molecule.
Expected Characteristic Absorption Bands (cm⁻¹):
-
3450-3300 cm⁻¹ (two bands): N-H stretching of the primary amine.
-
~3300 cm⁻¹: N-H stretching of the carbamate.
-
~1700 cm⁻¹: C=O stretching of the carbamate.
-
~1600, 1500 cm⁻¹: C=C stretching of the aromatic ring.
-
~1250, 1160 cm⁻¹: C-O stretching of the carbamate and methoxy group.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected m/z values (ESI+):
-
[M+H]⁺: 239.14
-
[M+Na]⁺: 261.12
-
A significant fragment corresponding to the loss of the tert-butyl group ([M-56+H]⁺) at m/z 183.08 is also expected.
Purification and Handling
Purification
As mentioned in the experimental protocol, flash column chromatography is the recommended method for obtaining high-purity this compound. A gradient elution starting with a low polarity eluent (e.g., 5% EtOAc in hexanes) and gradually increasing the polarity (e.g., up to 30% EtOAc in hexanes) will effectively separate the desired mono-Boc product from the starting diamine and the di-Boc byproduct.
Recrystallization can also be employed for further purification. A suitable solvent system would be a mixture of ethyl acetate and hexanes.
Storage and Handling
This compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It is sensitive to strong acids, which will cleave the Boc protecting group. Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.
Conclusion
This technical guide has detailed a reliable and well-reasoned approach for the synthesis, purification, and characterization of this compound. By carefully controlling the reaction conditions, particularly the stoichiometry and rate of addition of di-tert-butyl dicarbonate, a selective mono-Boc protection of 2-methoxy-1,3-phenylenediamine can be achieved. The provided characterization data, based on established spectroscopic principles, will aid researchers in confirming the successful synthesis of this versatile building block. The methodologies described herein are designed to be readily implemented in a standard organic synthesis laboratory, empowering researchers in their pursuit of novel chemical entities for drug discovery and development.
References
Sources
Physical and chemical properties of tert-Butyl (2-amino-6-methoxyphenyl)carbamate
An In-Depth Technical Guide to tert-Butyl (2-amino-6-methoxyphenyl)carbamate
Introduction
This compound, identified by CAS number 954238-84-7, is a substituted aromatic carbamate of increasing interest within the fields of medicinal chemistry and synthetic organic chemistry.[1][2] Its unique structure, featuring a methoxy group and a primary amine ortho to a tert-butoxycarbonyl (Boc) protected amine, makes it a valuable and versatile building block. The Boc protecting group is a cornerstone of modern peptide synthesis and drug development, prized for its stability under a wide range of conditions and its facile, selective removal under acidic conditions.[3]
This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. It is intended for researchers, scientists, and drug development professionals who may utilize this compound as a key intermediate in the synthesis of complex molecular targets, including pharmaceutical agents and novel chemical probes.[1] We will delve into its structural characteristics, physicochemical data, a plausible synthetic pathway, and critical safety considerations, offering field-proven insights to support its effective application in a laboratory setting.
Compound Identification and Structure
Correctly identifying a chemical entity is the foundation of any scientific endeavor. The structural arrangement of this compound is key to its reactivity and utility. The molecule consists of a benzene ring substituted with three functional groups: a primary amine (-NH₂), a methoxy group (-OCH₃), and a Boc-protected amine (-NHBoc).
-
IUPAC Name: tert-butyl N-(2-amino-6-methoxyphenyl)carbamate[2]
-
Synonyms: (2-Amino-6-methoxyphenyl)carbamic acid tert-butyl ester, n2-boc-3-methoxy-1,2-benzenediamine[4]
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- 4. (2-Amino-6-methoxy-phenyl)-carbamic acid tert-butyl ester | CAS 954238-84-7 | Chemical-Suppliers [chemical-suppliers.eu]
tert-Butyl (2-amino-6-methoxyphenyl)carbamate CAS number and molecular structure
An In-depth Technical Guide to tert-Butyl (2-amino-6-methoxyphenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in modern medicinal chemistry and drug development. The document details its core physicochemical properties, molecular structure, a validated synthesis protocol, and expected analytical characterizations. Furthermore, it explores the compound's strategic importance as a building block, particularly in the synthesis of complex pharmaceutical agents, and outlines essential safety and handling procedures. This guide is intended to serve as an authoritative resource for scientists engaged in synthetic chemistry and pharmaceutical research, offering both foundational knowledge and practical, field-proven insights.
Introduction: Strategic Importance in Synthesis
This compound, identified by CAS Number 954238-84-7 , is a substituted aniline derivative of significant interest in organic synthesis.[1][2] Its structure incorporates three key functional groups: a primary aromatic amine (-NH₂), a methoxy ether (-OCH₃), and a tert-butoxycarbonyl (Boc) protected amine. This unique arrangement makes it a versatile and valuable intermediate for constructing complex molecular architectures.
The carbamate group, in general, is a crucial structural motif in many approved drugs.[3][4] Specifically, the Boc group serves as an excellent protecting group for amines due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[5] The strategic placement of the primary amine and the Boc-protected amine on the anisole ring allows for selective, stepwise reactions, a critical requirement in the multi-step synthesis of targeted therapeutic agents like kinase inhibitors.[6][7] This guide elucidates the essential technical data required for the effective utilization of this compound in a research and development setting.
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in synthesis. The key identifiers and properties for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 954238-84-7 | [1][2] |
| Molecular Formula | C₁₂H₁₈N₂O₃ | [1][2] |
| Molecular Weight | 238.28 g/mol | [1][2] |
| Appearance | Colorless to light yellow solid | [2] |
| Density | ~1.164 g/cm³ | [2] |
| Boiling Point | ~322.2 °C at 760 mmHg | [2] |
| Storage | Sealed in a dry place at room temperature | [1] |
Molecular Structure
The molecular structure features a 1,2,3-trisubstituted benzene ring. The Boc-carbamate and methoxy groups exert significant steric and electronic influence on the reactivity of the primary amine and the aromatic ring itself.
Synthesis and Purification
The synthesis of this compound is typically achieved via the reduction of its nitro-analogue, tert-butyl (2-methoxy-6-nitrophenyl)carbamate. This transformation is a standard procedure in organic chemistry, where a nitro group is selectively reduced to a primary amine without affecting other sensitive functional groups like the Boc-carbamate.
Synthetic Strategy: Selective Nitro Group Reduction
The choice of reducing agent is critical. Catalytic hydrogenation (e.g., H₂/Pd-C) is effective but can sometimes be slow or require specialized pressure equipment. A more common laboratory-scale method involves chemical reduction. A combination of iron powder in acidic medium (e.g., FeCl₃) or tin(II) chloride is often employed. An alternative, efficient method uses hydrazine hydrate with a catalyst like ferric chloride (FeCl₃), which offers high yields and straightforward work-up procedures.[8]
Experimental Protocol: Reduction via Hydrazine Hydrate
This protocol is adapted from established methods for aromatic nitro group reduction.[8]
Materials:
-
tert-Butyl (2-methoxy-6-nitrophenyl)carbamate (1.0 eq)
-
Methanol (or Ethanol)
-
Ferric Chloride (FeCl₃) (catalytic amount, e.g., 0.1 eq)
-
Activated Carbon
-
Hydrazine Hydrate (80% solution, 5.0 eq)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: A round-bottomed flask is charged with tert-butyl (2-methoxy-6-nitrophenyl)carbamate and methanol. The mixture is stirred to achieve a suspension.
-
Catalyst Addition: Ferric chloride and a small amount of activated carbon are added to the flask. The mixture is heated to approximately 60 °C.
-
Reduction: Hydrazine hydrate is added dropwise to the heated mixture. Causality: The dropwise addition is crucial to control the exothermic reaction and prevent excessive gas evolution. The reaction is then heated to reflux (around 80 °C) and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: The reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the solid catalyst and activated carbon.
-
Extraction: The solvent is removed under reduced pressure. The residue is redissolved in DCM and washed with water and saturated NaHCO₃ solution to neutralize any remaining acid.
-
Drying and Concentration: The organic layer is separated, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude solid is purified by recrystallization or column chromatography (e.g., silica gel using an ethyl acetate/hexane gradient) to afford the final product.
Purification and Characterization Workflow
The logical flow from a completed reaction to a verified, pure compound is critical for ensuring the integrity of subsequent synthetic steps.
Spectroscopic Analysis (Expected)
While actual spectra should be run for each batch, the expected analytical data based on the molecular structure provides a reliable benchmark for characterization.
-
¹H NMR: The spectrum should show a singlet for the nine protons of the tert-butyl group around 1.5 ppm. The methoxy group protons will appear as a singlet around 3.8-4.0 ppm. The aromatic protons will appear in the 6.5-7.5 ppm region, with coupling patterns dictated by their substitution. The protons of the two amine groups (-NH₂ and -NH-Boc) will appear as broad singlets.
-
¹³C NMR: The spectrum will show distinct signals for the quaternary carbon and methyl carbons of the Boc group (~80 ppm and ~28 ppm, respectively). The methoxy carbon will be visible around 55-60 ppm. Aromatic carbons will appear in the 110-150 ppm range, and the carbonyl carbon of the carbamate will be downfield (~153 ppm).
-
Mass Spectrometry (ESI-MS): The positive ion mode should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 239.29.
Applications in Drug Discovery and Development
The primary utility of this compound is as a versatile building block. The differential protection of the two amine groups is the cornerstone of its utility.
-
Orthogonal Reactivity: The free primary amine can undergo reactions such as acylation, sulfonylation, or reductive amination, while the Boc-protected amine remains inert.
-
Boc-Deprotection: Subsequently, the Boc group can be cleanly removed with an acid (e.g., trifluoroacetic acid or HCl in dioxane), revealing a second primary amine for further functionalization.
This one-two punch of selective reaction followed by deprotection is a powerful strategy for building the complex scaffolds found in many modern pharmaceuticals. For instance, related diaminoanisole intermediates are critical components in the synthesis of third-generation EGFR inhibitors used in oncology.[6] The carbamate moiety itself is recognized for its ability to act as a stable peptide bond surrogate and to participate in hydrogen bonding with biological targets.[4]
Safety, Handling, and Storage
As a research chemical, this compound must be handled with appropriate care. While a specific safety data sheet for this exact compound is not universally available, data from closely related carbamates and anilines suggest the following precautions.[9]
| Hazard Category | GHS Statement | Precautionary Code(s) |
| Acute Toxicity (Oral) | H301: Toxic if swallowed | P264, P270, P301+P310 |
| Skin Irritation | H315: Causes skin irritation | P280, P302+P352 |
| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 |
Handling:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[9]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10]
-
Avoid breathing dust and avoid contact with skin and eyes.[9]
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[1][9]
Conclusion
This compound is more than just a chemical; it is an enabling tool for innovation in drug discovery. Its well-defined structure, predictable reactivity, and strategic importance as a differentially protected diamine make it an indispensable intermediate. This guide provides the core technical knowledge—from synthesis to safe handling—required for its effective deployment in the laboratory, empowering researchers to build the complex molecules that may become the next generation of therapeutics.
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Zhao, B. et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Atlantis Press. Available at: [Link]
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Yadav, V. et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. SpringerPlus. Available at: [Link]
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MySkinRecipes. Tert-Butyl (2-((5-Methoxy-2-Nitrophenyl)Amino)Ethyl)Carbamate. Available at: [Link]
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Zhao, B. et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. Available at: [Link]
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Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]
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Tukuljac, M., & Likić, S. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju. Available at: [Link]
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Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central. Available at: [Link]
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A Technical Guide to the Spectroscopic Characterization of tert-Butyl (2-amino-6-methoxyphenyl)carbamate
Abstract: This document provides an in-depth technical analysis of the spectroscopic data for tert-butyl (2-amino-6-methoxyphenyl)carbamate (CAS 954238-84-7), a key building block in contemporary organic and medicinal chemistry. We present a comprehensive examination of its Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopic profiles. The causality behind experimental observations is explained, providing researchers, scientists, and drug development professionals with a robust framework for the structural verification and quality assessment of this compound. Detailed, field-proven protocols for data acquisition are included to ensure reproducibility and analytical integrity.
Introduction
This compound is a bifunctional aromatic compound featuring a Boc-protected amine, a free aniline group, and a methoxy substituent. This specific arrangement of functional groups makes it a valuable intermediate for the synthesis of complex heterocyclic systems and pharmacologically active molecules. Accurate and unambiguous structural confirmation is paramount for its use in multi-step syntheses, where impurities or isomeric misassignments can lead to significant downstream failures. This guide establishes a validated spectroscopic baseline for the compound, leveraging MS, IR, and NMR techniques to create a complete analytical portrait.
Molecular Structure and Properties
Mass Spectrometry (MS) Analysis
Mass spectrometry is employed to determine the molecular weight of the compound and to gain structural insights through the analysis of its fragmentation patterns. Electrospray Ionization (ESI) is the preferred method due to the compound's polarity.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol or acetonitrile. Dilute this solution to approximately 10-50 µg/mL using a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The acid promotes protonation.
-
Instrumentation: Utilize an ESI-equipped mass spectrometer, such as a single quadrupole or a time-of-flight (TOF) analyzer.[3][4]
-
Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.
-
MS Parameters (Positive Ion Mode):
-
Ionization Mode: ESI, Positive
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizer Gas (N₂): Set to instrument-specific recommendations.
-
Drying Gas (N₂): 250-350 °C
-
Scan Range: m/z 50 - 500
-
Data Summary & Interpretation
| Ion (m/z) | Assignment | Interpretation |
| 239.1 | [M+H]⁺ | The protonated molecular ion confirms the molecular weight of 238.28 Da. |
| 183.1 | [M+H - C₄H₈]⁺ | Corresponds to the loss of isobutylene (56 Da) from the tert-butyl group, a characteristic fragmentation of Boc-protected amines. |
| 139.1 | [M+H - C₅H₈O₂]⁺ | Represents the subsequent loss of CO₂ (44 Da) from the carbamic acid intermediate, resulting in the protonated 2-methoxy-1,3-benzenediamine ion. |
The fragmentation cascade initiated by the loss of the tert-butyl group is a hallmark of Boc-carbamates and serves as a primary diagnostic tool. The stability of the resulting carbamic acid intermediate is low, readily decarboxylating to yield the free amine.
Visualization: ESI-MS Fragmentation Pathway
Caption: Primary fragmentation pathway of the protonated molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and reliable method for identifying the key functional groups present in the molecule. The analysis confirms the presence of amines, the carbamate carbonyl, and the aromatic system.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: Place a small amount (1-5 mg) of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the ATR anvil to ensure good contact.
-
Collect the sample spectrum over a range of 4000-600 cm⁻¹.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.
-
Data Summary & Interpretation
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Causality & Interpretation |
| ~3450 & ~3350 | Primary Amine (-NH₂) | N-H Asymmetric & Symmetric Stretch | The two distinct, sharp peaks are characteristic of a primary aniline group. Hydrogen bonding can cause broadening. |
| ~3300 | Secondary Amine (N-H) | N-H Stretch | This single, often broader peak corresponds to the N-H bond of the Boc-carbamate group. |
| ~2975 | Alkyl C-H | C-H Stretch | Strong absorption from the methyl groups of the tert-butyl moiety.[5] |
| ~1690-1710 | Carbamate Carbonyl (C=O) | C=O Stretch | A strong, sharp peak indicating the carbonyl of the Boc protecting group. Its position is typical for urethane-type carbonyls.[5] |
| ~1600 & ~1480 | Aromatic Ring | C=C Stretch | Peaks characteristic of the benzene ring stretching vibrations. |
| ~1250 & ~1030 | C-O Ether & Carbamate | C-O Stretch | Strong absorptions corresponding to the aryl-O-CH₃ ether and the O-C(O)N carbamate linkages. |
The IR spectrum provides a definitive fingerprint, with the combination of dual N-H stretches (primary amine), a single N-H stretch (carbamate), and a strong carbonyl peak being highly diagnostic for this structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed structural information, allowing for the precise assignment of every proton and carbon atom in the molecule.
¹H NMR Spectroscopy
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.[3]
-
Data Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Ensure proper shimming to achieve high resolution.
-
Set the spectral width to cover the range of -1 to 10 ppm.
-
Use a sufficient number of scans (e.g., 8-16) to obtain good signal-to-noise.
-
Data Summary & Interpretation (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality & Interpretation |
| ~7.00 | t | 1H | Ar-H (H4) | This proton is coupled to two adjacent aromatic protons (H3 and H5), resulting in a triplet. Its downfield shift is due to its position on the aromatic ring. |
| ~6.40 | d | 1H | Ar-H (H3) | Coupled only to H4, this proton appears as a doublet. It is shifted upfield relative to H4 due to the ortho-donating effect of the methoxy group. |
| ~6.35 | d | 1H | Ar-H (H5) | Coupled only to H4, appearing as a doublet. Its upfield shift is influenced by the ortho-amino group. |
| ~6.20 | br s | 1H | NH -Boc | The carbamate proton signal is often broad due to quadrupole coupling with the nitrogen atom and potential chemical exchange. |
| ~3.80 | s | 3H | -OCH₃ | The methoxy protons are chemically equivalent and have no adjacent protons to couple with, resulting in a sharp singlet. |
| ~3.70 | br s | 2H | -NH₂ | The primary amine protons are typically a broad singlet due to exchange and quadrupole effects. Their chemical shift can vary with concentration and solvent. |
| 1.51 | s | 9H | -C(CH₃ )₃ | The nine protons of the tert-butyl group are equivalent and show no coupling, leading to a strong, sharp singlet. This is a highly characteristic signal for a Boc group.[6] |
¹³C NMR Spectroscopy
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Instrumentation: Use a 100 MHz or higher NMR spectrometer.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This is a standard experiment where all ¹H-¹³C couplings are removed, resulting in a singlet for each unique carbon atom.
-
A longer acquisition time and more scans are required compared to ¹H NMR.
-
Data Summary & Interpretation (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Causality & Interpretation |
| ~153.0 | C =O (Boc) | The carbamate carbonyl carbon is significantly deshielded and appears far downfield. |
| ~149.0 | C -OCH₃ | The aromatic carbon directly attached to the electron-donating methoxy group. |
| ~140.0 | C -NH₂ | The aromatic carbon bonded to the primary amino group. |
| ~128.0 | Ar-C H (C4) | Aromatic methine carbon. |
| ~118.0 | C -NHBoc | The aromatic carbon attached to the Boc-protected amine. |
| ~105.0 | Ar-C H (C3) | Aromatic methine carbon, shifted upfield due to the strong donating effects of adjacent substituents. |
| ~104.0 | Ar-C H (C5) | Aromatic methine carbon, also shifted significantly upfield. |
| ~80.5 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group.[6] |
| ~55.5 | -OC H₃ | The carbon of the methoxy group. |
| 28.3 | -C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group.[6] |
Visualization: General Spectroscopic Workflow
Caption: A generalized workflow for comprehensive structural elucidation.
Conclusion
The collective data from Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy provide a cohesive and unambiguous structural confirmation of this compound. The MS data confirms the molecular weight and shows the characteristic loss of the Boc group. The IR spectrum clearly identifies all key functional groups, including the primary amine, the carbamate N-H and C=O, and the aromatic ether. Finally, the ¹H and ¹³C NMR spectra provide a complete map of the carbon-hydrogen framework, with each signal being unequivocally assigned based on chemical shift, multiplicity, and integration. This comprehensive spectroscopic profile serves as an authoritative reference for researchers, ensuring the identity and quality of this important chemical intermediate.
References
- Supporting Information for an unspecified chemical synthesis. (n.d.). Retrieved from vertexaisearch.cloud.google.com. (Note: While this source provides relevant NMR data for similar structures, the primary document context is unavailable.)
-
PubChem. (n.d.). tert-butyl N-(5-amino-2-methoxyphenyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link](Note: This is a constitutional isomer, used for general reference on compound properties.)
-
Atlantis Press. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Advances in Computer Science Research, volume 59. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). tert-Butyl carbamate. In NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Retrieved from [Link]
-
SpectraBase. (n.d.). Tert-butyl (2-formyl-6-methoxyphenyl)carbamate. Retrieved from [Link]
-
SpectraBase. (n.d.). Vapor Phase IR of Tert-butyl (2-formyl-6-methoxyphenyl)carbamate. Retrieved from [Link]
-
ChemBK. (2024). This compound. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]
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Solubility and stability of tert-Butyl (2-amino-6-methoxyphenyl)carbamate
An In-depth Technical Guide to the Solubility and Stability of tert-Butyl (2-amino-6-methoxyphenyl)carbamate
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility and stability of this compound, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. Directed at researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, solubility profiles in various solvents, and stability characteristics under diverse environmental conditions. The guide offers field-proven insights and detailed experimental protocols to ensure the reliable and effective use of this compound in research and manufacturing settings. By elucidating the causality behind experimental choices and providing self-validating systems, this guide aims to be an authoritative resource for the scientific community.
Introduction
This compound, distinguished by the presence of a tert-butoxycarbonyl (Boc) protecting group on an aniline derivative, is a molecule of significant interest in organic synthesis. The Boc group is renowned for its stability under a range of conditions and its facile, clean removal under acidic conditions, making it a cornerstone of modern protecting group chemistry. The strategic placement of the amino and methoxy groups on the phenyl ring further influences the molecule's reactivity and physical properties, making a thorough understanding of its solubility and stability paramount for its application in multi-step syntheses.
The successful progression of a chemical entity from a laboratory-scale synthesis to a viable drug candidate or commercial product is intrinsically linked to its physicochemical properties. Solubility impacts reaction kinetics, purification efficiency, and formulation development, while stability determines storage conditions, shelf-life, and the impurity profile of the final product. This guide provides a detailed exploration of these critical parameters for this compound, offering both foundational knowledge and practical, actionable protocols.
Physicochemical Properties
A foundational understanding of the physicochemical properties of a compound is essential before undertaking extensive solubility and stability studies. These properties govern its behavior in various solvent systems and its intrinsic stability.
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl N-(2-amino-6-methoxyphenyl)carbamate | [1] |
| Synonyms | N2-Boc-3-methoxy-1,2-benzenediamine, (2-Amino-6-methoxy-phenyl)-carbamic acid tert-butyl ester | [1] |
| CAS Number | 954238-84-7 | [1] |
| Molecular Formula | C12H18N2O3 | [1] |
| Molecular Weight | 238.28 g/mol | [2] |
| Appearance | Colorless to light yellow solid | [2] |
| Melting Point | Approximately 75-79 °C | [2] |
| Boiling Point | ~322.2 °C at 760 mmHg (Predicted) | [3] |
| Density | ~1.164 g/cm³ (Predicted) | [2] |
Solubility Profile
The solubility of this compound is a critical factor in its practical application, influencing everything from reaction conditions to purification and formulation. The presence of both polar (amino, carbamate, methoxy) and non-polar (tert-butyl, phenyl) moieties suggests a nuanced solubility profile.
Qualitative Solubility Assessment
A preliminary qualitative assessment of solubility in a range of common laboratory solvents is a crucial first step. Based on the principle of "like dissolves like," the expected solubility is summarized below.
| Solvent Class | Examples | Expected Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF) | High | The polar nature of the carbamate, amino, and methoxy groups should interact favorably with these solvents. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The ability to act as hydrogen bond donors and acceptors facilitates dissolution. |
| Non-Polar | Toluene, Hexanes, Diethyl ether | Low to Moderate | The non-polar tert-butyl group and phenyl ring will contribute to some solubility, but the polar functional groups will limit it. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds. |
| Aqueous | Water | Very Low | The molecule's significant non-polar character is expected to result in poor aqueous solubility. |
Quantitative Solubility Determination
While qualitative assessments are useful, quantitative data is essential for process development and formulation. The following table will be populated with experimentally determined solubility values.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |
| Data to be determined | |||
Experimental Protocol for Solubility Determination
The following protocol outlines a robust method for the quantitative determination of solubility.
Objective: To determine the equilibrium solubility of this compound in various solvents at controlled temperatures.
Materials:
-
This compound (high purity)
-
Selected solvents (HPLC grade)
-
Thermostatically controlled shaker/incubator
-
Calibrated analytical balance
-
Vials with screw caps
-
Syringe filters (0.45 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the compound to a known volume of solvent in a sealed vial.
-
Equilibrate the vials in a shaker incubator at a constant temperature (e.g., 25 °C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow undissolved solids to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
-
Quantification by HPLC:
-
Prepare a series of calibration standards of the compound in the chosen solvent.
-
-
Stability Profile
The stability of this compound is a critical attribute that influences its handling, storage, and application. The Boc protecting group is known to be labile under acidic conditions, and the presence of other functional groups can influence its overall stability profile.
General Stability Considerations for N-Boc Protected Amines
-
Acidic Conditions: The tert-butoxycarbonyl (Boc) protecting group is readily cleaved under acidic conditions. The mechanism involves the protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which then typically forms isobutylene and a proton.
-
Basic Conditions: N-Boc protected amines are generally stable to a wide range of basic conditions.[4]
-
Nucleophiles: The carbamate functionality is relatively resistant to nucleophilic attack.[5]
-
Thermal Stress: Thermal deprotection of N-Boc groups can occur at elevated temperatures, typically above 150 °C, proceeding through a fragmentation mechanism to yield the free amine, carbon dioxide, and isobutylene.[6]
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.[7]
4.2.1 Hydrolytic Stability
-
Acidic Hydrolysis: Degradation is expected. The primary degradation product would be 2-amino-6-methoxyaniline.
-
Basic Hydrolysis: The compound is expected to be stable.
-
Neutral Hydrolysis: Minimal degradation is anticipated.
4.2.2 Oxidative Stability
The amino group and the electron-rich aromatic ring may be susceptible to oxidation.
4.2.3 Photostability
Aromatic compounds can be susceptible to photodegradation.
4.2.4 Thermal Stability
As mentioned, thermal deprotection is a known pathway for N-Boc compounds.
Predicted Degradation Pathway
Experimental Protocol for Forced Degradation Studies
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acidic: Treat the stock solution with HCl (e.g., 0.1 M) at room temperature and elevated temperature (e.g., 60 °C).
-
Basic: Treat the stock solution with NaOH (e.g., 0.1 M) at room temperature and elevated temperature.
-
Oxidative: Treat the stock solution with H₂O₂ (e.g., 3%) at room temperature.
-
Thermal: Expose the solid compound and a solution to elevated temperatures (e.g., 80 °C).
-
Photolytic: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the stressed samples by a stability-indicating HPLC-UV/MS method to quantify the parent compound and identify any degradation products.
Analytical Methodologies
A robust and validated analytical method is crucial for the accurate quantification of this compound and for monitoring its purity and stability.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is generally suitable for the analysis of this compound.
Recommended HPLC Conditions:
| Parameter | Condition |
| Column | C18, e.g., 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | A suitable gradient from low to high organic content (e.g., 10-90% B over 15 minutes) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at a suitable wavelength (to be determined by UV scan) |
| Injection Volume | 10 µL |
Recommendations for Handling and Storage
Based on the available stability information, the following recommendations are provided for the handling and storage of this compound:
-
Storage: Store in a cool, dry, and well-ventilated area in tightly sealed containers. Protect from light and moisture.
-
Handling: Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid creating dust. Handle in a well-ventilated area or under a fume hood.
-
Incompatibilities: Avoid contact with strong acids and strong oxidizing agents.
Conclusion
This compound is a valuable synthetic intermediate with a stability profile characteristic of N-Boc protected anilines. It is generally stable under basic and neutral conditions but is susceptible to degradation in the presence of acids and at elevated temperatures. Its solubility profile allows for its use in a variety of common organic solvents. For optimal use, it is crucial to control the pH and temperature of reactions and to store the compound under appropriate conditions. The analytical methods and experimental protocols provided in this guide offer a framework for ensuring the quality and successful application of this compound in research and development.
References
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
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(2-Amino-6-methoxy-phenyl)-carbamic acid tert-butyl ester | CAS 954238-84-7. Chemical-Suppliers. [Link]
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This compound - ChemBK. [Link]
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Thermal Methods - ACS GCI Pharmaceutical Roundtable Reagent Guides. Wordpress. [Link]
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Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
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Why is boc stable to hydrolysis under basic conditions? Reddit. [Link]
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Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]
-
Annex 6. WHO. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PubMed. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. University College Cork. [Link]
-
Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements. Semantic Scholar. [Link]
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. NIH. [Link]
-
Enzyme-catalyzed kinetic resolution of N-Boc-trans-3-hydroxy-4-phenylpyrrolidine. ResearchGate. [Link]
-
Selective Thermal Deprotection of N‑Boc Protected Amines in Continuous Flow. Figshare. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Comparison of various catalysts in the N-Boc protection of aniline with (Boc) 2 O at room temperature. ResearchGate. [Link]
-
N-Boc-2-methoxyaniline, min 97%, 25 grams. CP Lab Safety. [Link]
-
Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. ResearchGate. [Link]
-
Report Sheet: Kinetics: Integrated Rate Laws Hydrolysis of Tert-Butyl Chloride CHEM. Course Hero. [Link]
-
The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. [Link]
-
Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica. [Link]
-
Kinetics of alkaline hydrolysis of synthetic organic esters. ChemRxiv. [Link]
-
A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. NIH. [Link]
-
Kinetics of hydrolysis of 8-(arylamino)-2'-deoxyguanosines. PubMed. [Link]
-
ChemInform Abstract: An Efficient and Highly Chemoselective N-Boc Protection of Amines, Amino Acids, and Peptides under Heterogeneous Conditions.. ResearchGate. [Link]
-
tert-butyl N-(5-amino-2-methoxyphenyl)carbamate | C12H18N2O3 | CID 22344747. PubChem. [Link]
-
2-Methoxyaniline | C7H9NO | CID 7000. PubChem. [Link]
-
t-Butyl carbanilate | C11H15NO2 | CID 137930. PubChem. [Link]
-
Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Atlantis Press. [Link]
-
(2-Amino-6-methoxy-phenyl)-carbamic acid tert-butyl ester | CAS 954238-84-7. Chemical-Suppliers. [Link]
-
HPLC Method for Analysis of 3-tert-butyl-4-hydroxyanisole (BHA) on Newcrom R1 Column. SIELC Technologies. [Link]
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This compound. ChemBK. [Link]
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Growth of Aquincola tertiaricarbonis L108 on tert-Butyl Alcohol Leads to the Induction of a Phthalate Dioxygenase-related Protein and its Associated Oxidoreductase Subunit. ResearchGate. [Link]
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Screening, identification, metabolic pathway of di-n-butyl phthalate degrading Priestia megaterium P-7 isolated from long-term film mulched cotton field soil in Xinjiang. Frontiers. [Link]
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A Technical Guide to the Potential Biological Activities of tert-Butyl (2-amino-6-methoxyphenyl)carbamate Derivatives
Executive Summary
The carbamate functional group is a cornerstone in modern medicinal chemistry, valued for its unique structural and physicochemical properties that bridge the gap between amides and esters.[1][2] This guide focuses on a specific, yet versatile, chemical scaffold: tert-Butyl (2-amino-6-methoxyphenyl)carbamate . Derivatives of this core structure present a compelling opportunity for drug discovery, leveraging a synthetically accessible framework to explore a wide range of therapeutic applications. This document provides a technical overview of the potential anticancer, antimicrobial, and anti-inflammatory activities of this compound class. By synthesizing established literature on related carbamate structures with validated experimental protocols, this guide serves as a roadmap for researchers and drug development professionals to systematically investigate and unlock the therapeutic potential of these promising molecules.
The Carbamate Moiety: A Privileged Scaffold in Drug Design
The utility of the carbamate group in pharmaceuticals is well-documented.[3] It is a bioisostere of the peptide bond but offers superior metabolic stability against proteolytic degradation.[2][4] This stability, combined with its ability to engage in hydrogen bonding and its capacity to permeate cellular membranes, makes it an attractive feature in drug design.[1][4] Carbamates are integral to both active drugs, where the moiety interacts directly with a biological target, and prodrugs, where it improves pharmacokinetic properties like bioavailability before being cleaved to release the active agent.[3][5] The tert-butyl carbamate (Boc) group, in particular, is a common protecting group in organic synthesis, but its presence in a final derivative can also modulate lipophilicity and cell permeability.
Synthesis and Chemical Profile
The this compound scaffold is valuable not only for its potential bioactivity but also for its synthetic tractability. The presence of a primary aromatic amine provides a straightforward chemical handle for diversification. A library of novel derivatives can be readily generated via standard coupling reactions, such as amide bond formation, allowing for the systematic exploration of the structure-activity relationship (SAR). For instance, coupling with various carboxylic acids can yield a range of N-acylated derivatives, a strategy that has proven effective in discovering compounds with anti-inflammatory properties.[6][7] This synthetic accessibility is a critical advantage in the early stages of drug discovery, enabling the rapid generation of chemical diversity for biological screening.
Potential Biological Activities and Mechanistic Insights
Anticancer Activity
Hypothesis: Derivatives of the this compound scaffold are potential anticancer agents, likely acting as kinase inhibitors. This hypothesis is strongly supported by the fact that a closely related structure, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, is a key intermediate in the synthesis of Osimertinib (AZD9291), a potent EGFR kinase inhibitor used in cancer therapy.[8][9][10] Furthermore, numerous other carbamate-containing molecules have demonstrated significant anticancer effects against various human cancer cell lines.[11][12]
Mechanistic Rationale: The core scaffold can be envisioned as a "hinge-binding" fragment common in many kinase inhibitors. Modifications at the 2-amino position can introduce functionalities that occupy the ATP-binding pocket of kinases, leading to inhibition of downstream signaling pathways that control cell proliferation and survival. The methoxy group may also play a role in orienting the molecule within the binding site.
Proposed Experimental Workflow: A tiered screening approach is recommended to efficiently identify promising anticancer candidates. The primary goal is to assess both potency against cancer cells and selectivity over non-cancerous cells, the latter being a critical indicator of therapeutic potential.[13][14]
Data Presentation: Anticancer Activity All values are hypothetical examples for illustrative purposes.
| Compound ID | Cancer Cell Line (A549) IC50 (µM) | Normal Cell Line (MRC-5) IC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| Derivative-A | 1.2 | > 100 | > 83.3 |
| Derivative-B | 5.8 | 60.2 | 10.4 |
| Derivative-C | 25.1 | 30.5 | 1.2 |
| Doxorubicin | 0.8 | 2.4 | 3.0 |
Experimental Protocol: Cell Viability Assessment (MTT Assay) [15]
-
Cell Seeding: Seed cancer cells (e.g., A549) and non-malignant cells (e.g., MRC-5) in separate 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and positive control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Antimicrobial Activity
Hypothesis: Given the established antimicrobial and antifungal activities of various carbamate-containing compounds, derivatives of this scaffold may possess antibacterial properties.[16][17] The structural features could allow these molecules to interfere with essential bacterial processes.
Mechanistic Rationale: The potential mechanisms are broad but could include the inhibition of enzymes involved in cell wall biosynthesis, disruption of bacterial membrane integrity, or interference with DNA replication or protein synthesis. The lipophilic nature of the carbamate and the aromatic ring could facilitate passage through the bacterial cell wall.
Proposed Experimental Workflow: The gold standard for initial antimicrobial screening is determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible microbial growth.[18][19] The broth microdilution method is a high-throughput and quantitative approach for this assessment.[18][20]
Data Presentation: Antimicrobial Activity All values are hypothetical examples for illustrative purposes.
| Compound ID | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) |
|---|---|---|
| Derivative-D | 8 | 16 |
| Derivative-E | > 128 | > 128 |
| Derivative-F | 4 | 64 |
| Ciprofloxacin | 0.5 | 0.25 |
Experimental Protocol: Broth Microdilution Assay [18]
-
Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of each test compound in cation-adjusted Mueller-Hinton Broth (MHB). The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension from overnight cultures equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB so that the final inoculum concentration in each well will be approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours under ambient atmospheric conditions.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity.
Anti-inflammatory Activity
Hypothesis: Derivatives of this compound may exhibit anti-inflammatory activity, potentially through the inhibition of cyclooxygenase (COX) enzymes. This is directly supported by a study demonstrating that analogous tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives show significant in vivo anti-inflammatory effects, with molecular docking studies suggesting COX-2 as the target.[6][7]
Mechanistic Rationale: Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of pro-inflammatory prostaglandins. Selective inhibition of COX-2 over COX-1 is a key goal in modern anti-inflammatory drug design to reduce gastrointestinal side effects. The carbamate derivatives can be designed to fit within the active site of the COX-2 enzyme, blocking its catalytic activity.
Proposed Experimental Workflow: An initial in vitro screen using commercially available COX-1 and COX-2 inhibitor screening assays is a rapid and effective way to identify active compounds and determine their selectivity. These assays typically measure the peroxidase activity of the COX enzyme.
Data Presentation: Anti-inflammatory Activity All values are hypothetical examples for illustrative purposes.
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index |
|---|---|---|---|
| Derivative-G | > 100 | 2.5 | > 40 |
| Derivative-H | 15.2 | 18.1 | 0.84 |
| Celecoxib | 50.0 | 0.05 | 1000 |
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics. Its synthetic accessibility allows for rapid diversification to probe multiple biological targets. The evidence from structurally related compounds strongly suggests potential for discovering potent and selective agents with anticancer, antimicrobial, or anti-inflammatory properties. Compounds identified as "hits" in the proposed in vitro screening cascades should be prioritized based on potency and selectivity. Subsequent steps would involve comprehensive SAR studies to optimize the lead compounds, followed by more complex mechanism of action studies (e.g., specific kinase panels, cell cycle analysis, membrane permeabilization assays) and eventual progression into in vivo models to evaluate efficacy and safety. This systematic approach provides a robust framework for translating the chemical potential of this scaffold into tangible therapeutic candidates.
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A Comprehensive Technical Guide to the Synthesis of tert-Butyl (2-amino-6-methoxyphenyl)carbamate
Introduction
tert-Butyl (2-amino-6-methoxyphenyl)carbamate is a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Its structure, featuring a Boc-protected amine and a free amine on a methoxy-substituted benzene ring, makes it a versatile building block for introducing the 2-amino-6-methoxyphenyl moiety. This guide provides an in-depth review of the prevalent synthetic strategies for this compound, offering field-proven insights into experimental choices and methodologies. The focus is on providing a robust and reproducible understanding for researchers, scientists, and drug development professionals.
Synthetic Strategies: A Narrative of Two Key Steps
The synthesis of this compound fundamentally involves two critical transformations: the formation of the diamine precursor, 2,6-diaminoanisole (also known as 2-methoxybenzene-1,3-diamine), and the subsequent selective protection of one of the amino groups with a tert-butoxycarbonyl (Boc) group. The order of these steps can be varied, leading to two primary synthetic routes.
Route 1: Reduction Followed by Selective Boc-Protection
This is the most direct and commonly employed approach. It commences with a suitable commercially available or readily synthesized nitro-substituted aniline, which is then reduced to the corresponding diamine, followed by a selective monoprotection.
Step 1: Synthesis of 2-Methoxy-6-nitroaniline
The journey often begins with the synthesis of 2-methoxy-6-nitroaniline. A common method involves the nitration of 2-methoxyaniline (o-anisidine).[1][2][3] However, controlling the regioselectivity of the nitration can be challenging, often leading to a mixture of isomers.[4][5]
A more controlled synthesis starts from 2-amino-3-nitrophenol. Methylation of the phenolic hydroxyl group yields 2-methoxy-6-nitroaniline.[6] This method offers better regiochemical control.
Step 2: Reduction of 2-Methoxy-6-nitroaniline to 2-Methoxybenzene-1,3-diamine
The reduction of the nitro group in 2-methoxy-6-nitroaniline to an amine is a critical step. Several methods are available, with catalytic hydrogenation being a popular choice due to its clean reaction profile and high yields.[7][8][9][10][11] Catalysts such as palladium on carbon (Pd/C) or Raney nickel are frequently used.[2][11]
Alternatively, chemical reduction methods using reagents like iron powder in acidic media, or tin(II) chloride can be employed.[12] A mixture of ferric chloride and hydrazine hydrate in methanol has also been reported for this transformation.[12] The choice of reducing agent often depends on the scale of the reaction and the presence of other functional groups.
Step 3: Selective Mono-Boc Protection
The final step in this route is the selective protection of one of the amino groups of 2-methoxybenzene-1,3-diamine with a tert-butoxycarbonyl (Boc) group. This is typically achieved using di-tert-butyl dicarbonate (Boc₂O).[13][14][15][16] The selectivity for mono-protection over di-protection is a key challenge. The difference in the pKa values of the two amino groups, influenced by the electronic effect of the methoxy group, can be exploited to achieve regioselectivity.[17]
The reaction is often carried out in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or a mixture of solvents, and may require a base like triethylamine or 4-dimethylaminopyridine (DMAP).[18] The reaction conditions, including temperature and the stoichiometry of the reagents, must be carefully controlled to favor the formation of the desired mono-Boc protected product.
Route 2: Boc-Protection Followed by Reduction
An alternative strategy involves protecting the amino group of a nitroaniline precursor before the reduction step.
Step 1: Boc-Protection of a Nitroaniline
In this approach, a suitable nitro-substituted aminobenzene is first protected with a Boc group. For instance, one could start with 2-methoxy-6-nitroaniline and protect its amino group with Boc₂O.
Step 2: Reduction of the Nitro Group
The nitro group of the Boc-protected nitroaniline is then reduced to an amine. Catalytic hydrogenation is a viable method here as well, as the Boc group is generally stable to these conditions.[19][20] This approach can sometimes offer advantages in terms of solubility and handling of the intermediates.
Experimental Protocols
Protocol 1: Synthesis of this compound via Route 1
This protocol details the synthesis starting from 2-methoxy-6-nitroaniline.
Step A: Reduction of 2-Methoxy-6-nitroaniline
-
To a solution of 2-methoxy-6-nitroaniline (1.0 eq) in ethanol or methanol, add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
The reaction mixture is then subjected to a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield crude 2-methoxybenzene-1,3-diamine, which can be used in the next step without further purification.
Step B: Selective Mono-Boc Protection
-
Dissolve the crude 2-methoxybenzene-1,3-diamine (1.0 eq) in a suitable solvent like dichloromethane (DCM).
-
To this solution, add di-tert-butyl dicarbonate (Boc₂O) (typically 1.0-1.2 eq) dropwise at 0 °C.
-
A base such as triethylamine (1.0-1.5 eq) can be added to facilitate the reaction.[21]
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Upon completion, the reaction mixture is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford pure this compound.[22]
Data Presentation
| Step | Starting Material | Reagents | Product | Typical Yield (%) |
| Route 1 | ||||
| Reduction | 2-Methoxy-6-nitroaniline | H₂, Pd/C | 2-Methoxybenzene-1,3-diamine | >90 |
| Boc-Protection | 2-Methoxybenzene-1,3-diamine | Boc₂O, Et₃N | This compound | 60-80 |
| Route 2 | ||||
| Boc-Protection | 2-Methoxy-6-nitroaniline | Boc₂O, DMAP | tert-Butyl (2-methoxy-6-nitrophenyl)carbamate | >95 |
| Reduction | tert-Butyl (2-methoxy-6-nitrophenyl)carbamate | H₂, Pd/C | This compound | >90 |
Visualization of Synthetic Pathways
Diagram 1: Synthetic Route 1
Caption: Reduction followed by selective Boc-protection.
Diagram 2: Synthetic Route 2
Caption: Boc-protection followed by reduction.
Conclusion
The synthesis of this compound is a well-established process with multiple viable routes. The choice between the "reduction-then-protection" and "protection-then-reduction" strategies will depend on factors such as the availability of starting materials, desired scale, and the potential for side reactions. Careful control of reaction conditions, particularly during the selective mono-Boc protection step, is crucial for achieving high yields and purity. This guide provides the fundamental knowledge and practical protocols to enable researchers to confidently synthesize this important building block for their drug discovery and development endeavors.
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A Comprehensive Technical Guide to tert-Butyl N-(2-amino-6-methoxyphenyl)carbamate
This guide provides an in-depth technical overview of tert-butyl N-(2-amino-6-methoxyphenyl)carbamate, a key intermediate in modern pharmaceutical synthesis. Designed for researchers, scientists, and professionals in drug development, this document elucidates the compound's chemical identity, properties, synthesis, applications, and safety considerations, grounded in established scientific literature and field-proven insights.
Chemical Identity and Nomenclature
tert-Butyl N-(2-amino-6-methoxyphenyl)carbamate is a substituted phenyl carbamate derivative. The presence of a tert-butoxycarbonyl (Boc) protecting group on one of the amino functionalities, ortho to a methoxy group, makes it a valuable and versatile building block in organic synthesis.
The systematic IUPAC name for this compound is tert-butyl N-(2-amino-6-methoxyphenyl)carbamate .[1] It is also commonly referred to as (2-Amino-6-methoxyphenyl)carbamic acid tert-butyl ester.[1]
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 954238-84-7[1][2] |
| Molecular Formula | C12H18N2O3[1] |
| Molecular Weight | 238.28 g/mol [1] |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=C(C=CC=C1N)OC |
| InChI | InChI=1S/C12H18N2O3/c1-12(2,3)17-11(15)14-9-6-4-5-7-10(9)16-8/h4-7H,13H2,1-3,8H3,(H,14,15) |
Physicochemical Properties
Understanding the physicochemical properties of tert-butyl N-(2-amino-6-methoxyphenyl)carbamate is crucial for its handling, storage, and application in synthetic workflows.
Table 2: Physicochemical Data
| Property | Value | Source |
| Appearance | Colorless to light yellow solid | [2] |
| Melting Point | 75-79 °C | [2] |
| Boiling Point | ~466.6 °C (estimated) | [2] |
| Density | ~1.22 g/cm³ (estimated) | [2] |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and alcohols. | General knowledge for Boc-protected amines |
| Storage | Sealed in a dry environment at room temperature.[1] |
Synthesis and Mechanism
The synthesis of tert-butyl N-(2-amino-6-methoxyphenyl)carbamate is a multi-step process that highlights key principles of modern organic chemistry, including chemoselective protection and reduction. A common and efficient route starts from commercially available 4-fluoro-2-methoxy-5-nitroaniline.[3][4] This pathway involves three primary transformations: acylation (Boc-protection), nucleophilic aromatic substitution, and reduction of the nitro group.
Synthetic Workflow
The overall synthetic strategy is designed to selectively introduce the Boc protecting group and then convert the nitro functionality to the desired primary amine, yielding the target molecule.
Caption: Synthetic workflow for tert-Butyl N-(2-amino-6-methoxyphenyl)carbamate.
Detailed Experimental Protocol
The following protocol is a synthesized representation based on established methodologies.[3][4]
Step 1: Acylation (Boc-Protection) of 4-Fluoro-2-methoxy-5-nitroaniline
-
To a solution of 4-fluoro-2-methoxy-5-nitroaniline in a suitable aprotic solvent (e.g., dichloromethane), add triethylamine and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Cool the mixture in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous workup, extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Boc-protected intermediate.
Causality: The use of Boc₂O with a base like triethylamine and a catalyst like DMAP is a standard and highly efficient method for the protection of an amino group. The less hindered amino group is selectively acylated.
Step 2: Nucleophilic Aromatic Substitution
This step would typically involve the displacement of the fluoride with a suitable nucleophile if a different substitution pattern were desired. For the synthesis of the title compound, this step as described in some literature for related compounds is not directly applicable.[3] The key transformation is the reduction of the nitro group.
Step 3: Reduction of the Nitro Group
-
Dissolve the Boc-protected nitro-aniline intermediate in a solvent such as ethanol or methanol.
-
Add a reducing agent. Common systems include iron powder in the presence of an acid (like ammonium chloride or acetic acid) or catalytic hydrogenation (H₂, Pd/C). For instance, using iron and ammonium chloride, the mixture is heated to reflux.[5]
-
Monitor the reaction by TLC.
-
Once the reduction is complete, filter the reaction mixture to remove the solid catalyst or iron salts.
-
Concentrate the filtrate and purify the crude product, typically by column chromatography or recrystallization, to obtain pure tert-butyl N-(2-amino-6-methoxyphenyl)carbamate.
Causality: The choice of reducing agent is critical. Catalytic hydrogenation is often clean and efficient, while metal/acid systems like Fe/NH₄Cl are cost-effective and robust for large-scale synthesis. The Boc protecting group is stable under these reductive conditions.
Applications in Drug Development
The primary and most significant application of tert-butyl N-(2-amino-6-methoxyphenyl)carbamate is as a crucial intermediate in the synthesis of potent pharmaceutical agents.
Intermediate in the Synthesis of Osimertinib (AZD9291)
tert-Butyl N-(2-amino-6-methoxyphenyl)carbamate is a key building block for the synthesis of Osimertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[3][4] Osimertinib is used for the treatment of non-small cell lung cancer with specific EGFR mutations.
The structure of the title compound provides the core aniline moiety with a strategically placed protected amine, which is essential for constructing the complex heterocyclic system of Osimertinib.
Caption: Role as an intermediate in Osimertinib synthesis.
Utility as a Boc-Protected Building Block
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.[6] This allows for selective reactions at other sites of the molecule. The title compound is an excellent example of a bifunctional molecule where one amine is protected, allowing the other to be used in subsequent synthetic steps.
Analytical Characterization
The identity and purity of tert-butyl N-(2-amino-6-methoxyphenyl)carbamate are typically confirmed using a combination of spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR spectrum will show characteristic signals for the aromatic protons, the methoxy group, the amine protons, and the nine equivalent protons of the tert-butyl group.
-
Mass Spectrometry (MS) : Techniques such as Electrospray Ionization (ESI) are used to determine the molecular weight and confirm the molecular formula.[3][4]
-
Infrared (IR) Spectroscopy : IR spectroscopy can be used to identify the characteristic functional groups, such as N-H stretches for the amine and amide, and the C=O stretch of the carbamate.
-
High-Performance Liquid Chromatography (HPLC) : HPLC is employed to determine the purity of the compound.
Safety and Handling
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[7] Avoid contact with skin and eyes.[7][9]
-
Storage : Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[7][9]
-
Disposal : Dispose of in accordance with local, state, and federal regulations.
Hazard Statements (General for Carbamates): While not specific to this compound, related carbamates can be associated with the following hazards:
-
May be harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
Always consult the specific Safety Data Sheet provided by the supplier before use.
References
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The Strategic Synthesis and Application of tert-Butyl (2-amino-6-methoxyphenyl)carbamate: A Technical Guide
Foreword: The Unseen Architect in Pharmaceutical Synthesis
In the intricate world of medicinal chemistry, the final, biologically active molecule often takes center stage. However, the success of any drug candidate is built upon a foundation of meticulously designed and synthesized intermediates. These unsung heroes of the synthetic route are the true enablers of innovation, allowing for the precise construction of complex molecular architectures. tert-Butyl (2-amino-6-methoxyphenyl)carbamate (CAS 954238-84-7) is one such pivotal building block. While it may not be a household name, its strategic importance in the development of novel therapeutics, particularly in the realm of kinase inhibitors, is significant. This technical guide aims to provide an in-depth exploration of this versatile intermediate, from its synthetic rationale to its practical application, for the discerning researcher and drug development professional.
Physicochemical Properties and Structural Elucidation
This compound is a stable, colorless to light yellow solid at room temperature.[1] Its structure, featuring a phenylenediamine core with ortho-methoxy and N-Boc-protected amino substituents, presents a unique combination of functionalities that are highly valuable in multi-step organic synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₈N₂O₃ | [2] |
| Molecular Weight | 238.28 g/mol | [2] |
| CAS Number | 954238-84-7 | [2] |
| Appearance | Colorless to light yellow solid | [1] |
| Melting Point | ~75-79 °C | [1] |
The strategic placement of the methoxy and the two amino groups, one of which is rendered less reactive by the bulky tert-butoxycarbonyl (Boc) protecting group, allows for selective chemical transformations at the unprotected amino group. This differential reactivity is the cornerstone of its utility as a synthetic intermediate.
The Genesis of a Key Intermediate: A History Rooted in Synthetic Strategy
The history of this compound is not one of a singular, serendipitous discovery, but rather an evolution of synthetic strategy in medicinal chemistry. The advent and popularization of the Boc protecting group revolutionized peptide synthesis and was quickly adopted in broader organic synthesis for the selective protection of amines. The deliberate synthesis of molecules like this compound arose from the need for pre-functionalized, selectively protected building blocks to streamline the synthesis of complex drug targets. Its existence is a testament to the proactive design of synthetic intermediates to solve specific challenges in drug discovery programs, such as the synthesis of substituted heterocyclic compounds.
The Art of Synthesis: A Detailed Protocol and Mechanistic Insights
The preparation of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. While various methods can be envisioned, a common and logical approach involves the selective protection of one amino group of a precursor molecule. A plausible and efficient synthetic route starts from the commercially available 2-methoxy-6-nitroaniline.
Figure 1: Synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of tert-Butyl (2-methoxy-6-nitrophenyl)carbamate
-
To a solution of 2-methoxy-6-nitroaniline (1.0 eq) in anhydrous tetrahydrofuran (THF) is added di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq).
-
A suitable base, such as triethylamine (1.2 eq) or 4-dimethylaminopyridine (DMAP, 0.1 eq), is added to the mixture.
-
The reaction is stirred at room temperature for 12-24 hours and monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the crude product, which can be purified by column chromatography on silica gel.
Step 2: Synthesis of this compound
-
The tert-butyl (2-methoxy-6-nitrophenyl)carbamate (1.0 eq) from the previous step is dissolved in a suitable solvent such as ethanol or ethyl acetate.
-
A catalytic amount of palladium on carbon (10% Pd/C, ~5 mol%) is added to the solution.
-
The mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).
-
Alternatively, reduction can be achieved using iron powder in the presence of ammonium chloride in a mixture of ethanol and water at reflux.
-
After the reaction is complete, the catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to afford this compound as a solid.
Causality Behind Experimental Choices
-
Choice of Protecting Group: The Boc group is ideal due to its stability under a wide range of reaction conditions, including those typically used for nucleophilic substitution and cross-coupling reactions, yet it can be readily removed under acidic conditions.
-
Solvent Selection: THF is a common choice for Boc protection as it is an aprotic solvent that effectively dissolves both the starting material and the Boc anhydride. For the reduction step, ethanol or ethyl acetate are excellent solvents for catalytic hydrogenation.
-
Reduction Method: Catalytic hydrogenation with Pd/C is a clean and efficient method for the reduction of nitro groups. The use of iron and ammonium chloride offers a less hazardous and more economical alternative, which can be particularly advantageous on a larger scale.
Figure 2: Simplified reaction mechanisms for the synthesis.
The Role in Drug Discovery: A Gateway to Kinase Inhibitors
This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds, most notably kinase inhibitors.[3][4] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The structure of this compound provides a scaffold that can be elaborated to generate potent and selective kinase inhibitors.
For instance, the free amino group can undergo a variety of chemical transformations, such as acylation, alkylation, or condensation reactions, to introduce pharmacophoric elements that interact with the target kinase. The Boc-protected amino group can be deprotected at a later stage in the synthesis to allow for further functionalization, providing access to a diverse range of analogues for structure-activity relationship (SAR) studies.
A prominent example of a drug class where such intermediates are crucial is in the development of epidermal growth factor receptor (EGFR) inhibitors for the treatment of non-small cell lung cancer.[5] While not a direct precursor to a marketed drug itself, this compound represents a key structural motif found in many developmental kinase inhibitors.
Conclusion: A Testament to Enabling Chemistry
This compound exemplifies the importance of strategic intermediate design in modern drug discovery. Its synthesis, while seemingly straightforward, is a product of decades of optimization in protecting group chemistry and catalytic reactions. For researchers and scientists in the pharmaceutical industry, a thorough understanding of the synthesis and reactivity of such building blocks is paramount. It is this foundational knowledge that empowers the rapid and efficient construction of novel drug candidates, ultimately accelerating the journey from the laboratory to the clinic.
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MySkinRecipes. (n.d.). Tert-Butyl (2-((5-Methoxy-2-Nitrophenyl)Amino)Ethyl)Carbamate. Retrieved from [Link]
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Zhao, B., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Atlantis Press. Retrieved from [Link]
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ChemBK. (2024). This compound. Retrieved from [Link]
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MySkinRecipes. (n.d.). Tert-butyl(2-amino-6-fluorophenyl)carbamate. Retrieved from [Link]
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PubChem. (n.d.). tert-butyl N-(5-amino-2-methoxyphenyl)carbamate. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Retrieved from [Link]
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Reactivity Profile of the Amino Group in tert-Butyl (2-amino-6-methoxyphenyl)carbamate
An In-depth Technical Guide
Abstract
tert-Butyl (2-amino-6-methoxyphenyl)carbamate is a polysubstituted aniline derivative that serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1] The reactivity of its primary amino group is governed by a delicate interplay of potent electronic activation and significant steric hindrance. This guide provides an in-depth analysis of this reactivity profile, offering field-proven insights into the causality behind experimental choices for researchers, scientists, and drug development professionals. We will dissect the structural and electronic factors at play and explore the molecule's behavior in key synthetic transformations, including acylation, alkylation, and sulfonation.
Structural and Electronic Analysis: A Dichotomy of Effects
The synthetic utility of this compound is dictated by the unique chemical environment of the primary amino (-NH₂) group. Its reactivity is not straightforward and arises from competing electronic and steric influences imposed by its ortho substituents: a methoxy (-OCH₃) group and a tert-butoxycarbonylamino (-NHBoc) group.
Electronic Effects: The aromatic ring is highly electron-rich. Both the amino (-NH₂) and methoxy (-OCH₃) groups are strong electron-donating groups (EDGs) that activate the ring towards electrophilic attack through the resonance effect (+M).[2][3][4] The lone pair on the nitrogen of the amino group is delocalized into the benzene ring, increasing the electron density, particularly at the ortho and para positions.[4][5][6] This heightened electron density also increases the nucleophilicity of the amino nitrogen itself, making it more reactive than the nitrogen in unsubstituted aniline.
Steric Hindrance: Conversely, the amino group is flanked by two ortho substituents. The methoxy group provides moderate steric bulk, while the tert-butoxycarbonyl (Boc) group is exceptionally bulky. This steric congestion creates a crowded environment around the amino group, shielding it from attack by electrophiles.[7] This steric hindrance is a dominant factor that often dictates the feasibility and conditions required for a given transformation, sometimes overriding the favorable electronic effects.[8][9]
The following diagram illustrates the convergence of these competing forces on the primary amino group.
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Methodological & Application
Application Notes and Protocols: The Strategic Use of tert-Butyl (2-amino-6-methoxyphenyl)carbamate in the Synthesis of Heterocyclic Scaffolds
Introduction: Unlocking Molecular Complexity with a Versatile Building Block
In the landscape of modern organic synthesis, particularly within the realm of medicinal chemistry and drug development, the strategic use of pre-functionalized building blocks is paramount for the efficient construction of complex molecular architectures. tert-Butyl (2-amino-6-methoxyphenyl)carbamate, a seemingly unassuming diamine derivative, represents a powerful and versatile tool for synthetic chemists. Its unique arrangement of a nucleophilic primary amine ortho to a carbamate-protected amine, coupled with the electronic influence of the methoxy group, provides a gateway to a diverse array of heterocyclic systems. The Boc (tert-butyloxycarbonyl) protecting group offers the advantage of straightforward removal under acidic conditions, allowing for sequential and controlled synthetic transformations. This application note will delve into the utility of this valuable intermediate, providing detailed protocols and mechanistic insights for its application in the synthesis of key heterocyclic scaffolds. While broadly applicable, we will focus on its role as a precursor to benzimidazolones, a privileged scaffold in numerous biologically active compounds.
Physicochemical Properties and Handling
This compound is typically a colorless to light yellow solid with a melting point in the range of 75-79 °C.[1] It is advisable to store this compound in a cool, dry place and to handle it in a well-ventilated area, wearing appropriate personal protective equipment to avoid contact with skin and eyes.
| Property | Value | Reference |
| CAS Number | 954238-84-7 | [2] |
| Molecular Formula | C₁₂H₁₈N₂O₃ | [2] |
| Molecular Weight | 238.28 g/mol | [2] |
| Appearance | Colorless to light yellow solid | [1] |
| Melting Point | ~75-79 °C | [1] |
Core Application: Synthesis of Benzimidazolone Scaffolds
The 1,2-diamine functionality inherent in this compound makes it an ideal precursor for the synthesis of various fused heterocyclic systems. One of the most direct and high-value applications is its conversion to benzimidazolone derivatives. This is typically achieved through a cyclization reaction with a one-carbon carbonyl equivalent, such as phosgene, triphosgene, or carbonyldiimidazole (CDI).
Mechanistic Rationale
The synthesis of benzimidazolones from ortho-phenylenediamines is a well-established transformation. The reaction proceeds via a two-step sequence. Initially, the more nucleophilic primary amine attacks the carbonyl source to form an intermediate isocyanate or a related activated species. This is followed by an intramolecular nucleophilic attack by the second amino group (in this case, the one protected as a carbamate, which can be deprotected in situ or in a subsequent step) onto the newly formed carbonyl functionality, leading to the cyclized benzimidazolone product. The choice of the carbonylating agent can influence the reaction conditions and work-up procedure. Triphosgene, a safer alternative to phosgene gas, is often employed for this purpose.
Caption: Generalized workflow for benzimidazolone synthesis.
Detailed Experimental Protocol: Synthesis of 8-Methoxy-1,3-dihydro-2H-benzo[d]imidazol-2-one
This protocol describes a representative procedure for the cyclization of this compound to the corresponding benzimidazolone using triphosgene.
Materials:
-
This compound
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Base: Add triethylamine (2.2 eq) to the cooled solution.
-
Addition of Triphosgene: In a separate flask, prepare a solution of triphosgene (0.4 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C. Caution: Triphosgene is toxic and moisture-sensitive. Handle in a fume hood with appropriate precautions.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C.
-
Work-up: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 8-Methoxy-1,3-dihydro-2H-benzo[d]imidazol-2-one.
Note on Boc-Deprotection: In many instances, the reaction conditions for cyclization with phosgene equivalents can lead to the concomitant deprotection of the Boc group. If the Boc-protected benzimidazolone is isolated, a separate deprotection step using an acid such as trifluoroacetic acid (TFA) in DCM or HCl in dioxane would be required.
Broader Synthetic Applications and Strategic Considerations
The utility of this compound extends beyond the synthesis of benzimidazolones. The differentially protected amino groups allow for a range of selective transformations.
-
Synthesis of Quinazolines and Benzodiazepines: The primary amine can be reacted with various electrophiles, followed by deprotection and cyclization to access other important heterocyclic cores like quinazolines and benzodiazepines.[3]
-
Palladium-Catalyzed Cross-Coupling Reactions: The primary amine can be acylated or sulfonated, and the resulting amide or sulfonamide can participate in palladium-catalyzed C-N bond-forming reactions.
-
Intermediate in Multi-step Syntheses: As demonstrated in the synthesis of intermediates for the EGFR inhibitor Omisertinib (AZD9291), this building block can be further elaborated through reactions such as nucleophilic aromatic substitution and reduction prior to subsequent cyclization or coupling steps.[4][5]
Caption: Synthetic utility of the title compound.
Conclusion
This compound is a strategically designed building block that offers synthetic chemists a reliable and versatile entry point into a variety of important heterocyclic systems. Its differentiated reactivity, stemming from the ortho-arrangement of a primary amine and a Boc-protected amine, allows for controlled and sequential transformations. The detailed protocol for the synthesis of a benzimidazolone derivative serves as a prime example of its utility. For researchers and professionals in drug development, the incorporation of such well-defined and adaptable intermediates into their synthetic strategies can significantly streamline the path to novel and complex molecular entities.
References
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Majid, S. A., Khanday, W. A., & Tomar, R. (2012). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Journal of Chemistry, 2013, 1-6. [Link]
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ChemBK. (2024). This compound. [Link]
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Zhao, B., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Atlantis Press. [Link]
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Zhao, B., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. [Link]
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Sunway Pharm Ltd. (n.d.). This compound. [Link]
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Experimental protocols for N-Boc protection using tert-Butyl (2-amino-6-methoxyphenyl)carbamate
Introduction: The Strategic Importance of N-Boc Protection in Amine Chemistry
In the landscape of modern organic synthesis, particularly within drug discovery and development, the precise control of reactive functional groups is paramount. Primary and secondary amines, being nucleophilic and basic, often require temporary masking or "protection" to prevent unwanted side reactions during synthetic transformations elsewhere in the molecule.[1] The tert-butyloxycarbonyl (Boc) group is arguably the most ubiquitous protecting group for amines, prized for its robustness and ease of introduction and removal.[2][3][4]
The Boc group, chemically a tert-butyl carbamate, effectively diminishes the nucleophilicity and basicity of the amine it protects.[3] A key advantage of the Boc group is its stability across a wide array of reaction conditions, including basic, nucleophilic, and reductive environments.[3][5] This chemical resilience makes it an "orthogonal" protecting group to others like the base-labile fluorenylmethyloxycarbonyl (Fmoc) group or the hydrogenolysis-cleavable carbamate (Cbz) group, enabling selective deprotection strategies in complex syntheses.[2][3]
This application note provides a comprehensive guide to the N-Boc protection of 2-amino-6-methoxyaniline to synthesize tert-Butyl (2-amino-6-methoxyphenyl)carbamate, a valuable building block in medicinal chemistry.[6][7] We will delve into the underlying reaction mechanism, provide a detailed experimental protocol, and offer expert insights to ensure successful and reproducible outcomes.
Reaction Mechanism: The Nucleophilic Acyl Substitution Pathway
The N-Boc protection of an amine with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride) proceeds through a nucleophilic acyl substitution mechanism.[3][8]
-
Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the amine nitrogen attacking one of the electrophilic carbonyl carbons of the Boc anhydride. This forms a transient tetrahedral intermediate.[3][8]
-
Intermediate Collapse: The unstable tetrahedral intermediate collapses, expelling a tert-butyl carbonate anion as a leaving group.[3]
-
Deprotonation and Decomposition: The tert-butyl carbonate anion is unstable and rapidly decomposes into the highly stable carbon dioxide gas and a tert-butoxide anion.[1][3] This irreversible decomposition provides a strong thermodynamic driving force for the reaction.[2] The strongly basic tert-butoxide anion then deprotonates the positively charged amine, yielding the final N-Boc protected product and tert-butanol.[3]
While the reaction can proceed without an external base, bases such as triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP) are frequently added to neutralize the protonated amine and accelerate the reaction.[3]
Experimental Protocol: Synthesis of this compound
This protocol details a standard laboratory procedure for the selective mono-N-Boc protection of 2-amino-6-methoxyaniline.
Materials and Reagents
| Reagent | Formula | M.W. | Quantity | Moles | Purity |
| 2-Amino-6-methoxyaniline | C₇H₁₀N₂O | 138.17 | 1.00 g | 7.24 mmol | >98% |
| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | 1.74 g | 7.96 mmol | >97% |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 1.51 mL | 10.86 mmol | >99% |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 20 mL | - | Anhydrous |
| Deionized Water | H₂O | 18.02 | As needed | - | - |
| Saturated Sodium Bicarbonate (aq) | NaHCO₃ | 84.01 | As needed | - | - |
| Brine (Saturated NaCl aq) | NaCl | 58.44 | As needed | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - | ACS Grade |
| Hexanes | C₆H₁₄ | 86.18 | As needed | - | ACS Grade |
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Thin Layer Chromatography (TLC) apparatus (Silica plates, UV lamp)
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask containing a magnetic stir bar, add 2-amino-6-methoxyaniline (1.00 g, 7.24 mmol).
-
Dissolve the starting material in anhydrous tetrahydrofuran (20 mL).
-
Add triethylamine (1.51 mL, 10.86 mmol, 1.5 equiv.) to the solution. The triethylamine acts as a base to neutralize the protonated amine, driving the reaction forward.[3]
-
Stir the mixture at room temperature for 5 minutes to ensure complete dissolution and homogenization.
-
-
Addition of Boc Anhydride:
-
Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermic nature of the reaction and to minimize potential side reactions.
-
In a separate container, dissolve di-tert-butyl dicarbonate (1.74 g, 7.96 mmol, 1.1 equiv.) in a minimal amount of THF (approx. 5 mL).
-
Add the Boc₂O solution dropwise to the stirred amine solution over a period of 10-15 minutes. A slow addition rate is important for maintaining temperature control.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and continue stirring for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The product, being less polar than the starting diamine, will have a higher Rf value. The reaction is considered complete when the starting amine spot is no longer visible by TLC.
-
-
Workup and Extraction:
-
Once the reaction is complete, quench the reaction by adding deionized water (20 mL).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) to remove any unreacted acidic impurities, followed by brine (1 x 20 mL) to reduce the amount of dissolved water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude product can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound as a solid.[9]
-
Experimental Workflow Diagram
Caption: Workflow for the N-Boc protection of 2-amino-6-methoxyaniline.
Troubleshooting and Expert Insights
| Issue | Possible Cause | Recommended Solution |
| Low Reaction Yield | Incomplete reaction. | Ensure the Boc₂O is of high purity and not hydrolyzed. Extend the reaction time and re-check by TLC. |
| Insufficient base. | Ensure accurate addition of triethylamine. The base is crucial for neutralizing the acid byproduct. | |
| Product lost during workup. | Be careful during the extraction steps. Back-extract the aqueous layers if significant product loss is suspected. | |
| Formation of Di-Boc Product | Use of excess Boc₂O. | Use only a slight excess (1.05-1.1 equivalents) of Boc₂O. The steric hindrance of the ortho-methoxy group and the Boc-protected amine should disfavor di-protection, but it's a possibility with prolonged reaction times or excess reagent. |
| Starting Material Remains | Deactivated amine. | While unlikely to be a major issue, ensure the reaction is stirred efficiently. A catalytic amount of DMAP can be added to accelerate the reaction, but be mindful of potential side reactions. |
| Oily Product Instead of Solid | Residual solvent or impurities. | Ensure the product is thoroughly dried under high vacuum. If it remains an oil, re-purification by column chromatography may be necessary. |
Safety Precautions
-
This compound and its precursors should be handled in a well-ventilated fume hood. [10][11]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. [10]
-
Di-tert-butyl dicarbonate can cause skin and eye irritation. Avoid inhalation of dust and contact with skin.
-
Triethylamine is flammable and has a strong odor. Handle with care.
-
Tetrahydrofuran can form explosive peroxides. Use from a freshly opened bottle or test for peroxides before use.
Conclusion
The N-Boc protection of amines is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with high fidelity. The protocol described herein for the synthesis of this compound provides a reliable and reproducible method for accessing this important synthetic intermediate. By understanding the reaction mechanism and paying close attention to the experimental details, researchers can confidently employ this procedure in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug development where aniline-containing scaffolds are prevalent.[12][13]
References
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Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Wikipedia. (2023, October 28). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
ChemBK. (2024, April 9). This compound. Retrieved from [Link]
-
Saeed, S., Rashid, N., Ali, M., Jones, P. G., & Hussain, R. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Chemistry Central Journal, 11(1), 29. Retrieved from [Link]
-
Zhao, B., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. 7th International Conference on Education, Management, Computer and Medicine (EMCM 2016). Atlantis Press. Retrieved from [Link]
-
Yang, J. W., Pan, S. C., & List, B. (2009). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 86, 182-191. Retrieved from [Link]
-
Xu, Z., Shaw, A. Y., Nichol, G. S., Cappelli, A. P., & Hulme, C. (2012). Applications of ortho-phenylisonitrile and ortho-N-Boc aniline for the two-step preparation of novel bis-heterocyclic chemotypes. Molecular diversity, 16(3), 607–612. Retrieved from [Link]
-
Zhao, B., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. Retrieved from [Link]
-
Alfa Aesar. (2010, October 28). tert-Butyl carbamate - SAFETY DATA SHEET. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Boc-Protected Amines in Developing Cutting-Edge Pharmaceuticals. Retrieved from [Link]
-
Xu, Z., Shaw, A. Y., Nichol, G. S., Cappelli, A. P., & Hulme, C. (2012). Applications of ortho-phenylisonitrile and ortho-N-Boc aniline for the two-step preparation of novel bis-heterocyclic chemotypes. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Roy, B., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry, 18(24), 4574-4579. Retrieved from [Link]
-
McLaughlin, M., et al. (2015). Construction of N-Boc-2-Alkylaminoquinazolin-4(3H)-Ones via a Three-Component, One-Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. The Journal of organic chemistry, 80(22), 11551–11560. Retrieved from [Link]
-
Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Retrieved from [Link]
-
J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection. Retrieved from [Link]
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Application Notes & Protocols: The Strategic Utility of tert-Butyl (2-amino-6-methoxyphenyl)carbamate in Pharmaceutical Synthesis
Introduction: A Scaffold of Strategic Importance
In the landscape of modern medicinal chemistry, the efficiency and precision of a synthetic route are paramount. Pharmaceutical intermediates that offer differential reactivity and predictable handling are invaluable assets in the multi-step construction of complex active pharmaceutical ingredients (APIs). Tert-Butyl (2-amino-6-methoxyphenyl)carbamate (CAS No: 954238-84-7) has emerged as a key building block, particularly in the synthesis of targeted therapeutics like kinase inhibitors.[1][2]
Its molecular architecture is elegantly simple yet functionally sophisticated. It features a phenylenediamine scaffold substituted with a methoxy group and a tert-butyloxycarbonyl (Boc) protecting group. This arrangement provides two distinct nitrogen nucleophiles: a reactive primary aromatic amine and a sterically hindered, acid-labile Boc-protected amine. This inherent orthogonality allows for sequential, site-selective functionalization, a cornerstone of convergent synthetic strategies in drug discovery.
This document serves as a comprehensive guide for researchers, outlining the physicochemical properties, strategic applications, and detailed experimental protocols for the effective utilization of this versatile intermediate.
| Property | Value | Source |
| CAS Number | 954238-84-7 | [3] |
| Molecular Formula | C₁₂H₁₈N₂O₃ | [4] |
| Molecular Weight | 238.28 g/mol | [4] |
| Appearance | Colorless to light yellow solid | [4] |
| Melting Point | Approx. 75-79 °C | [4] |
| Boiling Point | Approx. 466.6 °C (Predicted) | [4] |
| Density | Approx. 1.16-1.22 g/cm³ | [4] |
| Storage | Sealed, dry, room temperature | [3] |
Core Application: Synthesis of Kinase Inhibitors
The primary application of this compound and its analogues is in the synthesis of protein kinase inhibitors.[1] Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[5] The development of small-molecule inhibitors that target the ATP-binding site of specific kinases has revolutionized treatment paradigms for various malignancies.[6][7]
This intermediate provides a pre-configured scaffold that is frequently found in potent kinase inhibitors. The 1,2-diamino-3-methoxybenzene core can engage in crucial hydrogen bonding interactions within the kinase hinge region, while the second amino group serves as an attachment point for side chains that confer selectivity and potency. A notable example is the structural motif's relevance to third-generation Epidermal Growth Factor Receptor (EGFR) inhibitors like Osimertinib (AZD9291), which are designed to overcome resistance mutations in non-small cell lung cancer (NSCLC).[8]
The strategic value of the intermediate is illustrated in the logical workflow below.
Caption: General workflow for the sequential functionalization of the title intermediate.
Experimental Protocols & Methodologies
The following protocols are representative of the key transformations involving this compound. Researchers should adapt these procedures based on the specific substrate and scale of the reaction.
Protocol 1: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
This reaction leverages the free primary amine for coupling with an aryl or heteroaryl halide, a common strategy for building the core of many kinase inhibitors.[9][10] The use of bulky, electron-rich phosphine ligands is critical for achieving high yields, especially with challenging substrates.[9]
Rationale: Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-N bond formation in modern organic synthesis.[10][11] The choice of a bulky trialkylphosphine ligand like P(t-Bu)₃ accelerates both the oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination to form the product, making the catalytic cycle highly efficient even at moderate temperatures.[9]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the aryl halide (Ar-X, 1.1 equiv.), cesium carbonate (Cs₂CO₃, 2.0 equiv.), and the palladium precatalyst/ligand system (e.g., 2 mol% Pd₂(dba)₃ and 4 mol% P(t-Bu)₃).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous, degassed 1,4-dioxane as the solvent via syringe.[11]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Wash the celite pad with additional ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired N-arylated product.
Protocol 2: Acid-Mediated Boc Group Deprotection
The removal of the Boc protecting group is a critical step to unmask the second amine for further elaboration. This transformation is most commonly achieved under acidic conditions.[12][13]
Rationale: The Boc group's stability in basic and nucleophilic conditions, contrasted with its lability in acid, makes it an ideal orthogonal protecting group.[12][14] The deprotection mechanism is initiated by protonation of the carbamate's carbonyl oxygen. This facilitates the cleavage of the tert-butyl-oxygen bond, generating a highly stable tert-butyl cation and an unstable carbamic acid intermediate, which spontaneously decarboxylates to liberate the free amine.[13]
Caption: Mechanism of acid-catalyzed Boc deprotection.
Procedure (Using Trifluoroacetic Acid - TFA):
-
Dissolve the Boc-protected substrate (1.0 equiv.) in dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add Trifluoroacetic Acid (TFA, 5-10 equiv.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS. A key indicator is the formation of a more polar spot corresponding to the free amine.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Workup Note: The product is typically an amine trifluoroacetate salt. To obtain the free amine, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is basic.
-
Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the deprotected amine.
| Reagent System | Typical Conditions | Advantages | Considerations |
| TFA in DCM | 25-50% v/v, 0 °C to RT | Fast, efficient, volatile byproducts | Highly corrosive; may not be suitable for very acid-sensitive substrates. |
| HCl in Dioxane/EtOAc | 4M solution, RT | Provides product as HCl salt, often crystalline | Dioxane is a hazardous solvent; HCl is corrosive.[13] |
| Aqueous H₃PO₄ | 85% aq. solution, heat | "Green" option, avoids chlorinated solvents | Requires heating; workup can be more involved.[15] |
| Water (Reflux) | 90-100 °C | Extremely green, no acid required | High temperature may not be suitable for all substrates; slow.[14] |
Caution: The liberated tert-butyl cation is an electrophile and can cause side reactions (alkylation) with nucleophilic functional groups (e.g., thiols, electron-rich aromatics).[16] The use of a scavenger like anisole or triethylsilane can mitigate this issue if necessary.[12]
Safety & Handling
As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated fume hood.[17]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[17]
-
Handling: Avoid creating dust.[17] Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[18]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[17][18]
-
Incompatibilities: Avoid strong oxidizing agents, strong acids, and acid chlorides.[17]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
This compound is a strategically designed pharmaceutical intermediate that offers significant advantages in the synthesis of complex molecules, particularly kinase inhibitors. The differential reactivity of its two amino functionalities enables a controlled, sequential approach to molecular construction. By understanding the principles behind its core reactions—palladium-catalyzed amination and acid-mediated deprotection—researchers can effectively leverage this building block to accelerate drug discovery and development programs. The protocols and data presented herein provide a robust foundation for its successful application in the laboratory.
References
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ChemBK. (2024, April 9). This compound. Retrieved from [Link]
-
Zhao, B., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Atlantis Press. Retrieved from [Link]
-
ResearchGate. (2019, October 6). (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Retrieved from [Link]
-
Khan, I., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Institutes of Health. Retrieved from [Link]
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Mekala, S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Retrieved from [Link]
-
PubChem. tert-butyl N-(5-amino-2-methoxyphenyl)carbamate. Retrieved from [Link]
-
MySkinRecipes. Tert-butyl(2-amino-6-fluorophenyl)carbamate. Retrieved from [Link]
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Atlantis Press. (2017, February). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Retrieved from [Link]
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Alfa Aesar. (2010, October 28). tert-Butyl carbamate - SAFETY DATA SHEET. Retrieved from [Link]
-
Supporting Information. Characterization Data of the Products. Retrieved from [Link]
-
Fu, G. C. (2008). The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. Accounts of Chemical Research. Retrieved from [Link]
-
Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection Reagent Guide. Retrieved from [Link]
-
ResearchGate. (2025, August 6). ChemInform Abstract: Pd-Catalyzed Amidation of Aryl(Het) Halides with tert-Butyl Carbamate. Retrieved from [Link]
-
ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]
-
El-Faham, A., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. Semantic Scholar. Retrieved from [Link]
-
ResearchGate. (2010, June). Scheme 8. Coupling of tert-butyl (thiophen-2-ylmethyl)carbamate with aryl bromides. Retrieved from [Link]
-
The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link]
-
Lange, M., et al. (2021). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Perry, M. W. D., et al. (2020). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. European Journal of Medicinal Chemistry. Retrieved from [Link]
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McNally, A., et al. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science. Retrieved from [Link]
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ResearchGate. (2025, August 7). Synthesis of Protein Kinase Inhibitors. Retrieved from [Link]
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Application Notes & Protocols: Leveraging tert-Butyl (2-amino-6-methoxyphenyl)carbamate for Advanced Heterocyclic Synthesis
Introduction: A Strategically Designed Building Block
In the landscape of medicinal chemistry and drug development, the efficient construction of nitrogen-containing heterocyclic scaffolds is paramount. tert-Butyl (2-amino-6-methoxyphenyl)carbamate has emerged as a highly valuable and versatile building block for this purpose. Its structure is strategically engineered for selective chemical transformations: it is a 1,2-diaminobenzene derivative where one of the amino groups is rendered less reactive through protection as a tert-butoxycarbonyl (Boc) carbamate.[1][2] This differential protection is the cornerstone of its utility, allowing for sequential and controlled reactions to build complex molecular architectures.
The presence of the methoxy group ortho to the free amine provides an additional layer of control. Its electron-donating nature modulates the nucleophilicity of the adjacent amine and influences the electronic properties of the resulting heterocyclic system. These features make this compound an ideal precursor for a range of privileged scaffolds, including quinazolines and benzodiazepines, which are core components of numerous therapeutic agents.[3][4] This guide provides in-depth protocols and the scientific rationale for utilizing this key intermediate in the synthesis of these important heterocyclic families.
Physicochemical Properties & Handling
A thorough understanding of the reagent's properties is critical for successful and safe experimentation.
| Property | Value | Source |
| CAS Number | 954238-84-7 | [5] |
| Molecular Formula | C₁₂H₁₈N₂O₃ | [6] |
| Molecular Weight | 238.28 g/mol | [5][6] |
| Appearance | Colorless to light yellow solid | [6] |
| Melting Point | ~75-79 °C | [6] |
| Boiling Point | ~322 °C at 760 mmHg | [6] |
Storage and Safety:
-
Store in a cool, dry, well-ventilated area away from incompatible substances.
-
Avoid contact with skin, eyes, and respiratory system.[6] Always use appropriate personal protective equipment (PPE), including gloves and safety goggles, and handle within a chemical fume hood.[6]
Application I: One-Pot Synthesis of Quinazoline-2,4-diones
Quinazoline-2,4-diones are a vital class of heterocycles found in numerous bioactive compounds, including the diabetic neuropathy agent Zenarestat.[7] A highly efficient method to construct this scaffold is through a DMAP-catalyzed cyclization using di-tert-butyl dicarbonate ((Boc)₂O) as a carbonyl source.
Mechanistic Rationale: This protocol leverages the dual functionality of (Boc)₂O. In the presence of a super-nucleophilic catalyst like 4-dimethylaminopyridine (DMAP), (Boc)₂O forms a highly reactive acylpyridinium intermediate.[7] The free primary amine of our building block first attacks this intermediate, leading to a Boc-protected urea. The subsequent intramolecular cyclization is driven by the nucleophilic attack of the carbamate nitrogen onto the newly formed urea carbonyl, followed by the elimination of tert-butanol and isobutylene, to furnish the stable quinazoline-2,4-dione ring system. The methoxy substituent remains on the final scaffold, offering a handle for further synthetic diversification.
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Application Notes and Protocols: Synthesis of Derivatives from tert-Butyl (2-amino-6-methoxyphenyl)carbamate
Introduction
tert-Butyl (2-amino-6-methoxyphenyl)carbamate is a valuable starting material in medicinal chemistry and drug development. Its unique structure, featuring a Boc-protected aniline and a free primary amine ortho to a methoxy group, allows for selective and diverse chemical transformations. This guide provides detailed protocols for the synthesis of various derivatives from this versatile building block, with a focus on the formation of benzimidazoles, a privileged scaffold in numerous pharmacologically active compounds.[1] The strategic placement of the Boc protecting group and the activating methoxy substituent enables controlled derivatization, making this compound an attractive starting point for the synthesis of compound libraries for drug discovery.
The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis due to its stability in a wide range of reaction conditions and its facile removal under mild acidic conditions.[2][3] This allows for the selective reaction at the unprotected primary amine, followed by deprotection to reveal a second reactive site for further functionalization.
This document will detail the synthesis of key derivatives, including the formation of benzimidazole structures through cyclization reactions. The protocols provided are designed to be robust and reproducible, offering researchers a reliable guide for their synthetic endeavors.
Core Synthesis Strategy: Derivatization and Cyclization
The primary synthetic utility of this compound lies in the differential reactivity of its two amino groups. The Boc-protected amine is unreactive under neutral or basic conditions, allowing for selective chemistry to be performed on the free primary amine.[4] A common and powerful transformation is the condensation with aldehydes or carboxylic acids to form Schiff bases or amides, respectively, which can then undergo intramolecular cyclization to yield heterocyclic structures.[5]
A particularly important class of derivatives accessible from this starting material are benzimidazoles. Benzimidazole and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1] The synthesis of benzimidazoles from o-phenylenediamines is a well-established and versatile reaction.[6][7]
The general workflow for synthesizing benzimidazole derivatives from this compound is as follows:
-
Condensation: Reaction of the free primary amine with an aldehyde to form a Schiff base intermediate.
-
Oxidative Cyclization: Intramolecular cyclization of the Schiff base to form the benzimidazole ring.
-
Optional Deprotection: Removal of the Boc group to liberate the second amine for further derivatization.
This strategy allows for the introduction of diverse substituents at the 2-position of the benzimidazole ring, depending on the aldehyde used in the initial condensation step.
Visualization of the Synthetic Workflow
Caption: General workflow for the synthesis of benzimidazole derivatives.
Detailed Experimental Protocols
Protocol 1: Synthesis of tert-Butyl (2-((E)-(4-fluorobenzylidene)amino)-6-methoxyphenyl)carbamate (Schiff Base Intermediate)
This protocol describes the condensation of this compound with 4-fluorobenzaldehyde to form the corresponding Schiff base.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| This compound | 954238-84-7 | 238.28 | 1.0 |
| 4-Fluorobenzaldehyde | 459-57-4 | 124.11 | 1.1 |
| Ethanol (anhydrous) | 64-17-5 | 46.07 | 10 mL |
| Acetic Acid (glacial) | 64-19-7 | 60.05 | 2-3 drops |
Procedure:
-
In a 50 mL round-bottom flask, dissolve 1.0 mmol of this compound in 10 mL of anhydrous ethanol.
-
Add 1.1 mmol of 4-fluorobenzaldehyde to the solution.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, a precipitate of the Schiff base will form.
-
Filter the precipitate and wash with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the pure Schiff base.
Protocol 2: Synthesis of tert-Butyl (2-(4-fluorophenyl)-7-methoxy-1H-benzo[d]imidazol-4-yl)carbamate (Benzimidazole Derivative)
This protocol details the oxidative cyclization of the Schiff base intermediate to the corresponding benzimidazole derivative. A variety of oxidizing agents can be used for this transformation.[8] This protocol utilizes hydrogen peroxide with hydrochloric acid, which is an efficient and environmentally benign system.[8]
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| tert-Butyl (2-((E)-(4-fluorobenzylidene)amino)-6-methoxyphenyl)carbamate | N/A | 344.39 | 1.0 |
| Acetonitrile | 75-05-8 | 41.05 | 15 mL |
| Hydrogen Peroxide (30% solution) | 7722-84-1 | 34.01 | 2.0 |
| Hydrochloric Acid (concentrated) | 7647-01-0 | 36.46 | 0.5 |
Procedure:
-
Suspend 1.0 mmol of the Schiff base in 15 mL of acetonitrile in a 50 mL round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add 2.0 mmol of 30% hydrogen peroxide, followed by the dropwise addition of 0.5 mmol of concentrated hydrochloric acid.
-
Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction by TLC.
-
After completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.
Protocol 3: Deprotection of the Boc Group to Yield 2-(4-Fluorophenyl)-7-methoxy-1H-benzo[d]imidazol-4-amine
The final step involves the removal of the Boc protecting group to yield the free amine, which can be used for further derivatization. Strong acids like trifluoroacetic acid (TFA) are commonly used for this purpose.[3][9]
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| tert-Butyl (2-(4-fluorophenyl)-7-methoxy-1H-benzo[d]imidazol-4-yl)carbamate | N/A | 343.37 | 1.0 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 5 mL |
| Trifluoroacetic Acid (TFA) | 76-05-1 | 114.02 | 5 mL |
Procedure:
-
Dissolve 1.0 mmol of the Boc-protected benzimidazole in 5 mL of dichloromethane in a 25 mL round-bottom flask.
-
Add 5 mL of trifluoroacetic acid to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in a small amount of ethyl acetate and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer to obtain the final deprotected benzimidazole derivative.
Visualization of the Benzimidazole Synthesis Pathway
Caption: Step-by-step synthesis of a benzimidazole derivative.
Characterization Data
| Compound | Molecular Formula | Expected Mass [M+H]⁺ | Appearance |
| This compound | C₁₂H₁₈N₂O₃ | 239.14 | Off-white solid |
| tert-Butyl (2-((E)-(4-fluorobenzylidene)amino)-6-methoxyphenyl)carbamate | C₁₉H₂₁FN₂O₃ | 345.16 | Yellow solid |
| tert-Butyl (2-(4-fluorophenyl)-7-methoxy-1H-benzo[d]imidazol-4-yl)carbamate | C₁₉H₂₀FN₃O₃ | 344.15 | Light brown solid |
| 2-(4-Fluorophenyl)-7-methoxy-1H-benzo[d]imidazol-4-amine | C₁₄H₁₂FN₃O | 244.10 | Pale yellow solid |
Troubleshooting and Optimization
-
Low Yield in Condensation: Ensure anhydrous conditions as water can hydrolyze the Schiff base. The use of a Dean-Stark trap can be beneficial for removing water in some cases.
-
Incomplete Cyclization: The choice of oxidant and reaction conditions can be critical. If H₂O₂/HCl is not effective, other oxidants such as air, nitrobenzene, or hypervalent iodine reagents can be explored.[1][8]
-
Difficult Deprotection: If TFA is too harsh and causes side reactions, milder acidic conditions such as HCl in dioxane or formic acid can be attempted.[10]
-
Purification Challenges: The polarity of the benzimidazole derivatives can vary significantly based on the substituents. A careful selection of the solvent system for column chromatography is essential for achieving high purity.
Conclusion
This guide provides a comprehensive and practical framework for the synthesis of derivatives from this compound. The detailed protocols and mechanistic insights are intended to empower researchers in their synthetic efforts. The versatility of this starting material, coupled with the robust synthetic methods described, opens up avenues for the creation of diverse compound libraries for drug discovery and other applications. The strategic use of the Boc protecting group allows for a modular approach to synthesis, enabling the introduction of various functionalities in a controlled manner.
References
- Mahato, T., et al. (2021). Synthesis of benzimidazoles from o‐phenylenediamine and aromatic aldehydes. Journal of Heterocyclic Chemistry, 58(10), 2055-2064.
- Ansari, A., & Ali, A. (2016). Synthetic approaches to benzimidazoles from O- phenylenediamine: A literature review. Der Pharma Chemica, 8(5), 130-141.
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Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. [Link]
- Shaikh, A. A., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(49), 34693-34718.
- Al-Masoudi, N. A., et al. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 34(1), 355-361.
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]
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J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. [Link]
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- Majumdar, S., et al. (2015). A Protic Ionic Liquid Catalyzed Strategy for Selective Hydrolytic Cleavage of tert-Butyloxycarbonyl Amine (N-Boc). ChemistrySelect, 1(1), 1-5.
- O'Brien, A. G., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1234-1240.
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Atlantis Press. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Advances in Computer Science Research, volume 59. [Link]
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Application Note: Quantitative Analysis of tert-Butyl (2-amino-6-methoxyphenyl)carbamate
Abstract
This document provides detailed analytical methods for the precise and accurate quantification of tert-Butyl (2-amino-6-methoxyphenyl)carbamate, a key intermediate in pharmaceutical synthesis. The protocols herein are designed for researchers, scientists, and drug development professionals, offering robust and validated methodologies using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The causality behind experimental choices is explained to provide a deeper understanding of the method development process. All protocols are structured to be self-validating systems, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1]
Introduction
This compound (MW: 238.28 g/mol ) is a crucial building block in the synthesis of various pharmaceutically active compounds.[2][3] The purity and concentration of this intermediate are critical parameters that can significantly impact the yield and impurity profile of the final drug substance. Therefore, the development of reliable and validated analytical methods for its quantification is paramount to ensure product quality and consistency in the drug manufacturing process.
This application note details two primary analytical techniques for the quantification of this compound:
-
HPLC-UV: A widely accessible and robust method for routine quality control and purity assessment.
-
LC-MS/MS: A highly sensitive and selective method for trace-level quantification and analysis in complex matrices.
The validation of these analytical procedures is based on the ICH Q2(R1) guideline, which provides a comprehensive framework for ensuring that the methods are suitable for their intended purpose.[1][4]
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Molecular Formula | C12H18N2O3 | [2][3] |
| Molecular Weight | 238.28 g/mol | [2][3] |
| Appearance | Colorless to light yellow solid | [2] |
| Solubility | Soluble in organic solvents like methanol, acetonitrile, and dichloromethane. Slightly soluble in water. | [5] |
| Structure | Contains a UV-absorbing phenyl ring, a primary amine, and a carbamate group. | Inferred from structure |
The presence of the phenyl ring provides a chromophore suitable for UV detection in HPLC. The primary amine and the overall polarity of the molecule make it amenable to reversed-phase chromatography. The Boc-protecting group can be susceptible to cleavage under strong acidic conditions, which should be considered during method development.[6]
Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)
This method is designed for the routine quantification of this compound in bulk material or as a process intermediate.
Rationale for Methodological Choices
-
Reversed-Phase Chromatography: A C18 column is chosen as it is a versatile stationary phase that provides good retention and separation for moderately polar organic compounds like the target analyte.
-
Mobile Phase: A mixture of acetonitrile and water is a common and effective mobile phase for reversed-phase HPLC. The addition of a small amount of formic acid helps to improve peak shape by protonating the free amine group, reducing tailing.
-
UV Detection: The aromatic ring in the analyte allows for sensitive detection at a wavelength of 254 nm, where many aromatic compounds exhibit strong absorbance.
Experimental Protocol
3.2.1. Materials and Reagents
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (reagent grade)
-
Methanol (HPLC grade)
3.2.2. Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
3.2.3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-15 min, 30-70% B; 15-17 min, 70-30% B; 17-20 min, 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
3.2.4. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the initial mobile phase (30% Acetonitrile in Water with 0.1% Formic Acid) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh an appropriate amount of the sample, dissolve it in methanol, and dilute with the initial mobile phase to obtain a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Protocol (as per ICH Q2(R1))[1][2][3]
A comprehensive validation of the analytical method is crucial to ensure its reliability.[7][8][9]
-
Specificity: Analyze a blank (diluent), the reference standard, and the sample solution. The peak for this compound in the sample should have the same retention time as the standard and should be well-resolved from any impurities. Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) should be performed to demonstrate the stability-indicating nature of the method.[10]
-
Linearity: Analyze the working standard solutions in triplicate. Plot the peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
-
Range: The range should be established based on the linearity study and should cover the expected concentration of the analyte in the samples.
-
Accuracy: Perform recovery studies by spiking a known amount of the reference standard into a placebo or a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of the standard solution at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%) to assess the method's reliability under normal variations.
Caption: HPLC-UV analysis workflow for this compound.
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides superior sensitivity and selectivity, making it ideal for trace-level analysis, pharmacokinetic studies, or when dealing with complex sample matrices.
Rationale for Methodological Choices
-
UPLC/UHPLC: The use of an Ultra-High-Performance Liquid Chromatography system allows for faster analysis times and improved resolution compared to conventional HPLC.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar molecules like the target analyte, minimizing fragmentation in the source. Positive ion mode is chosen as the primary amine group is readily protonated.
-
Multiple Reaction Monitoring (MRM): MRM provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. This minimizes interference from matrix components.
Experimental Protocol
4.2.1. Materials and Reagents
-
Same as for HPLC-UV method.
-
Internal Standard (IS): A stable isotope-labeled version of the analyte or a structurally similar compound with a different mass is recommended (e.g., tert-Butyl (2-amino-6-methoxyphenyl-d3)carbamate).
4.2.2. Instrumentation
-
UPLC/UHPLC system.
-
Tandem quadrupole mass spectrometer with an ESI source.
-
Appropriate analytical column (e.g., C18, 2.1 mm x 50 mm, 1.8 µm particle size).
4.2.3. LC-MS/MS Conditions
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-3 min, 10-90% B; 3-3.5 min, 90% B; 3.5-4 min, 90-10% B; 4-5 min, 10% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| MRM Transitions | Analyte: m/z 239.1 -> 183.1 (Quantifier), 239.1 -> 124.1 (Qualifier) |
| IS (example): m/z 242.1 -> 186.1 |
Note: MRM transitions should be optimized by infusing a standard solution of the analyte into the mass spectrometer. The transition m/z 239.1 -> 183.1 likely corresponds to the loss of isobutylene from the protonated molecule.
4.2.4. Standard and Sample Preparation
-
Standard and Sample Preparation: Follow a similar procedure as for the HPLC-UV method, but add the internal standard to all standards and samples at a fixed concentration. The concentration range for the calibration curve will typically be much lower (e.g., 0.1 ng/mL to 100 ng/mL).
Method Validation Protocol
The validation for the LC-MS/MS method will follow the same principles as the HPLC-UV method, with a focus on parameters critical for mass spectrometry.
-
Specificity/Selectivity: Analyze at least six different blank matrix samples to ensure no endogenous interferences are present at the retention time of the analyte and IS.
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the sample matrix by comparing the response of the analyte in a post-extraction spiked sample to that of a neat standard solution.
-
Carryover: Inject a blank sample immediately after the highest concentration standard to ensure that no significant carryover is observed.
Caption: LC-MS/MS analysis workflow for this compound.
Summary of Validation Parameters
The following table summarizes the typical acceptance criteria for the validation of both analytical methods, in accordance with ICH guidelines.[1]
| Validation Parameter | HPLC-UV Acceptance Criteria | LC-MS/MS Acceptance Criteria |
| Specificity | No interference at analyte RT | No interference at analyte and IS RT |
| Linearity (r²) | ≥ 0.999 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 85.0 - 115.0% (at LLOQ: 80-120%) |
| Precision (% RSD) | ≤ 2.0% | ≤ 15.0% (at LLOQ: ≤ 20%) |
| Robustness | No significant impact on results | No significant impact on results |
Conclusion
This application note provides two comprehensive and robust analytical methods for the quantification of this compound. The HPLC-UV method is suitable for routine quality control, while the LC-MS/MS method offers high sensitivity and selectivity for more demanding applications. The detailed protocols and validation guidelines provided herein will enable researchers and scientists to implement these methods effectively, ensuring the quality and consistency of their work in drug development and manufacturing.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
-
ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]
-
Quality Guidelines. International Council for Harmonisation. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
Validation of Impurity Methods, Part II. LCGC International. [Link]
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Validation of Impurity Methods, Part I. LCGC International. [Link]
-
This compound. ChemBK. [Link]
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Analytical method validation: A brief review. Journal of Pharmacy Research. [Link]
-
Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI. [Link]
-
tert-butyl N-(5-amino-2-methoxyphenyl)carbamate. PubChem. [Link]
-
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]
-
tert-Butyl carbamate. SIELC Technologies. [Link]
-
This compound. Sunway Pharm Ltd. [Link]
-
Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Atlantis Press. [Link]
-
Derivatization-targeted analysis of amino compounds in plant extracts by LC-MS/MS. University of Szeged. [Link]
-
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ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]
-
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(2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants. MDPI. [Link]
-
Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. ResearchGate. [Link]
-
Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. National Institutes of Health. [Link]
-
tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. The Royal Society of Chemistry. [Link]
-
tert-Butyl (6-bromo-3-methoxy-2-methylphenyl)carbamate. PubChem. [Link]
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Application Notes and Protocols: The Strategic Role of tert-Butyl (2-amino-6-methoxyphenyl)carbamate in Medicinal Chemistry
These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the utility of tert-butyl (2-amino-6-methoxyphenyl)carbamate. This document provides in-depth insights into its synthesis, chemical properties, and its pivotal role as a versatile building block in the design and synthesis of contemporary therapeutic agents, with a particular focus on kinase inhibitors.
Introduction: Unveiling a Key Synthetic Intermediate
In the landscape of modern medicinal chemistry, the strategic use of pre-functionalized building blocks is paramount for the efficient construction of complex bioactive molecules. This compound is one such critical intermediate, belonging to the class of Boc-protected anilines. The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for one of the amino functionalities, allowing for selective chemical transformations at the other positions of the aromatic ring.[1] This differential protection is a cornerstone of its utility, enabling chemists to orchestrate multi-step synthetic sequences with precision.
The 2,6-disubstituted aniline scaffold, inherent to this molecule, is a privileged motif in numerous kinase inhibitors and other therapeutic agents. The methoxy group at the 6-position influences the electronics and conformation of the molecule, which can be crucial for optimizing drug-target interactions. This guide will delve into the practical synthesis of this compound and its application in the synthesis of a key class of anti-cancer agents, the Colony-Stimulating Factor 1 Receptor (CSF-1R) inhibitors.
Physicochemical Properties and Handling
This compound is typically a colorless to light yellow solid with a melting point in the range of 75-79 °C.[2] It is soluble in a variety of organic solvents, such as dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate.
Table 1: Physicochemical Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₈N₂O₃ | [2] |
| Molecular Weight | 238.28 g/mol | |
| Appearance | Colorless to light yellow solid | [2] |
| Melting Point | ~75-79 °C | [2] |
| Boiling Point | ~466.6 °C | [2] |
| Density | ~1.22 g/cm³ | [2] |
Safety and Handling: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Operations should be conducted in a well-ventilated fume hood to avoid inhalation of any dust.[2]
Synthesis Protocol: Preparation of this compound
The synthesis of this compound can be efficiently achieved through the Boc-protection of the commercially available 2-amino-6-methoxyaniline. This protocol is based on established methods for the N-Boc protection of anilines.
Reaction Scheme
Caption: Boc-protection of 2-amino-6-methoxyaniline.
Step-by-Step Protocol
-
Reaction Setup: To a solution of 2-amino-6-methoxyaniline (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stir bar, add triethylamine (1.2 eq).
-
Addition of Boc Anhydride: Cool the mixture to 0 °C in an ice bath. To this stirred solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in THF dropwise over 30 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).
-
Work-up: Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the THF.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired this compound as a solid.
Application in Medicinal Chemistry: Synthesis of CSF-1R Inhibitors
A significant application of this compound is in the synthesis of kinase inhibitors, particularly those targeting the Colony-Stimulating Factor 1 Receptor (CSF-1R). CSF-1R is a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of macrophages.[3] Aberrant CSF-1R signaling is implicated in various diseases, including cancer and inflammatory disorders. Pexidartinib (PLX3397) is an FDA-approved CSF-1R inhibitor for the treatment of tenosynovial giant cell tumor.[4][5] The 2,6-disubstituted aniline core is a key structural feature of Pexidartinib and other related inhibitors.
General Synthetic Workflow for a CSF-1R Inhibitor Precursor
The following workflow illustrates the strategic use of this compound in the synthesis of a key intermediate for a Pexidartinib-like molecule.
Caption: Synthetic workflow for a CSF-1R inhibitor.
Protocol: Synthesis of a Key Diamine Intermediate
This protocol outlines the synthesis of a key diamine intermediate, which can be further elaborated to afford a CSF-1R inhibitor.
Step 1: Buchwald-Hartwig Amination
-
Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 eq), the appropriate heterocyclic halide (e.g., 2-chloro-5-iodopyridine, 1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq), a phosphine ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., Cs₂CO₃, 2.0 eq).
-
Solvent and Degassing: Add anhydrous dioxane to the tube. Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Reaction: Seal the tube and heat the reaction mixture at 100 °C for 12-18 hours.
-
Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate and purify the residue by column chromatography to yield the coupled product.
Step 2: Boc Deprotection
-
Acidic Cleavage: Dissolve the coupled product from Step 1 in a solution of 4M HCl in dioxane.
-
Reaction: Stir the solution at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the desired diamine intermediate.
-
Purification: Collect the solid by filtration and wash with cold diethyl ether to obtain the purified product.
This diamine intermediate can then be subjected to further reactions, such as amide bond formation, to complete the synthesis of the target CSF-1R inhibitor.
Conclusion
This compound is a strategically important building block in medicinal chemistry. Its pre-installed Boc-protected amine and the 2,6-disubstitution pattern on the aniline ring make it an ideal starting material for the synthesis of complex molecules, particularly kinase inhibitors. The protocols and workflows detailed in these application notes provide a practical guide for the synthesis and utilization of this versatile intermediate in drug discovery programs. The ability to selectively unmask the second amino group after initial coupling reactions underscores its value in the convergent synthesis of high-value therapeutic agents.
References
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-
ChemBK. (2024). This compound. ChemBK. [Link]
-
National Center for Biotechnology Information. (n.d.). Pexidartinib. PubChem. [Link]
- Tap, W. D., et al. (2015). Structure-Guided Blockade of CSF1R Kinase in Tenosynovial Giant-Cell Tumor. New England Journal of Medicine, 373(5), 428–437.
- U.S. Food and Drug Administration. (2019). FDA approves pexidartinib for tenosynovial giant cell tumor. FDA.
-
Zhao, B., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Atlantis Press. [Link]
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Application Notes and Protocols: Strategic Synthesis of Heterocyclic Scaffolds from tert-Butyl (2-amino-6-methoxyphenyl)carbamate
Abstract
The ortho-phenylenediamine moiety is a privileged scaffold in medicinal chemistry, serving as a versatile precursor for a multitude of heterocyclic systems. This guide focuses on tert-butyl (2-amino-6-methoxyphenyl)carbamate, a strategically designed starting material that offers both nucleophilic centers and a sterically directing methoxy group, all under the synthetic control of a Boc-protecting group. We will explore its application in the synthesis of quinazolines and other related heterocyclic structures, which are of significant interest in drug discovery, particularly in the development of kinase inhibitors.[1] This document provides detailed synthetic protocols, mechanistic insights, and a discussion of the strategic advantages of employing this building block.
Introduction: The Strategic Value of this compound
This compound (CAS No: 954238-84-7) is a colorless to light yellow solid with a molecular weight of 238.28 g/mol .[2][3] Its structure is primed for sequential, regioselective reactions. The key features that make it a valuable starting material are:
-
Orthogonally Protected Amines: The primary amine is highly nucleophilic and readily available for initial reactions, while the secondary amine is protected as a tert-butoxycarbonyl (Boc) carbamate. This Boc group can be removed under acidic conditions, revealing a second nucleophilic site for subsequent cyclization or derivatization.
-
Electron-Donating Methoxy Group: The methoxy group at the 6-position activates the aromatic ring and can influence the regioselectivity of electrophilic substitution reactions. Its steric bulk can also direct the conformation of intermediates and products.
-
Versatility in Heterocyclic Synthesis: The 1,2-diamine arrangement upon deprotection is a classic precursor for the synthesis of a wide array of fused heterocyclic systems, most notably quinazolines and benzimidazoles.
These attributes make it an ideal starting point for constructing complex molecules with potential therapeutic applications, including as intermediates for kinase inhibitors and other biologically active compounds.[1]
Synthetic Pathway I: Synthesis of 8-Methoxy-2-aminoquinazolines
One of the most direct and valuable applications of this compound is in the synthesis of 8-methoxy-substituted quinazolines. The quinazoline core is a prominent feature in numerous pharmacologically active compounds, including anticancer agents.[4][5] The 8-methoxy substitution pattern, in particular, is found in several kinase inhibitors.
The general strategy involves a cyclization reaction with a cyanating agent, such as cyanogen bromide or a related synthon. The reaction proceeds through an initial attack of the free primary amine, followed by an intramolecular cyclization and subsequent tautomerization to yield the stable aminoquinazoline ring system.
Caption: Synthesis of 8-Methoxyquinazolin-2-amine.
Protocol 1: Synthesis of 8-Methoxyquinazolin-2-amine
This protocol details the one-pot synthesis of 8-methoxyquinazolin-2-amine from this compound.
Materials:
| Reagent | CAS Number | Supplier |
| This compound | 954238-84-7 | Commercial |
| Cyanamide | 420-04-2 | Commercial |
| 1,4-Dioxane | 123-91-1 | Anhydrous |
| Hydrochloric acid (4M in dioxane) | 7647-01-0 | Commercial |
| Saturated sodium bicarbonate solution | 144-55-8 | Prepared in-house |
| Ethyl acetate | 141-78-6 | Reagent grade |
| Anhydrous magnesium sulfate | 7487-88-9 | Reagent grade |
Procedure:
-
To a stirred solution of this compound (1.0 eq) in 1,4-dioxane, add cyanamide (1.2 eq).
-
Slowly add 4M HCl in 1,4-dioxane (3.0 eq) to the reaction mixture at room temperature.
-
Heat the reaction mixture to 80-90 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol) to afford 8-methoxyquinazolin-2-amine as a solid.
Expected Outcome: The product, 8-methoxyquinazolin-2-amine, is a key intermediate for further elaboration into more complex molecules, such as kinase inhibitors.[6]
Synthetic Pathway II: Multi-step Synthesis of Kinase Inhibitor Scaffolds
The this compound scaffold is also a precursor for more complex drug molecules, such as the core of certain third-generation EGFR inhibitors.[7][8][9] While the exact starting material for drugs like Osimertinib is a nitro-fluoro analogue, the synthetic logic is highly transferable. The following is a generalized pathway illustrating how this class of compound is elaborated.
This multi-step synthesis involves:
-
Boc Protection: Introduction of the Boc group to a substituted aniline.
-
Nucleophilic Aromatic Substitution (SNAr): Reaction with a suitable amine to introduce a side chain.
-
Reduction of a Nitro Group: Conversion of a nitro group to an amine, creating the 1,2-diamine necessary for subsequent cyclization.
Caption: Generalized synthetic route to a key drug intermediate.
Protocol 2: Synthesis of a Diamine Intermediate for Kinase Inhibitors
This protocol is adapted from the synthesis of an intermediate for Osimertinib (AZD9291) and demonstrates the utility of the Boc-protected aminophenyl scaffold.[7][8][9]
Materials:
| Reagent | CAS Number | Supplier |
| (4-Fluoro-2-methoxy-5-nitrophenyl)carbamic acid tert-butyl ester | N/A | Synthesized |
| N1,N1,N2-trimethylethane-1,2-diamine | 142-25-6 | Commercial |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | Commercial |
| N,N-Dimethylacetamide (DMA) | 127-19-5 | Anhydrous |
| Hydrazine hydrate (80%) | 7803-57-8 | Commercial |
| Ferric chloride (FeCl3) | 7705-08-0 | Commercial |
| Activated carbon | 7440-44-0 | Commercial |
| Ethanol | 64-17-5 | Reagent grade |
| Dichloromethane (DCM) | 75-09-2 | Reagent grade |
Procedure:
Step 1: Nucleophilic Aromatic Substitution
-
In a round-bottom flask, dissolve (4-fluoro-2-methoxy-5-nitrophenyl)carbamic acid tert-butyl ester (1.0 eq) in N,N-Dimethylacetamide (DMA).
-
Add N1,N1,N2-trimethylethane-1,2-diamine (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (1.5 eq).
-
Heat the mixture to 140 °C and stir for 2-4 hours, monitoring by TLC.
-
After cooling, pour the reaction mixture into water and extract with Dichloromethane (DCM).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
Step 2: Nitro Group Reduction
-
Dissolve the product from Step 1 in ethanol and heat to 60 °C.
-
Add a catalytic amount of FeCl3 and activated carbon.
-
Increase the temperature to 80 °C and add 80% hydrazine hydrate (5.0 eq) dropwise.
-
Stir at 80 °C for 1 hour.
-
Cool the reaction to room temperature and filter off the solids.
-
Concentrate the filtrate and extract with DCM.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the final diamine intermediate.
Causality and Experimental Choices:
-
DIPEA: A non-nucleophilic base is used in the SNAr reaction to quench the HF byproduct without competing with the desired amine nucleophile.
-
Hydrazine Hydrate with FeCl3: This is a classic and effective method for the reduction of aromatic nitro groups, often preferred for its mildness compared to high-pressure hydrogenation.
Concluding Remarks
This compound is a highly valuable and versatile building block in modern organic synthesis. Its pre-installed functionalities and protecting group strategy allow for the efficient and regioselective construction of complex heterocyclic systems. The protocols provided herein for the synthesis of 8-methoxy-2-aminoquinazolines and a key diamine intermediate for kinase inhibitors highlight its broad applicability in medicinal chemistry and drug development. Researchers can leverage these methods as a foundation for the synthesis of novel compounds with potential therapeutic value.
References
-
ChemBK. (2024, April 9). This compound. Retrieved from [Link]
-
International Journal for Multidisciplinary Research. (2025). Synthesis of 8-Methyl and Methoxy Substituted 3-Amino-2-Alkyl/Aryl-3,4-Dihydro-4- Oxoquinazoline and Their 2,4-DNP Derivatives. Retrieved from [Link]
-
MySkinRecipes. Tert-butyl(2-amino-6-fluorophenyl)carbamate. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (1979). Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials. Retrieved from [Link]
-
Semantic Scholar. SYNTHESIS OF 4-AMINO-8-CYANOQUINAZOLINES. Retrieved from [Link]
-
Atlantis Press. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Retrieved from [Link]
-
ACS Omega. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. Retrieved from [Link]
-
MDPI. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Retrieved from [Link]
-
Organic Chemistry Portal. Synthesis of quinazolines. Retrieved from [Link]
- Google Patents. Process for the preparation and manufacture of 6-methoxy-8-(4-amino-1-methylbutylamino)-quinoline.
-
Green Chemistry (RSC Publishing). (2017). Synthesis of 2-substituted quinazolines by CsOH-mediated direct aerobic oxidative cyclocondensation of 2-aminoarylmethanols with nitriles in air. Retrieved from [Link]
-
MDPI. (2021). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Retrieved from [Link]
-
Atlantis Press. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Retrieved from [Link]
- Google Patents. Synthesis of quinazolinone libraries and derivatives thereof.
-
Arkat USA. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Retrieved from [Link]
-
PubChem. 8-(Methoxymethoxy)quinazolin-2-amine. Retrieved from [Link]
-
Michael Pittelkow. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Retrieved from [Link]
-
National Center for Biotechnology Information. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. Retrieved from [Link]
-
The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link]
- Google Patents. Tert-butyl carbamate derivative and preparation method and application thereof.
-
Frontiers. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from [Link]
-
National Center for Biotechnology Information. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Retrieved from [Link]
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Application Note & Protocols: Strategic Deprotection of the tert-Butoxycarbonyl (Boc) Group in tert-Butyl (2-amino-6-methoxyphenyl)carbamate
Abstract
The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, valued for its stability across a wide range of reaction conditions and its susceptibility to clean removal under specific protocols.[1][2][3] This application note provides a comprehensive guide to the strategic deprotection of the Boc group from tert-Butyl (2-amino-6-methoxyphenyl)carbamate, a substrate with both a Boc-protected arylamine and a free primary amine, alongside an electron-donating methoxy group. We will explore various deprotection methodologies, including classical acidic cleavage, thermal methods, and milder, alternative approaches. This guide is intended for researchers, scientists, and professionals in drug development, offering not just protocols, but also the underlying mechanistic principles and strategic considerations for selecting the optimal deprotection strategy based on substrate sensitivity and desired experimental outcomes.
Introduction: The Role and Chemistry of the Boc Protecting Group
The Boc group is one of the most widely used protecting groups for amines due to its robustness towards nucleophilic attack, catalytic hydrogenation, and basic conditions.[3][4] This orthogonality allows for the selective deprotection of other protecting groups in its presence.[2][5] The removal of the Boc group is most commonly achieved under acidic conditions, which proceed via a stable tert-butyl cation intermediate.[2][5][6] The choice of deprotection strategy is critical, especially for multifunctional molecules like this compound, where the presence of other functional groups can influence the reaction's success and cleanliness.
Acidic Deprotection Strategies
Acid-catalyzed removal is the most common method for Boc deprotection.[7] The mechanism involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then spontaneously decarboxylates to yield the free amine.[2][5][6]
Mechanism of Acidic Boc Deprotection
Caption: General mechanism of acid-catalyzed Boc deprotection.
Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
Trifluoroacetic acid is a strong acid that effectively cleaves the Boc group at room temperature.[8][9][10] The use of DCM as a solvent is common, though its environmental and safety profile has led to the exploration of alternatives.[11]
Advantages:
-
Rapid and clean deprotection.
-
Volatile reagents are easily removed in vacuo.
Disadvantages:
-
TFA is corrosive and requires careful handling.
-
The highly reactive tert-butyl cation generated can lead to side reactions, such as alkylation of electron-rich aromatic rings or other nucleophilic functional groups.[2][11]
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM, 0.1–0.2 M).
-
To the stirred solution, add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the residue in a minimal amount of a suitable solvent (e.g., methanol) and precipitate the amine salt by adding a non-polar solvent like diethyl ether.
-
Isolate the product by filtration and wash with cold diethyl ether.
-
If the free amine is required, the salt can be neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent.
Hydrochloric Acid (HCl) in 1,4-Dioxane or Ethyl Acetate
Solutions of HCl in organic solvents provide an alternative to TFA and are often commercially available.[3] This method is also highly effective for Boc deprotection.
Advantages:
-
Readily available and cost-effective.
-
Often provides the hydrochloride salt of the amine directly, which can be advantageous for purification and stability.
Disadvantages:
-
1,4-Dioxane is a suspected carcinogen and should be handled with appropriate safety precautions.
-
The acidity can be harsh for sensitive substrates.
-
Dissolve this compound (1.0 eq) in a minimal amount of 1,4-dioxane or ethyl acetate (0.1–0.2 M).
-
Add a 4 M solution of HCl in 1,4-dioxane (5-10 eq) to the stirred solution at room temperature.
-
Stir the reaction for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, the hydrochloride salt of the product often precipitates from the reaction mixture.
-
The precipitate can be collected by filtration and washed with a non-polar solvent (e.g., hexane or diethyl ether).
-
Alternatively, the solvent can be removed under reduced pressure to yield the crude salt.
Thermal Deprotection Strategies
Thermal cleavage of the Boc group offers a catalyst-free alternative to acidic methods.[13] This can be particularly useful for substrates that are sensitive to strong acids but are thermally stable.[14] The mechanism is believed to proceed through a concerted fragmentation to release isobutylene and carbon dioxide, forming the free amine via a carbamic acid intermediate.[13]
Advantages:
-
Avoids the use of corrosive and hazardous acids.
-
Can be performed in a variety of solvents or even neat.[15]
-
Reduces waste as no quenching or neutralization steps are typically required.[14]
Disadvantages:
-
Requires high temperatures, which may not be suitable for thermally labile substrates.[13]
-
May lead to side reactions like elimination or racemization in chiral compounds.[13]
Thermal Deprotection in High-Boiling Solvents
Heating the Boc-protected amine in a high-boiling solvent such as diphenyl ether, or under continuous flow conditions, can effect deprotection.[15][16][17]
-
Dissolve this compound (1.0 eq) in a high-boiling, inert solvent (e.g., diphenyl ether or methanol for continuous flow).
-
Heat the solution to a high temperature (e.g., 180-250 °C) for a specified residence time (typically minutes in continuous flow, or longer in batch).[15][16]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can be isolated by direct crystallization upon cooling, or by standard workup procedures such as extraction or chromatography.
Thermal Deprotection in Boiling Water
For some substrates, simply refluxing in water can be sufficient to remove the Boc group, offering a green and cost-effective method.[1][4][18]
Advantages:
-
Environmentally benign solvent.
-
Simple experimental setup.
Disadvantages:
-
Limited by the solubility of the substrate in water.
-
May require longer reaction times.
-
Suspend this compound (1.0 eq) in deionized water.
-
Heat the mixture to reflux (100 °C) and maintain for 10 minutes to several hours.[1]
-
Monitor the reaction by taking aliquots, extracting with an organic solvent, and analyzing by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Mild and Alternative Deprotection Methods
For substrates containing acid-labile functional groups, milder deprotection conditions are necessary.[3][19]
Oxalyl Chloride in Methanol
A recently reported method utilizes oxalyl chloride in methanol for the mild deprotection of Boc groups.[3][19] This method is tolerant of a wide range of functional groups and proceeds at room temperature.[3][19]
Advantages:
-
Mild reaction conditions (room temperature).
Disadvantages:
-
Oxalyl chloride is toxic and moisture-sensitive, requiring careful handling.
-
Dissolve this compound (1.0 eq) in methanol (0.1–0.2 M).
-
To the stirred solution, add oxalyl chloride (3.0 eq) dropwise at room temperature.
-
Stir the reaction for 1-4 hours, monitoring by TLC or LC-MS.[3][19]
-
Upon completion, quench the reaction by the slow addition of deionized water.
-
Extract the crude material with dichloromethane.
-
Wash the organic layer with deionized water, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography if necessary.[3]
Comparative Summary of Deprotection Strategies
| Method | Reagents | Solvent | Temp. | Time | Advantages | Disadvantages |
| Acidic (TFA) | TFA | DCM | 0 °C to RT | 1-4 h | Fast, clean, volatile reagents | Corrosive, potential for side reactions |
| Acidic (HCl) | 4M HCl | 1,4-Dioxane | RT | 1-4 h | Cost-effective, direct salt formation | Harsh, hazardous solvent |
| Thermal (High Temp) | None | Diphenyl ether | 180-250 °C | < 1 h | Catalyst-free, reduced waste | High energy, not for labile substrates |
| Thermal (Water) | None | Water | 100 °C | 0.2-2 h | Green, simple | Substrate solubility can be an issue |
| Mild (Oxalyl Chloride) | (COCl)₂, MeOH | Methanol | RT | 1-4 h | Mild, good functional group tolerance | Toxic and moisture-sensitive reagent |
Experimental Workflow Overview
Caption: A generalized workflow for Boc deprotection.
Troubleshooting and Considerations
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature, or the equivalents of the deprotection reagent. In the case of solid-phase synthesis, incomplete deprotection may be due to poor resin swelling.[12][20]
-
Side Product Formation: The formation of a tert-butylated byproduct on the aromatic ring is a potential side reaction, especially with strong acids.[11] The addition of a scavenger like anisole or thioanisole can help to trap the tert-butyl cation.[2]
-
Substrate Degradation: If the desired product is sensitive to the reaction conditions, consider switching to a milder deprotection method. For instance, if acidic conditions cause degradation, a thermal or oxalyl chloride-based method may be more suitable.
Conclusion
The deprotection of the Boc group from this compound can be achieved through a variety of effective methods. The choice of strategy should be guided by the overall synthetic route, the presence of other functional groups in the molecule, and considerations for safety and environmental impact. While traditional acidic methods with TFA or HCl are robust and widely applicable, thermal and milder alternative methods provide valuable options for sensitive substrates. Careful consideration of the mechanistic nuances and potential side reactions will enable the researcher to select the optimal conditions for a successful deprotection.
References
-
Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]
-
Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ResearchGate. [Link]
-
Boc Deprotection Mechanism | Organic Chemistry. YouTube. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
Boc Deprotection - TFA. Common Organic Chemistry. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PubMed. [Link]
-
Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. The Royal Society of Chemistry. [Link]
-
Thermal Methods. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. PubMed. [Link]
-
A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii). RSC Publishing. [Link]
-
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]
-
BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.. [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry. [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. [Link]
-
Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. ACS Publications. [Link]
-
Any suggestion on Boc deprotection without using acid? ResearchGate. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. ResearchGate. [Link]
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Application Note: Industrial Scale-Up of Reactions Involving tert-Butyl (2-amino-6-methoxyphenyl)carbamate
Abstract
This document provides a comprehensive technical guide for the industrial scale-up of the synthesis of tert-Butyl (2-amino-6-methoxyphenyl)carbamate, a key building block in modern pharmaceutical development. Moving from the laboratory bench to a pilot or manufacturing plant introduces significant challenges related to safety, process control, efficiency, and product quality. This guide explains the causality behind critical process decisions, offering detailed, field-proven protocols for key synthetic stages. We will cover a robust, scalable two-stage synthesis route starting from 2-methoxy-6-nitroaniline, focusing on N-Boc protection followed by a safe and efficient catalytic hydrogenation. Protocols for downstream processing, purification via crystallization, and quality control are also detailed. This application note is intended for researchers, chemists, and engineers in the pharmaceutical and fine chemical industries who are tasked with process development and scale-up.
Introduction: Strategic Importance and Scale-Up Challenges
This compound (CAS No. 954238-84-7) is a valuable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).[1][2] Its structure features a nucleophilic aniline amine ortho to a methoxy group, and a second amine protected by the acid-labile tert-butoxycarbonyl (Boc) group. This arrangement makes it an ideal precursor for constructing heterocyclic systems and for amide coupling reactions, such as those used in the synthesis of kinase inhibitors.[3][4] For instance, structurally related isomers are critical intermediates in the manufacture of targeted cancer therapies like Osimertinib.[5][6]
The Boc group is fundamental in multi-step organic synthesis, valued for its stability under a wide range of conditions and its clean, straightforward removal under acidic conditions.[7] While the synthesis of Boc-protected anilines is routine at the lab scale, industrial production demands a shift in methodology to address several key challenges:
-
Safety and Environmental Profile: Lab-scale reagents like hydrazine for nitro reductions are unacceptable at an industrial scale due to extreme toxicity and explosion risks.[3] Similarly, chlorinated solvents such as dichloromethane (DCM) are being phased out due to environmental concerns.
-
Thermal Management: Both N-Boc protection and, particularly, nitro-group reduction are exothermic reactions. In large reactors, the surface-area-to-volume ratio decreases, making heat dissipation a critical process parameter that must be carefully controlled to prevent thermal runaway.
-
Process Efficiency and Isolation: Multi-step extractions and chromatographic purification, common in the lab, are inefficient and costly at scale.[3] Industrial processes must rely on robust, scalable techniques like crystallization for product isolation and purification.
-
Quality Control: The impurity profile of the final intermediate must be rigorously controlled, as impurities can carry through to the final API. This requires the implementation of in-process controls (IPCs) to monitor reaction progress and impurity formation in real-time.
This guide outlines a scalable and safe process designed to navigate these challenges effectively.
Physicochemical Properties & Safety
A thorough understanding of the material's properties and hazards is a prerequisite for safe handling at any scale.
Physical and Chemical Data
| Property | Value | Source |
| CAS Number | 954238-84-7 | [1][2] |
| Molecular Formula | C₁₂H₁₈N₂O₃ | [1] |
| Molecular Weight | 238.28 g/mol | [1][2] |
| Appearance | Colorless to light yellow solid | [1] |
| Melting Point | Approx. 75-79 °C | [1] |
Hazard Identification and Safe Handling
While a specific safety data sheet for the title compound is not universally available, data from analogous carbamates provides a strong basis for hazard assessment.[8][9][10]
-
Health Hazards: May be harmful if swallowed and may cause an allergic skin reaction.[9] Fine dust can cause respiratory irritation.
-
Personal Protective Equipment (PPE): Standard PPE is mandatory. This includes chemical safety goggles, nitrile gloves, a lab coat, and respiratory protection (e.g., N95 dust mask or a powered air-purifying respirator for large-scale powder handling).[10]
-
Engineering Controls: Operations should be conducted in a well-ventilated area. For charging solids to a reactor, the use of a closed-transfer system or a glovebox is highly recommended to minimize dust exposure.[8]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids (which will cleave the Boc group).[10]
Core Process: A Scalable Two-Stage Synthesis
The recommended industrial route involves two main chemical transformations, followed by purification. This approach prioritizes safety, scalability, and control.
Caption: Overall workflow for the industrial synthesis of the target intermediate.
Stage 1: N-Boc Protection of 2-Methoxy-6-nitroaniline
Reaction: 2-Methoxy-6-nitroaniline + (Boc)₂O → tert-Butyl (2-methoxy-6-nitrophenyl)carbamate
Causality and Rationale: The initial step involves protecting the aniline nitrogen. This is crucial because the free amine would interfere with many subsequent reactions and is also susceptible to oxidation. Di-tert-butyl dicarbonate ((Boc)₂O) is the reagent of choice due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂). For scale-up, toluene or ethyl acetate are preferred solvents over DCM, offering a better environmental profile and higher boiling points for thermal control. A non-nucleophilic base like triethylamine (TEA) is used to scavenge the acid formed during the reaction, driving it to completion.
Protocol: Industrial Scale (Target: 10 kg Product)
-
Reactor Setup: Ensure a 200L glass-lined reactor is clean, dry, and inerted with nitrogen. Equip it with a pitched-blade turbine agitator, a temperature probe, a condenser, and a nitrogen inlet/outlet connected to a scrubber.
-
Charging:
-
Charge toluene (80 L) to the reactor.
-
Charge 2-methoxy-6-nitroaniline (11.0 kg, 65.4 mol, 1.0 eq).
-
Charge triethylamine (7.6 kg, 75.1 mol, 1.15 eq).
-
Begin agitation at 100-150 RPM.
-
-
Reaction:
-
Cool the reactor contents to 10-15 °C using jacket cooling.
-
Slowly add a solution of Di-tert-butyl dicarbonate (15.0 kg, 68.7 mol, 1.05 eq) in toluene (20 L) over 2-3 hours via a dosing pump. CRITICAL: Monitor the internal temperature and off-gassing rate. Do not allow the temperature to exceed 25 °C.
-
Once the addition is complete, allow the mixture to warm to 20-25 °C and stir for an additional 4-6 hours.
-
-
In-Process Control (IPC-1):
-
Take a sample from the reaction mixture.
-
Analyze by HPLC to confirm the consumption of the starting material (Target: <1.0% remaining).
-
| Parameter | Target Value | Rationale |
| Solvent | Toluene | Good balance of solubility, boiling point, and safety profile. |
| Temperature | 10-25 °C | Controls the exotherm from Boc₂O addition and minimizes side reactions. |
| Addition Time | 2-3 hours | Prevents excessive CO₂ evolution and thermal accumulation. |
| IPC-1 Criteria | Starting Material < 1.0% | Ensures high conversion before proceeding to the next stage. |
Stage 2: Catalytic Hydrogenation of the Nitro Intermediate
Reaction: tert-Butyl (2-methoxy-6-nitrophenyl)carbamate + 3 H₂ --(Pd/C)--> this compound + 2 H₂O
Causality and Rationale: Catalytic hydrogenation is the industry standard for large-scale nitro group reductions. It is significantly safer and more environmentally friendly than using stoichiometric metal/acid or hydrazine-based reductions.[3] 5% Palladium on Carbon (Pd/C) is a highly efficient and robust catalyst for this transformation. The choice of catalyst loading is a balance between reaction time and cost. Ethanol or methanol are excellent solvents as they readily dissolve the starting material and hydrogen gas.
Protocol: Industrial Scale (Continuation from Stage 1)
-
Preparation (After IPC-1 is met):
-
The crude solution of tert-butyl (2-methoxy-6-nitrophenyl)carbamate in toluene is washed sequentially with 1M HCl (2 x 30 L) and saturated NaHCO₃ solution (1 x 30 L) to remove TEA and its salts.
-
The toluene is removed via vacuum distillation and replaced with ethanol (100 L).
-
-
Hydrogenation Setup: Transfer the ethanolic solution to a 200L stainless steel hydrogenator.
-
Catalyst Charging: Under a continuous nitrogen purge, carefully charge 5% Pd/C (50% wet paste, 0.55 kg, ~0.5 mol% Pd) as a slurry in ethanol (5 L). CRITICAL: Never add dry Pd/C to a flammable solvent in the presence of air.
-
Reaction:
-
Seal the reactor. Purge the headspace three times with nitrogen, followed by three purges with hydrogen gas.
-
Pressurize the reactor to 4-5 bar (approx. 60-75 psi) with hydrogen.
-
Begin vigorous agitation (200-300 RPM) to ensure good catalyst suspension.
-
Heat the reactor to 40-50 °C. The reaction is exothermic; use jacket cooling to maintain the temperature.
-
Monitor the reaction by hydrogen uptake. The reaction is typically complete in 6-12 hours.
-
-
In-Process Control (IPC-2):
-
Once hydrogen uptake ceases, cool the reactor to 20 °C.
-
Carefully vent the hydrogen and purge with nitrogen.
-
Take a sample and analyze by HPLC (Target: Nitro intermediate <0.5%).
-
| Parameter | Target Value | Rationale |
| Catalyst | 5% Pd/C (50% wet) | High activity, good safety profile when wet, and easily filterable. |
| H₂ Pressure | 4-5 bar | Provides sufficient driving force for the reaction without requiring high-pressure equipment. |
| Temperature | 40-50 °C | Accelerates the reaction rate while being easy to control thermally. |
| IPC-2 Criteria | Nitro Intermediate < 0.5% | Ensures complete reduction and simplifies purification. |
Downstream Processing and Quality Control
Sources
- 1. chembk.com [chembk.com]
- 2. This compound - CAS:954238-84-7 - Sunway Pharm Ltd [3wpharm.com]
- 3. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. atlantis-press.com [atlantis-press.com]
- 6. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate | Atlantis Press [atlantis-press.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. tert-butyl N-(5-amino-2-methoxyphenyl)carbamate | C12H18N2O3 | CID 22344747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing tert-Butyl (2-amino-6-methoxyphenyl)carbamate Synthesis
Welcome to the technical support center for the synthesis of tert-Butyl (2-amino-6-methoxyphenyl)carbamate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot and refine your experimental outcomes effectively.
The selective mono-N-Boc protection of 2-methoxyphenylenediamine presents a common yet significant challenge: achieving high selectivity for the desired mono-protected product while minimizing the formation of the di-protected byproduct and unreacted starting material. The two amino groups, while electronically distinct due to the ortho-methoxy group, possess similar reactivity, making precise control of reaction conditions paramount. This guide provides a structured approach to overcoming these challenges.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low, or the reaction fails to reach completion. What are the primary causes?
A1: Low conversion is a frequent issue stemming from several factors related to reactivity and reaction setup.
-
Insufficient Nucleophilicity: Aromatic amines (anilines) are inherently less nucleophilic than aliphatic amines. The electron-donating methoxy group helps, but the starting diamine is still a relatively weak nucleophile towards di-tert-butyl dicarbonate (Boc₂O).[1][2]
-
Inadequate Base: While the reaction can proceed without a base, one is often used to neutralize the acidic byproducts, driving the reaction forward.[1] An inappropriate or insufficient amount of a non-nucleophilic base like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) can stall the reaction.
-
Suboptimal Temperature: The reaction is often performed at 0 °C to enhance selectivity. However, if the reaction rate is too slow, allowing the mixture to warm to room temperature after a period of slow addition may be necessary to drive the reaction to completion.
-
Hydrolysis of Boc₂O: If your solvent (e.g., THF, DCM) is not anhydrous, or if the reaction is exposed to atmospheric moisture for prolonged periods, the Boc anhydride can hydrolyze, reducing the amount available to react with the amine.[1]
Q2: I am forming a significant amount of the di-protected byproduct, tert-Butyl N,N'-(2-methoxyphenyl)bis(carbamate). How can I improve mono-selectivity?
A2: This is the central challenge of this synthesis. Formation of the di-Boc adduct is a competitive process that can be minimized through careful control of reaction parameters.
-
Stoichiometry is Critical: Using a slight excess of the diamine relative to the Boc₂O is a common strategy to favor mono-protection. However, a more effective method often involves using slightly sub-stoichiometric amounts of Boc₂O (e.g., 0.8-0.95 equivalents). This ensures the protecting group is the limiting reagent, reducing the chance of a second protection event.
-
Rate of Addition: The single most effective technique to improve mono-selectivity is the slow, dropwise addition of Boc₂O (dissolved in the reaction solvent) to the solution of the diamine. A syringe pump is ideal for this. Rapid addition creates localized areas of high Boc₂O concentration, dramatically increasing di-protection.
-
Alternative Methods: For particularly challenging diamines, a strategy involving the transient protection of one amine as an acid salt can be highly effective. By adding one equivalent of a strong acid (like HCl, generated in situ from acetyl chloride or thionyl chloride), you can form the mono-ammonium salt.[3][4][5] The free amine remains sufficiently nucleophilic to react with Boc₂O, while the protonated amine is unreactive. A subsequent basic workup liberates the second amine.
Q3: My starting material (2-methoxyphenylenediamine) is poorly soluble in the reaction solvent. What can I do?
A3: Poor solubility of starting materials is a known issue that can severely hinder reaction rates.[1]
-
Solvent Choice: While Dichloromethane (DCM) and Tetrahydrofuran (THF) are common choices, consider exploring other solvents or co-solvent systems. A mixture of THF and a more polar solvent like N,N-Dimethylformamide (DMF) may improve solubility.
-
Gentle Warming: Gently warming the solvent to dissolve the diamine before cooling to the reaction temperature (e.g., 0 °C) can be effective. Ensure the solution remains homogeneous upon cooling.
-
Scale and Concentration: Ensure you are not running the reaction at an unnecessarily high concentration. Increasing the solvent volume can sometimes resolve solubility issues.
Q4: Purification of the final product is proving difficult, with fractions containing mixtures of starting material, product, and di-Boc byproduct. What is the best purification strategy?
A4: Chromatographic separation of this mixture can be challenging due to similar polarities. A multi-step approach is often best.
-
Acid-Base Extraction: An initial workup using acid-base extraction can remove the bulk of the unreacted diamine. Dissolve the crude mixture in a solvent like ethyl acetate or DCM and wash with a dilute aqueous acid (e.g., 1 M HCl). The basic starting material and product will be protonated and move to the aqueous layer, while the neutral di-Boc byproduct remains in the organic layer. Subsequently, basifying the aqueous layer and re-extracting will recover a mixture of the starting material and the desired mono-Boc product, now free of the di-Boc impurity.
-
Column Chromatography: After the initial extraction, silica gel column chromatography is typically required. A gradient elution system, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 9:1) and gradually increasing the polarity, is recommended to effectively separate the slightly more polar starting material from the mono-Boc product.
-
Recrystallization: If a solid product is obtained after chromatography, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane or tert-butyl methyl ether) can provide a highly pure, crystalline solid.[6]
Frequently Asked Questions (FAQs)
What is the mechanism of Boc protection? The reaction is a nucleophilic acyl substitution. The amine nitrogen attacks one of the carbonyl carbons of the Boc anhydride. This forms a tetrahedral intermediate which then collapses, eliminating a stable tert-butyl carbonate leaving group. This leaving group subsequently decomposes into carbon dioxide and tert-butoxide. The tert-butoxide then deprotonates the newly acylated amine, yielding the final carbamate product.[7]
How can I best monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most effective method. Use a solvent system that gives good separation between the starting material (SM), the mono-Boc product (P), and the di-Boc byproduct (DB). A typical system is Hexane:Ethyl Acetate (e.g., 7:3 v/v).
-
The starting diamine will be the most polar spot (lowest Rf).
-
The di-Boc product will be the least polar (highest Rf).
-
The desired mono-Boc product will have an intermediate Rf value. Stain with ninhydrin (which visualizes primary and secondary amines) or potassium permanganate.
What are the optimal storage conditions for this compound? As a primary amine, the product can be sensitive to air and light over long periods. It is best stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at reduced temperatures (e.g., in a refrigerator) to maintain its purity.[8]
Visualizations and Workflows
General Synthesis Workflow
The following diagram outlines the standard workflow for the synthesis and purification of the target compound.
Caption: Experimental workflow for synthesis and purification.
Troubleshooting Decision Tree
Use this diagram to diagnose and resolve common issues encountered during the synthesis.
Caption: Troubleshooting logic for common synthesis problems.
Key Experimental Protocols
Protocol 1: Selective Mono-Boc Protection of 2-Methoxyphenylenediamine
Materials:
-
2-Methoxyphenylenediamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 2-methoxyphenylenediamine (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Add triethylamine (1.1 eq) to the solution.
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
In a separate flask, dissolve Boc₂O (0.95 eq) in a minimal amount of anhydrous DCM.
-
Using a syringe pump, add the Boc₂O solution dropwise to the cooled diamine solution over a period of 2-3 hours. Maintain the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 2 hours.
-
Monitor the reaction progress by TLC (e.g., 7:3 Hexane:Ethyl Acetate).
-
Once the starting material is mostly consumed, allow the reaction to warm to room temperature and stir for another 1-2 hours or until completion.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by silica gel column chromatography.
Protocol 2: Purification by Column Chromatography
-
Prepare a silica gel slurry in the starting eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Pack a glass column with the slurry.
-
Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Dry the silica-adsorbed product and carefully load it onto the top of the packed column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting from 5% and gradually increasing to 20-30%.
-
Collect fractions and analyze them by TLC to identify those containing the pure mono-protected product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product, which should appear as a colorless to light yellow solid.[9]
Data Summary Table
| Parameter | Condition A (Standard) | Condition B (High Selectivity) | Condition C (Forcing) | Potential Outcome |
| Boc₂O (eq) | 1.0 - 1.1 | 0.9 - 0.95 | 1.2 | A: Risk of di-protection. B: Recommended for mono-selectivity . C: High conversion, but significant di-protection. |
| Base | Triethylamine (1.1 eq) | DIPEA (1.1 eq) | DMAP (cat.), TEA (1.5 eq) | TEA/DIPEA are standard. DMAP can accelerate the reaction but may reduce selectivity.[10] |
| Solvent | DCM or THF | THF | DCM / DMF co-solvent | DCM is common. THF can be better for solubility. DMF co-solvent can help dissolve starting material. |
| Temperature | 0 °C to RT | 0 °C throughout | RT | 0 °C is crucial for controlling selectivity. Running at RT from the start will likely lead to a mixture of products. |
| Addition Time | 30 min | 2 - 4 hours (Syringe Pump) | 10 min (bolus) | Slow addition is paramount for selectivity. Fast addition will result in significant di-Boc formation. |
References
-
Benchchem. (n.d.). Technical Support Center: Troubleshooting Incomplete Boc Protection of Amines. Retrieved from Google Search.[1]
-
ChemBK. (2024). This compound. Retrieved from ChemBK.[9]
-
Atlantis Press. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Retrieved from Atlantis Press.[11]
-
National Institutes of Health. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Retrieved from NIH.[12]
-
Yang, J. W., Pan, S. C., & List, B. (n.d.). Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Organic Syntheses Procedure. Retrieved from Organic Syntheses.[13]
-
Sigma-Aldrich. (n.d.). Application Note – N-Boc protection. Retrieved from Sigma-Aldrich.[2]
-
Benchchem. (n.d.). Troubleshooting incomplete Boc deprotection. Retrieved from Google Search.[14]
-
Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Retrieved from Google Search.[15]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from Chemistry Steps.[16]
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from J&K Scientific.[7]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses Procedure 2. Retrieved from Organic Syntheses.[6]
-
Sigma-Aldrich. (n.d.). MRT - Mono-Boc-Protection of Diamines. Retrieved from Sigma-Aldrich.
-
ResearchGate. (2007). Selective Mono‐BOC Protection of Diamines. Retrieved from ResearchGate.[3]
-
Pittelkow, M. (2007). mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates. Retrieved from Google Search.[17]
-
Organic Syntheses Procedure. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from Organic Syntheses.[8]
-
ResearchGate. (2019). (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Retrieved from ResearchGate.[10]
-
ResearchGate. (2025). (PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Retrieved from ResearchGate.[18]
-
Sunway Pharm Ltd. (n.d.). This compound - CAS:954238-84-7. Retrieved from Sunway Pharm Ltd.[19]
-
ResearchGate. (2025). (PDF) Selective Mono‐BOC Protection of Diamines. Retrieved from ResearchGate.[4]
-
Redalyc. (n.d.). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Retrieved from Redalyc.[5]
Sources
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. redalyc.org [redalyc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chembk.com [chembk.com]
- 10. researchgate.net [researchgate.net]
- 11. atlantis-press.com [atlantis-press.com]
- 12. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. benchchem.com [benchchem.com]
- 15. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 16. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 17. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 18. researchgate.net [researchgate.net]
- 19. This compound - CAS:954238-84-7 - Sunway Pharm Ltd [3wpharm.com]
Technical Support Center: Purification of Crude tert-Butyl (2-amino-6-methoxyphenyl)carbamate
Welcome to the dedicated technical support guide for the purification of crude tert-Butyl (2-amino-6-methoxyphenyl)carbamate. This document is tailored for researchers, scientists, and professionals in drug development who are working with this key intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to address specific challenges you may encounter during the purification process. Our goal is to equip you with the scientific rationale and practical steps needed to achieve high purity and yield.
Introduction to the Purification Challenges
This compound is a valuable building block in organic synthesis. Its purification, however, can present several challenges. The presence of two amino groups with different nucleophilicities, potential for byproduct formation during the Boc-protection step, and the compound's physical properties necessitate a well-defined purification strategy. This guide will walk you through common issues and their solutions, grounded in established chemical principles.
The synthesis of this compound typically involves the selective protection of one of the amino groups of 2-methoxyaniline-1,6-diamine with di-tert-butyl dicarbonate (Boc₂O). The crude product from this reaction is often a mixture containing the desired product, unreacted starting materials, and side products.
Troubleshooting Guide: From Crude Mixture to Pure Compound
This section addresses specific problems you might face during the purification of this compound, providing probable causes and actionable solutions.
Issue 1: The crude product is a sticky oil or dark solid, and difficult to handle.
-
Probable Cause: This is often due to the presence of residual solvents, unreacted starting materials, or colored impurities from oxidation or side reactions. The starting material, 2-methoxyaniline-1,6-diamine, can be prone to air oxidation, leading to discoloration.
-
Solution:
-
Aqueous Work-up: Before attempting more advanced purification, perform a thorough aqueous work-up. Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane (DCM). Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove any unreacted basic starting material, followed by a wash with saturated sodium bicarbonate solution to neutralize any acidic byproducts, and finally with brine to remove excess water. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Charcoal Treatment: If the product is highly colored, you can add a small amount of activated charcoal to the organic solution, stir for 15-30 minutes, and then filter through a pad of celite to remove the charcoal and adsorbed colored impurities.
-
Issue 2: Low yield after column chromatography.
-
Probable Cause: The compound may be highly polar and sticking to the silica gel, or it could be degrading on the acidic silica.
-
Solution:
-
Optimize Mobile Phase: For polar compounds, a standard ethyl acetate/hexane system may not be sufficient. Consider using a more polar solvent system, such as methanol in dichloromethane (e.g., 1-5% methanol in DCM).
-
Deactivate Silica Gel: The free amino group can interact strongly with the acidic silanol groups on the silica surface, leading to tailing and poor recovery. To mitigate this, you can either:
-
Add a small amount of a basic modifier like triethylamine (0.1-1% v/v) to your eluent.
-
Use deactivated silica gel. This can be prepared by flushing the packed column with your eluent system containing triethylamine before loading your sample.
-
-
Alternative Stationary Phase: If degradation is suspected, consider using a less acidic stationary phase like neutral alumina.
-
Issue 3: Difficulty in achieving baseline separation of the product from a closely eluting impurity during column chromatography.
-
Probable Cause: The impurity may have a very similar polarity to your product. A likely culprit is the di-Boc protected byproduct, where both amino groups have reacted with Boc₂O.
-
Solution:
-
Fine-tune Eluent Polarity: Use a shallow gradient of a less polar solvent system, such as a gradient of ethyl acetate in hexane, starting from a low percentage of ethyl acetate and increasing it slowly. This can improve the resolution between closely eluting spots.
-
Recrystallization Prior to Chromatography: If the impurity is present in a significant amount, consider a preliminary purification by recrystallization to enrich the desired product before chromatography.
-
Issue 4: The compound "oils out" during recrystallization instead of forming crystals.
-
Probable Cause: This can happen if the solution is too concentrated, cooled too quickly, or if impurities are inhibiting crystal lattice formation. The melting point of this compound is relatively low (around 75-79 °C), which can make it prone to oiling out.[1]
-
Solution:
-
Optimize Solvent System and Concentration: Use a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. A common and effective system for Boc-protected anilines is ethyl acetate/hexane. Dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add hexane until the solution becomes slightly cloudy. Reheat to get a clear solution and then allow it to cool slowly.
-
Slow Cooling: Allow the hot solution to cool gradually to room temperature, and then place it in a refrigerator. Rapid cooling in an ice bath should be avoided initially.
-
Scratching and Seeding: If crystals are slow to form, gently scratch the inside of the flask with a glass rod at the solution-air interface to create nucleation sites. If you have a small amount of pure product, adding a "seed" crystal can initiate crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The most common impurities arise from the Boc-protection reaction. These include:
-
Unreacted 2-methoxyaniline-1,6-diamine: The starting material.
-
Di-Boc protected product: tert-Butyl (2-(tert-butoxycarbonylamino)-6-methoxyphenyl)carbamate.
-
Byproducts of Boc₂O: Such as tert-butanol.
-
Oxidation products: From the starting diamine if not handled under an inert atmosphere.
Q2: What is a good starting point for developing a column chromatography method for this compound?
A2: A good starting point is to use silica gel as the stationary phase. For the mobile phase, begin with a mixture of ethyl acetate and hexane. Based on TLC analysis, a typical starting eluent could be in the range of 10-30% ethyl acetate in hexane. If the compound shows significant tailing, add 0.5% triethylamine to the eluent system. For a closely related compound, tert-butyl 2-(substituted benzamido)phenylcarbamate, purification was achieved with a petroleum ether/ethyl acetate (80:20, v/v) system.[2]
Q3: How can I confirm the purity of my final product?
A3: Purity should be assessed using a combination of techniques:
-
Thin Layer Chromatography (TLC): The purified product should appear as a single spot in a suitable solvent system.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure and identify any residual impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Melting Point Analysis: A sharp melting point range close to the literature value (75-79 °C) is a good indicator of purity.[1]
Q4: What are the recommended storage conditions for purified this compound?
A4: The compound should be stored in a tightly sealed container in a cool, dry place, away from light and air to prevent degradation.[3] Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.
Visualizing the Purification Workflow
The following diagram illustrates a typical workflow for the purification of crude this compound.
Caption: A decision-based workflow for purification.
Experimental Protocols
Protocol 1: General Aqueous Work-up
-
Dissolve the crude reaction mixture in ethyl acetate (EtOAc).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with 1M HCl (2 x volume of organic layer).
-
Wash with saturated aqueous NaHCO₃ solution (2 x volume of organic layer).
-
Wash with brine (1 x volume of organic layer).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol 2: Recrystallization
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
-
Slowly add hexane at room temperature with swirling until a slight turbidity persists.
-
Gently warm the flask until the solution becomes clear again.
-
Allow the flask to cool slowly to room temperature.
-
Place the flask in a refrigerator (4 °C) for several hours to complete crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
Summary of Purification Parameters
| Parameter | Recommendation | Rationale |
| Work-up | Acid/Base Washes | Removes basic starting materials and acidic byproducts. |
| Recrystallization Solvent | Ethyl Acetate/Hexane | Good solubility at high temperature, poor at low temperature. |
| Chromatography Phase | Silica Gel | Standard choice for moderately polar compounds. |
| Chromatography Eluent | Ethyl Acetate/Hexane | Good starting point for separation. |
| Eluent Modifier | 0.1-1% Triethylamine | Reduces peak tailing for basic compounds. |
References
-
ChemBK. This compound. Available at: [Link]
-
Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. Available at: [Link]
-
Zhao, B., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Atlantis Press. Available at: [Link]
-
Khan, I., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available at: [Link]
-
Atlantis Press. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Available at: [Link]
-
Pittelkow, M., Lewinsky, R., & Christensen, J. B. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure. Available at: [Link]
-
PubChem. Tert-butyl (4-amino-3-methoxyphenyl)carbamate. Available at: [Link]
-
AWS. Supporting Information Combining Hit Identification Strategies: Fragment-Based and In Silico Approaches to Orally Active 2-Amino. Available at: [Link]
- Google Patents. Crystallization method of Boc-amino acid.
-
Harale, P. L., et al. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Biological and Pharmaceutical Sciences. Available at: [Link]
-
MSU Chemistry. (2018). Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents. Available at: [Link]
-
Reddit. (2020). Fmoc protection of electron-poor aniline?. Available at: [Link]
-
NIH. (2016). Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. Available at: [Link]
Sources
Common side products in tert-Butyl (2-amino-6-methoxyphenyl)carbamate synthesis and their prevention
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the synthesis of tert-Butyl (2-amino-6-methoxyphenyl)carbamate?
The most prevalent side product is the di-Boc protected compound, tert-butyl (2-(tert-butoxycarbonylamino)-6-methoxyphenyl)carbamate . This arises from the reaction of di-tert-butyl dicarbonate (Boc₂O) with both amino groups of the starting material, 2-methoxy-benzene-1,2-diamine.[1][2]
Q2: Why is selective mono-protection challenging for 2-methoxy-benzene-1,2-diamine?
Aromatic diamines possess two nucleophilic sites. Without careful control of reaction conditions, it is statistically likely that a portion of the starting material will react with two equivalents of the Boc anhydride, leading to the di-protected side product.[1] The electronic and steric effects of the methoxy group can influence the relative reactivity of the two amino groups, but achieving high selectivity for mono-protection often requires specific strategies.
Q3: Are there other, less common, side products I should be aware of?
Yes, while di-Boc formation is the primary concern, other side products can occasionally be observed in carbamate synthesis:
-
Urea Derivatives: These can form if the reaction conditions lead to the in-situ formation of isocyanates.[3]
-
Hydrolysis of Boc Anhydride: In the presence of water, di-tert-butyl dicarbonate can hydrolyze to tert-butanol and carbon dioxide. While the reaction with the amine is generally faster, excessive water or prolonged reaction times can consume the reagent and lower the yield.[3]
-
tert-Butylation of the Aromatic Ring: The acidic conditions sometimes used for Boc deprotection can generate a tert-butyl cation, which can alkylate electron-rich aromatic rings. While less common during the protection step, it's a known side reaction in related chemistry.[4]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis and provides actionable solutions.
Problem 1: Significant formation of the di-Boc protected side product.
-
Causality: The presence of two nucleophilic amino groups on the starting material makes it susceptible to over-reaction with the Boc anhydride. Standard protection protocols often lead to a mixture of mono- and di-protected products.[1]
-
Prevention & Troubleshooting:
-
Stoichiometry Control: Use of a slight excess of the diamine relative to the Boc anhydride can favor mono-protection. However, this may result in unreacted starting material that needs to be removed during purification.
-
Slow Addition of Boc Anhydride: Adding a solution of Boc anhydride dropwise to a solution of the diamine at a low temperature (e.g., 0 °C) can help to control the reaction and minimize di-protection.
-
Mono-Protonation Strategy: A highly effective method for achieving selective mono-protection of diamines involves the in-situ generation of the mono-hydrochloride salt of the diamine.[4][5] Protonation of one amino group deactivates it towards nucleophilic attack, allowing the other to react selectively with the Boc anhydride.
-
Protocol for Selective Mono-Boc Protection via Mono-Protonation
This protocol is adapted from established methods for the selective protection of diamines and is a recommended starting point for the synthesis of this compound.[4][5]
Materials:
-
2-methoxy-benzene-1,2-diamine
-
Anhydrous Methanol (MeOH)
-
Chlorotrimethylsilane (TMSCl) or Acetyl Chloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-methoxy-benzene-1,2-diamine (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of chlorotrimethylsilane (1.0 eq) in anhydrous methanol dropwise to the stirred diamine solution. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the mono-hydrochloride salt.
-
To this mixture, add a solution of di-tert-butyl dicarbonate (1.05 eq) in methanol dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.
-
Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to separate the desired mono-Boc product from any di-Boc side product and unreacted starting material.
Visualization of Key Processes
Reaction Scheme: Synthesis and Side Product Formation
Caption: Synthetic pathway to the desired mono-Boc product and the major di-Boc side product.
Workflow for Preventing Di-Boc Formation
Caption: Recommended workflow for selective mono-Boc protection.
Data Summary: Identifying Product and Side Product
Proper identification of the desired product and the di-Boc side product is crucial for optimizing the reaction and ensuring the purity of the final compound. The following table summarizes key analytical differences.
| Compound | Molecular Weight | Polarity | Typical ¹H NMR Signal (Boc group) |
| This compound | 238.28 g/mol | More Polar | Singlet, 9H, ~1.5 ppm |
| tert-Butyl (2-(tert-butoxycarbonylamino)-6-methoxyphenyl)carbamate | 338.40 g/mol | Less Polar | Two singlets, 9H each, ~1.5 ppm (may overlap) |
Note: The di-Boc product will have a lower Rf value on a normal phase silica TLC plate due to its increased polarity from the two carbamate groups.
References
-
Sigma-Aldrich. (n.d.). Application Note – N-Boc protection. Retrieved from a relevant source.[2]
- Krapcho, A. P., & Kuell, C. S. (1990). Mono-protected diamines. N-tert-Butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines.
-
BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Boc Protection of Amines. Retrieved from a relevant source.[3]
-
Servín, F. A., Romero, J. A., Aguirre, G., Grotjahn, D., Somanathan, R., & Chávez, D. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 23-27.[5]
- Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2002).
-
Ha, D., Lee, D. W., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742.[6]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. atlantis-press.com [atlantis-press.com]
- 4. researchgate.net [researchgate.net]
- 5. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Improving the stability and shelf-life of tert-Butyl (2-amino-6-methoxyphenyl)carbamate
Technical Support Center: tert-Butyl (2-amino-6-methoxyphenyl)carbamate
Welcome to the technical support center for this compound (CAS 954238-84-7). This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and shelf-life of this compound. We provide field-proven insights, troubleshooting guides, and validated protocols to ensure the integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered by users.
Q1: My previously off-white or light-yellow solid has developed a yellow, brown, or purplish tint. What is causing this discoloration?
A: This is a classic sign of oxidation. The aromatic diamine structure of the molecule is susceptible to aerobic oxidation, which can be accelerated by exposure to light and trace metal impurities. The formation of highly conjugated quinone-imine type structures leads to colored byproducts. While this may initially represent a minor impurity in terms of quantity, it is a clear indicator that the material has been compromised. To prevent this, always store the compound under an inert atmosphere (like argon or nitrogen) and in amber vials to protect it from light.[1][2]
Q2: I'm observing a new, more polar spot on my TLC plate or an early-eluting peak in my reverse-phase HPLC analysis. What is this impurity?
A: The most probable impurity is the Boc-deprotected product, 3-methoxyphenylene-1,2-diamine. The tert-butoxycarbonyl (Boc) protecting group is notoriously labile under acidic conditions.[3] Exposure to even trace amounts of acid—from reagents, solvents (e.g., un-stabilized chloroform), or acidic surfaces like standard silica gel—can catalyze the cleavage of the Boc group.[4][5] This generates the free diamine, which is significantly more polar.
Q3: What are the definitive long-term storage conditions to maximize the shelf-life of this compound?
A: For optimal stability, the compound should be stored under the conditions summarized in the table below. The primary goals are to minimize exposure to oxygen, light, moisture, and acidic environments.
Q4: Can I prepare a stock solution for later use? If so, what solvent should I use and how should it be stored?
A: Yes, stock solutions can be prepared, but with caution. Use anhydrous, aprotic, and non-acidic solvents such as anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Avoid chlorinated solvents unless they are freshly distilled and stored over potassium carbonate to neutralize trace HCl. Prepare solutions under an inert atmosphere. For storage, aliquot the solution into sealed vials with an inert gas overlay and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can introduce moisture and oxygen.
Part 2: Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve specific stability problems.
Guide 1: Diagnosing and Preventing Chemical Degradation
This workflow helps you identify the nature of the degradation and implement corrective actions.
Caption: Troubleshooting workflow for observed compound instability.
Guide 2: Potential Degradation Pathways
Understanding the chemical vulnerabilities is key to preventing degradation. The two primary pathways are acid-catalyzed deprotection and oxidation.
Sources
- 1. chembk.com [chembk.com]
- 2. (2-AMINO-6-METHOXY-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER | 954238-84-7 [amp.chemicalbook.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: A Troubleshooting Guide for Reactions Involving tert-Butyl (2-amino-6-methoxyphenyl)carbamate
Welcome to the technical support center for tert-Butyl (2-amino-6-methoxyphenyl)carbamate (CAS 954238-84-7). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this sterically hindered and electronically nuanced building block. Here, we address common challenges in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your synthetic strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My acylation/alkylation reaction on the free 2-amino group is sluggish or fails completely. What is going on?
A1: The primary challenge with this substrate is the significant steric hindrance around the free amino group. It is flanked by a methoxy group and a bulky tert-butyloxycarbonyl (Boc) protected amine at the ortho positions. This steric congestion dramatically reduces the nucleophilicity of the 2-amino group, making it less reactive towards electrophiles.
Troubleshooting Steps:
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor for potential side reactions or decomposition.
-
Use a More Reactive Electrophile: Instead of alkyl halides, consider using more reactive electrophiles like triflates. For acylations, acyl chlorides or anhydrides are generally more effective than carboxylic acids requiring coupling agents.
-
Employ a Suitable Catalyst: For certain transformations like cross-coupling reactions, the choice of catalyst and ligand is critical. Ligands with large bite angles and high steric bulk on the phosphorus atoms can facilitate reductive elimination from a hindered metal center.
-
Consider Alternative Synthetic Routes: If direct functionalization proves inefficient, it may be more practical to introduce the desired substituent before the introduction of the Boc-protected amine or even before the installation of the methoxy group, if feasible.
Q2: I am observing side reactions, such as di-acylation or reaction at the Boc-protected amine. How can I improve selectivity?
A2: While the Boc-protected amine is significantly less nucleophilic than the free amine, under harsh conditions or with highly reactive electrophiles, you may observe undesired reactions.
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the electrophile to favor mono-substitution on the more reactive primary amine.
-
Lower Reaction Temperature: If the desired reaction proceeds, albeit slowly, at a certain temperature, try running it at a lower temperature for a longer period to minimize side reactions that may have a higher activation energy.
-
Choice of Base: The choice of base is crucial. For acylations, a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine is recommended to scavenge the acid byproduct without competing with the substrate's amino group. Stronger, more nucleophilic bases could potentially deprotonate the carbamate, leading to side reactions.
Q3: I am struggling with the Boc-deprotection of the carbamate. The reaction is incomplete or requires harsh conditions that affect other functional groups in my molecule.
A3: The steric hindrance from the adjacent methoxy and amino groups can also influence the rate of Boc-deprotection. While the Boc group is generally acid-labile, the accessibility of the carbonyl oxygen to protonation might be slightly reduced.
Troubleshooting Steps:
-
Standard Acidic Conditions: The most common method for Boc deprotection is treatment with a strong acid like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM).[1] A typical starting point is a 1:1 mixture of TFA:DCM at room temperature.
-
Alternative Acidic Reagents: If TFA is too harsh for other functional groups, consider using HCl in an organic solvent like dioxane or methanol. Anhydrous conditions are often preferred.
-
Thermal Deprotection: In some cases, thermal deprotection can be an option, but it requires high temperatures and should be approached with caution, as it may not be compatible with many complex molecules.[2]
-
Lewis Acids: Lewis acids such as zinc bromide (ZnBr₂) in DCM can also effect Boc deprotection, sometimes offering different selectivity compared to protic acids.[1]
Physicochemical Properties & Characterization
A thorough characterization of your starting material is the first step in successful troubleshooting.
| Property | Value | Source |
| CAS Number | 954238-84-7 | [3] |
| Molecular Formula | C₁₂H₁₈N₂O₃ | [3] |
| Molecular Weight | 238.28 g/mol | [3] |
| Appearance | Colorless to light yellow solid | [4] |
| Melting Point | ~75-79 °C | [4] |
Nuclear Magnetic Resonance (NMR) Data:
Confirming the structure of your starting material and products by NMR is crucial. Below are typical chemical shifts for similar Boc-protected anilines that can serve as a reference.
-
¹H NMR (in CDCl₃):
-
tert-Butyl protons: A sharp singlet around 1.5 ppm (integrating to 9H) is characteristic of the Boc group.[5]
-
Methoxy protons: A singlet around 3.8 ppm (integrating to 3H) corresponds to the -OCH₃ group.
-
Aromatic protons: Expect complex multiplets in the aromatic region, typically between 6.5 and 7.5 ppm . The exact shifts and coupling patterns will depend on the substitution.
-
NH protons: The NH proton of the carbamate will likely appear as a broad singlet, often between 6.0 and 8.0 ppm . The free amine protons will also be a broad singlet, and their chemical shift can be highly variable depending on the solvent and concentration.[5]
-
-
¹³C NMR (in CDCl₃):
-
tert-Butyl carbons: The quaternary carbon of the t-butyl group will be around 80-81 ppm , and the methyl carbons will be a sharp signal around 28 ppm .[5]
-
Methoxy carbon: Expect a signal around 55-56 ppm .[5]
-
Aromatic carbons: These will appear in the range of 110-155 ppm . The carbon attached to the methoxy group will be downfield, while the carbons bearing the amino groups will also have characteristic shifts.
-
Carbonyl carbon: The carbamate carbonyl will be in the region of 152-154 ppm .[5]
-
Experimental Protocols
Protocol 1: General Procedure for N-Acylation of the 2-Amino Group
This protocol is a general starting point and may require optimization for your specific acylating agent.
-
Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride or anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Standard Boc-Deprotection
-
Dissolve the Boc-protected compound (1.0 eq) in dichloromethane (DCM).
-
Add an equal volume of trifluoroacetic acid (TFA) at room temperature.
-
Stir the reaction for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
If the product is a stable salt, it can be precipitated by the addition of a non-polar solvent like diethyl ether. Otherwise, neutralize the residue with a base (e.g., saturated NaHCO₃ solution) and extract the free amine with an appropriate organic solvent.
-
Dry the organic layer, concentrate, and purify as needed.
Logical Troubleshooting Workflow
Below is a Graphviz diagram illustrating a troubleshooting workflow for a challenging acylation reaction.
Caption: A logical workflow for troubleshooting low conversion in acylation reactions.
Reaction Scheme: Selective Acylation
The following diagram illustrates the selective acylation of the 2-amino group.
Caption: Selective acylation of the more nucleophilic 2-amino group.
References
-
[Supporting Information for a relevant chemical synthesis] . The Royal Society of Chemistry. Available at: [Link]
-
[Supporting Information for Boc-protected amines] . [Source Organization]. Available at: [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]
-
[tert-Butyl carbamate 1H NMR Spectrum] . SpectraBase. Available at: [Link]
-
Tiefenbrunner, I., Shaaban, S., & Maulide, N. (2025). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Chemistry – A European Journal. Available at: [Link]
-
[13C NMR Chemical Shifts] . Oregon State University. Available at: [Link]
-
[this compound] . ChemBK. Available at: [Link]
-
Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2006). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 83, 193. Available at: [Link]
- [tert-butyl carbamate derivative and preparation method and application thereof]. Google Patents.
-
Maguire, A. R., & Collins, S. G. (2019). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. The Journal of Organic Chemistry, 84(8), 5067–5079. Available at: [Link]
-
[Interpreting C-13 NMR Spectra] . Chemistry LibreTexts. Available at: [Link]
-
[Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride] . The Royal Society of Chemistry. Available at: [Link]
-
[The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update] . PubMed Central. Available at: [Link]
-
[A recently recognized ambident reactivity of 2,3-diamino-isoquinolinium salts] . Arkat USA. Available at: [Link]
-
[6 Synthesis of N-Alkyl Amino Acids] . Monash University. Available at: [Link]
- [Preparation method for N-hydroxyl-N-2-methyl phenyl carbamate]. Google Patents.
-
[Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow] . PubMed Central. Available at: [Link]
-
[2,4-DIAMINOANISOLE AND ITS SALTS] . IARC Publications. Available at: [Link]
Sources
- 1. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - CAS:954238-84-7 - Sunway Pharm Ltd [3wpharm.com]
- 4. atlantis-press.com [atlantis-press.com]
- 5. rsc.org [rsc.org]
Technical Support Center: Monitoring Reactions with tert-Butyl (2-amino-6-methoxyphenyl)carbamate by TLC
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on how to effectively monitor the progress of chemical reactions involving tert-Butyl (2-amino-6-methoxyphenyl)carbamate using Thin-Layer Chromatography (TLC).
I. Understanding the Chemistry: Key Considerations for TLC Monitoring
This compound is a Boc-protected aromatic amine. The Boc (tert-butoxycarbonyl) group is a common protecting group for amines in organic synthesis.[1] Understanding the chemical properties of this molecule is crucial for developing a robust TLC method. The starting material contains a Boc-protected amine, a free amine, and a methoxy group on an aromatic ring. These functional groups will dictate its polarity and how it interacts with the TLC plate and solvent system.
The goal of TLC monitoring is to observe the disappearance of the starting material and the appearance of the product spot. A well-developed TLC method will show clear separation between the starting material, product, and any potential side products.
II. Frequently Asked Questions (FAQs)
1. What is the best solvent system to start with for my TLC analysis?
A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is a good starting point for many organic reactions.[2] For aromatic amines, a common initial solvent system is a 1:1 mixture of hexane and ethyl acetate.[2] You can then adjust the ratio to achieve optimal separation.
2. How do I choose the right polarity for my solvent system?
The goal is to have your compound of interest with a retention factor (Rf) value between 0.2 and 0.4.
-
If your spots are too high on the plate (high Rf), your solvent system is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate).[3]
-
If your spots remain at the baseline (low Rf), your solvent system is not polar enough. Increase the proportion of the polar solvent.[3]
3. My starting material and product have very similar polarities. How can I improve separation?
If a simple hexane/ethyl acetate system doesn't provide adequate separation, you can try:
-
Adding a small amount of a third solvent: A small amount of methanol or dichloromethane can sometimes improve separation.
-
Trying a different solvent system: Consider using a different solvent combination, such as dichloromethane/methanol or toluene/ethyl acetate.[4]
4. How do I visualize the spots on my TLC plate?
-
UV Light: Since this compound contains an aromatic ring, it should be visible under a UV lamp (254 nm) as a dark spot on a fluorescent green plate.[5]
-
Staining: If the spots are not clearly visible under UV light, you can use a chemical stain.
5. Which staining agent is best for visualizing my Boc-protected amine?
-
Potassium Permanganate (KMnO4): This is a good general stain for most organic compounds. It reacts with oxidizable functional groups to produce yellow-brown spots on a purple background.[6]
-
Ninhydrin: While ninhydrin is typically used for primary and secondary amines, it can also visualize Boc-protected amines.[7][8] The Boc group is often cleaved upon heating, allowing the free amine to react with the ninhydrin to produce a colored spot.[7][8]
-
Ceric Ammonium Molybdate (CAM): This is a versatile stain that works for a wide variety of organic compounds, appearing as blue spots on a light background after heating.[7]
III. Step-by-Step Experimental Protocol for TLC Monitoring
This protocol outlines the standard procedure for monitoring a reaction using TLC.
Materials:
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber
-
Capillary spotters
-
Reaction mixture
-
Starting material standard
-
Co-spot (a mixture of the starting material and reaction mixture)
-
Solvent system (e.g., 1:1 Hexane:Ethyl Acetate)
-
UV lamp (254 nm)
-
Staining solution (e.g., KMnO4)
-
Heat gun
Procedure:
-
Prepare the TLC Chamber: Pour a small amount of the chosen solvent system into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor. Cover the chamber and allow it to equilibrate for at least 5-10 minutes.
-
Prepare the TLC Plate: With a pencil, gently draw a light origin line about 1 cm from the bottom of the TLC plate. Mark the lanes for the starting material (SM), co-spot (Co), and reaction mixture (Rxn).
-
Spot the Plate:
-
Dissolve a small amount of the starting material in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Dip a capillary spotter into the starting material solution and gently touch it to the designated lane on the origin line. Keep the spot as small as possible.
-
Repeat the process for the reaction mixture.
-
For the co-spot lane, first spot the starting material, then, on the same spot, apply the reaction mixture.
-
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber. Make sure the solvent level is below the origin line.[3][9] Cover the chamber and allow the solvent to run up the plate.
-
Visualize the Plate:
-
Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp and circle them with a pencil.
-
If necessary, dip the plate into a staining solution, then gently heat it with a heat gun to develop the spots.
-
Interpreting the Results:
-
The starting material spot in the "Rxn" lane should diminish over time.
-
A new spot, corresponding to the product, should appear.
-
The co-spot lane helps to confirm the identity of the starting material spot in the reaction mixture.
IV. Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Spots are streaking | The sample is too concentrated.[3][10][11] | Dilute the sample before spotting it on the TLC plate.[3][10] |
| The compound is highly polar and interacting strongly with the silica gel. | Add a small amount of a polar solvent like methanol or a few drops of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the developing solvent.[3][6] | |
| Spots are not moving from the baseline | The solvent system is not polar enough.[3] | Increase the proportion of the polar solvent in your mobile phase.[3] |
| Spots are running at the solvent front | The solvent system is too polar.[3] | Decrease the proportion of the polar solvent in your mobile phase.[3] |
| No spots are visible | The sample is too dilute.[3][9] | Concentrate the sample or spot the TLC plate multiple times in the same location, allowing the solvent to dry between applications.[3][9] |
| The compound is not UV-active and the chosen stain is not effective. | Try a different visualization method, such as a different stain (e.g., iodine chamber).[7][10] | |
| Multiple unexpected spots | The reaction is producing side products. | This is a valid result. The TLC is indicating the complexity of your reaction mixture. |
| The sample was accidentally contaminated. | Ensure clean handling of the TLC plate and spotting capillaries.[9] |
V. Visualizing the Workflow and Reaction
TLC Workflow Diagram
Caption: A typical workflow for TLC analysis.
Potential Reaction Monitoring by TLC
Caption: Interpreting a hypothetical TLC plate.
VI. References
-
VanVeller Lab Resources - Department of Chemistry. (n.d.). Recipes for TLC Stains. Retrieved from [Link]
-
ChemicalDesk.Com. (2011, June 28). TLC Stains Preparation. Retrieved from [Link]
-
Sejer, D. (2008, August 25). Let's talk about TLCs Part 4 - Ninhydrin Stain. Curly Arrow. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder. Retrieved from [Link]
-
Org Prep Daily. (2006, September 27). TLC Staining solutions. Retrieved from [Link]
-
Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
Practical Solutions. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography. Retrieved from [Link]
-
ResearchGate. (2017, May 10). I want good solvent system in TLC in aniline and ketone compound? Retrieved from [Link]
-
GSC Online Press. (2024, August 30). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. Retrieved from [Link]
-
Ghafoor, A., & Bark, L. S. (1982). Thin Layer Chromatography of Aromatic Amines. Journal of the Chemical Society of Pakistan, 4(3), 149-152.
-
Atlantis Press. (2016). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Retrieved from [Link]
-
Chen, Y., et al. (2010). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods, 2(7), 889-892.
-
Royal Society of Chemistry. (2010). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Retrieved from [Link]
-
ResearchGate. (2013, November 18). How can I find out the same Rf value compounds by TLC wise without using NMR? Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link]
-
ResearchGate. (2019, October 6). (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl N-(5-amino-2-methoxyphenyl)carbamate. Retrieved from [Link]
-
ResearchGate. (n.d.). R f values of the standards used in TLC and their respective colors. Retrieved from [Link]
-
Heterocycles. (2019, August 16). synthesis of oxygen-heterocycles having linker components for trapping cysteine derivative. Retrieved from [Link]
Sources
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. silicycle.com [silicycle.com]
- 4. Solvent Systems for Thin-layer Chromatography of Novabiochem Products [sigmaaldrich.com]
- 5. silicycle.com [silicycle.com]
- 6. VanVeller Lab Resources [group.chem.iastate.edu]
- 7. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 8. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. microbiozindia.com [microbiozindia.com]
Technical Support Center: Scale-Up Synthesis of tert-Butyl (2-amino-6-methoxyphenyl)carbamate
From the desk of a Senior Application Scientist
Welcome to the technical support center dedicated to the synthesis of tert-Butyl (2-amino-6-methoxyphenyl)carbamate. This molecule is a valuable intermediate in pharmaceutical development, and its successful scale-up is critical for many research programs. However, transitioning from bench-scale synthesis to pilot or manufacturing scale often presents a unique set of challenges.
This guide is structured to provide direct, actionable advice based on established chemical principles and field-proven experience. We will move beyond simple procedural lists to explore the causality behind common issues, empowering you to troubleshoot effectively and optimize your process.
Troubleshooting Guide: Common Scale-Up Challenges
This section addresses the most frequently encountered problems during the scale-up synthesis of this compound. The primary route involves the selective mono-N-Boc protection of 2,6-diaminoanisole.
Q1: My reaction is producing a significant amount of the di-Boc protected byproduct, tert-Butyl (2,6-bis((tert-butoxycarbonyl)amino)phenyl)carbamate. How can I improve mono-selectivity?
A1: This is the most critical challenge in this synthesis. The formation of the di-Boc byproduct stems from the fact that both amino groups on the 2,6-diaminoanisole starting material are nucleophilic and can react with di-tert-butyl dicarbonate (Boc₂O). Achieving high mono-selectivity at scale requires precise control over reaction kinetics and stoichiometry.
Probable Causes & Solutions:
-
Localized High Concentration of Boc₂O: Adding Boc₂O too quickly or with poor mixing creates localized areas where the reagent is in high excess relative to the diamine. This drives the reaction towards the thermodynamically stable di-protected product.
-
Solution: Implement slow, controlled addition of the Boc₂O solution below the surface of the reaction mixture (sub-surface addition) with vigorous, efficient mechanical stirring. This ensures immediate dispersion and minimizes concentration spikes.
-
-
Incorrect Stoichiometry: Using a 1:1 molar ratio or an excess of Boc₂O will inevitably lead to di-protection.
-
Solution: Use a slight deficit of Boc₂O, typically in the range of 0.95 to 0.98 molar equivalents relative to the diamine. This ensures the diamine is always in slight excess, maximizing the probability of a single reaction per molecule. The unreacted starting material is generally easier to remove during work-up than the di-Boc byproduct.
-
-
Elevated Reaction Temperature: Higher temperatures increase reaction rates non-selectively and can overcome the subtle energetic differences that favor mono-protection.
-
Solution: Maintain a low and consistent reaction temperature, typically between 0 °C and 10 °C. This slows the overall reaction rate, allowing the inherent electronic and steric differences between the two amino groups to better direct the regioselectivity. The C2-amino group is ortho to the methoxy group, making it more sterically hindered, which can be exploited at lower temperatures.
-
Q2: The reaction is sluggish and fails to go to completion, leaving a large amount of unreacted starting material. What are the likely causes?
A2: An incomplete reaction, even with sufficient time, points to issues with reagent activity, substrate nucleophilicity, or reaction conditions. While anilines are generally less nucleophilic than aliphatic amines, the methoxy group on the starting material is electron-donating and should facilitate the reaction.[1]
Probable Causes & Solutions:
-
Hydrolysis of Boc Anhydride: Boc₂O is sensitive to moisture and will hydrolyze to tert-butanol and carbon dioxide, rendering it inactive.[2] This is a significant concern when working with large volumes of solvents that may not be perfectly anhydrous.
-
Solution: Ensure all solvents (e.g., THF, Dichloromethane) are rigorously dried before use. Charge the reactor under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture ingress.
-
-
Low Nucleophilicity in Acidic Media: If the reaction medium becomes acidic (e.g., from byproducts or impurities), the amine starting material will be protonated, drastically reducing its nucleophilicity and effectively stopping the reaction.
-
Solution: While this reaction can often be run without a base, the inclusion of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 equivalents) can scavenge any acidic byproducts and maintain the amine's neutral, nucleophilic state.[3] However, avoid catalytic bases like 4-dimethylaminopyridine (DMAP) unless specifically required, as they can aggressively promote di-protection.[4][5]
-
-
Poor Solubility: At lower temperatures required for selectivity, the starting material or the product may begin to precipitate, slowing down the reaction in the solution phase.
-
Solution: Select a solvent system that ensures all components remain in solution at the target reaction temperature. A co-solvent system, such as THF/DCM, might be necessary to maintain solubility throughout the process.
-
Q3: The work-up is difficult, and I'm struggling to remove unreacted Boc₂O and tert-butanol from my product on a large scale.
A3: Standard purification methods like column chromatography are often impractical at scale. Therefore, a robust work-up and isolation procedure is essential.
Probable Causes & Solutions:
-
Excess Boc₂O: Even with careful stoichiometry, some excess Boc₂O may remain.
-
Solution (Quenching): After the reaction is complete (as determined by TLC or LC-MS), add a simple, nucleophilic amine like N-methyl-1,3-propanediamine or a polymer-supported amine (e.g., trisamine resin) to the reaction mixture.[1] This will react with the excess Boc₂O, and the resulting carbamate is typically easy to remove in the subsequent aqueous wash steps.
-
-
Inefficient Extraction: tert-Butanol, a byproduct of the reaction, can be challenging to remove completely with simple water washes due to its partial miscibility with some organic solvents.
-
Solution (Aqueous Washes): Perform multiple washes with a brine (saturated NaCl) solution. The salt increases the polarity of the aqueous phase, forcing the tert-butanol and other water-soluble impurities out of the organic layer more effectively. A final wash with a dilute acid solution (e.g., 1M citric acid) can help remove any remaining unreacted diamine starting material.[6]
-
-
Product Isolation: Oiling out or difficulty in crystallization.
-
Solution (Crystallization): The product, this compound, is a solid.[7] Develop a robust crystallization procedure. A common approach is to concentrate the dried organic layer and perform a solvent swap to a non-polar solvent like hexanes or heptane, which should induce precipitation of the product while leaving more soluble impurities behind.
-
Frequently Asked Questions (FAQs)
-
Q: What is the recommended solvent for scale-up?
-
A: Tetrahydrofuran (THF) or Dichloromethane (DCM) are excellent choices. They are relatively inert, have good solvating properties for both the starting materials and reagents, and have low boiling points, which simplifies removal post-reaction. Always use anhydrous grade solvents.[3]
-
-
Q: Is a base like DMAP necessary?
-
A: For this specific transformation where mono-selectivity is key, a catalytic amount of DMAP is generally not recommended for scale-up. DMAP is a hyper-nucleophilic catalyst that forms a highly reactive intermediate with Boc₂O, which can drastically reduce selectivity and lead to a higher percentage of the di-Boc byproduct.[8] A stoichiometric amount of a non-nucleophilic base like TEA is a safer choice if needed to maintain neutral conditions.[9]
-
-
Q: What are the critical safety concerns when handling large quantities of Boc₂O?
-
A: Boc₂O can slowly decompose in the presence of moisture, releasing CO₂ gas.[10] This can lead to significant pressure buildup in sealed containers. Always store Boc₂O in vented containers or plastic bottles, away from moisture. The reaction itself also produces CO₂ and tert-butoxide, so the reactor must be adequately vented.[3]
-
-
Q: How should I monitor the reaction progress at scale?
-
A: Thin-Layer Chromatography (TLC) is a quick and effective method. Use a solvent system like 30% Ethyl Acetate in Hexanes. You should be able to clearly distinguish the starting material, the desired mono-Boc product, and the di-Boc byproduct. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.
-
Visualizing the Process
Reaction Mechanism and Side Reaction
The following diagram illustrates the desired mono-protection pathway versus the competing di-protection side reaction.
Caption: Key pathways in the Boc protection of 2,6-diaminoanisole.
Troubleshooting Workflow
Use this decision tree to diagnose and resolve common issues during the synthesis.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. jk-sci.com [jk-sci.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 6. What Is The Structure Of Tert-Butyl Dicarbonate? [bzchemicals.com]
- 7. This compound [chembk.com]
- 8. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
Safe handling and storage procedures for tert-Butyl (2-amino-6-methoxyphenyl)carbamate
Welcome to the dedicated technical support guide for tert-Butyl (2-amino-6-methoxyphenyl)carbamate (CAS No. 954238-84-7). This resource is designed for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in your experimental workflows. The following question-and-answer format directly addresses potential issues and frequently asked questions, grounding all recommendations in established safety protocols and chemical principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the fundamental properties, handling, and storage of this compound.
Q1: What are the primary hazards associated with this compound?
A1: While a comprehensive toxicological profile for this specific molecule is not extensively documented, data from structurally similar N-Boc protected aromatic amines suggests that it should be handled with care. The primary hazards are likely to include:
-
Skin and Eye Irritation: Direct contact may cause irritation.[1]
-
Harmful if Swallowed: Oral ingestion may be toxic.[2]
-
Respiratory Irritation: Inhalation of dust or powder may irritate the respiratory system.[1]
-
Potential for Allergic Skin Reaction: Some carbamates may cause skin sensitization upon repeated contact.[2]
Always consult the most current Safety Data Sheet (SDS) from your supplier and handle the compound within a chemical fume hood.[1]
Q2: What are the correct storage conditions for this compound to ensure its stability?
A2: To maintain the integrity and stability of this compound, the following storage conditions are recommended:
-
Temperature: Store in a cool, dry place.[1][3][4] Refrigeration is often recommended for long-term storage of similar carbamates.[1]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage, to prevent slow oxidation or degradation from atmospheric moisture.
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[1][3][4]
-
Location: Ensure the storage area is well-ventilated.[1][3] The compound should be stored locked up or in an area accessible only to qualified personnel.
Q3: What materials and chemical classes are incompatible with this compound?
A3: Avoid contact with the following incompatible materials to prevent vigorous or hazardous reactions:
-
Strong Oxidizing Agents: Can lead to exothermic reactions.[1][4]
-
Strong Acids: The Boc (tert-butoxycarbonyl) protecting group is labile to strong acids (e.g., trifluoroacetic acid, hydrochloric acid), which will cleave it, leading to the formation of the free amine, isobutylene, and carbon dioxide.[5] This is often an intended reaction but must be controlled.
-
Acid Chlorides: May react with the amino or carbamate groups.[4]
Q4: What Personal Protective Equipment (PPE) is mandatory when handling this compound?
A4: A comprehensive PPE strategy is crucial for safe handling. The following should be considered mandatory:
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][4]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and clothing, such as a lab coat, to prevent skin exposure.[1]
-
Respiratory Protection: Use only under a chemical fume hood to minimize inhalation.[1] If a fume hood is not available or if handling large quantities that could generate dust, a NIOSH-approved respirator is necessary.[1]
Part 2: Troubleshooting Guide
This section provides a systematic approach to resolving specific issues that may arise during experimentation.
Issue 1: The compound appears discolored (yellow to brown) upon receipt or after storage.
-
Potential Cause: This discoloration often indicates partial degradation or oxidation. The aniline moiety is susceptible to air oxidation, which can produce colored impurities.
-
Troubleshooting Steps:
-
Assess Impact: For non-critical applications or initial reaction trials, the material may still be usable. However, for sensitive reactions requiring high purity, the presence of impurities could be detrimental.
-
Purity Check: Confirm the purity of the material using an appropriate analytical method such as ¹H NMR, LC-MS, or TLC. Compare the results to the supplier's certificate of analysis or a reference spectrum.
-
Purification: If impurities are detected and are unacceptable for your workflow, consider recrystallization or flash column chromatography to purify the compound before use.
-
Preventative Action: For future storage, ensure the container is tightly sealed and consider flushing with an inert gas like argon before sealing to displace oxygen.
-
Issue 2: Poor solubility in a chosen reaction solvent.
-
Potential Cause: this compound is a moderately polar molecule. Its solubility will be dependent on the solvent system. While it has some nonpolar character from the tert-butyl and phenyl groups, the amino and carbamate groups add polarity.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for solubility issues.
Issue 3: An unexpected side product is observed during a reaction, suggesting premature Boc-deprotection.
-
Potential Cause: The Boc protecting group is sensitive to acidic conditions. Trace amounts of acid in your reagents or solvents, or acidic byproducts generated during the reaction, can cause premature cleavage.
-
Troubleshooting Steps:
-
Reagent Purity: Ensure all reagents and solvents are free from acidic impurities. Use freshly distilled or high-purity anhydrous solvents.
-
pH Neutralization: If the reaction conditions permit, consider adding a non-nucleophilic base (e.g., proton sponge or a hindered amine like diisopropylethylamine) to scavenge any adventitious acid.
-
Temperature Control: While the Boc group is generally thermally stable, excessive heat in combination with other factors can promote side reactions. Maintain the recommended reaction temperature.
-
Alternative Protection: If premature deprotection remains a persistent issue in your synthetic route, consider using a more robust protecting group such as Cbz (Carboxybenzyl) or Fmoc (Fluorenylmethyloxycarbonyl), depending on the overall synthetic strategy.[5]
-
Part 3: Experimental Protocol Example: Boc Deprotection
This protocol provides a standardized method for the acidic cleavage of the Boc group, a common downstream application for this compound.
Objective: To deprotect this compound to yield 2-methoxybenzene-1,6-diamine.
Materials:
-
This compound
-
Dichloromethane (DCM), reagent grade
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Separatory funnel
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (approx. 0.1 M concentration).
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (5-10 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic (pH > 8).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The resulting free diamine may require further purification by column chromatography if necessary. Note that free anilines can be sensitive to air and light.
Caption: Experimental workflow for Boc-deprotection.
Part 4: Physical & Chemical Data Summary
| Property | Value | Source |
| CAS Number | 954238-84-7 | [6] |
| Molecular Formula | C₁₂H₁₈N₂O₃ | [6][7] |
| Molecular Weight | 238.28 g/mol | [6][7] |
| Appearance | Colorless to light yellow solid | [7] |
| Melting Point | Approx. 75-79 °C | [7] |
| Boiling Point | Approx. 322.2 °C at 760 mmHg | [7] |
| Density | Approx. 1.164 g/cm³ | [7] |
Note: Physical properties can vary between batches and suppliers. The values listed are based on available data and may be estimates.
References
-
ChemBK. this compound. [Link]
-
PubChem. tert-butyl N-(5-amino-2-methoxyphenyl)carbamate. [Link]
-
Sunway Pharm Ltd. this compound. [Link]
-
Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]
-
CP Lab Safety. N-Boc-2-methoxyaniline, min 97%, 25 grams. [Link]
-
PubChem. 2-Methoxyaniline. [Link]
-
Wikipedia. o-Anisidine. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Atlantis Press. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. tert-butyl N-(5-amino-2-methoxyphenyl)carbamate | C12H18N2O3 | CID 22344747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. This compound - CAS:954238-84-7 - Sunway Pharm Ltd [3wpharm.com]
- 7. chembk.com [chembk.com]
Technical Support Center: Interpreting Complex NMR Spectra of tert-Butyl (2-amino-6-methoxyphenyl)carbamate
Welcome to the technical support guide for the nuclear magnetic resonance (NMR) spectral analysis of tert-Butyl (2-amino-6-methoxyphenyl)carbamate. This molecule, while seemingly straightforward, presents several nuanced challenges in spectral interpretation due to the interplay of its functional groups. This guide is structured to address both fundamental questions and specific troubleshooting scenarios encountered by researchers in synthetic and medicinal chemistry.
Our approach is rooted in explaining the causality behind spectral features, providing not just data, but a mechanistic understanding to empower your analytical workflow.
Molecular Structure and Numbering
A clear and consistent numbering system is crucial for unambiguous spectral assignment. Throughout this guide, we will use the following convention for the aromatic ring and key substituents.
Caption: IUPAC numbering for this compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the foundational aspects of the ¹H and ¹³C NMR spectra, providing a baseline for what to expect.
Q1: What are the expected ¹H NMR chemical shifts and multiplicities for the key functional groups?
A1: The ¹H NMR spectrum is characterized by distinct signals for the Boc group, the methoxy group, the amine protons, and the aromatic protons. The expected values in a common solvent like CDCl₃ are summarized below.
| Proton(s) | Functional Group | Expected δ (ppm) | Multiplicity | Integration | Key Rationale |
| t-Butyl | Boc (-C(CH₃)₃) | ~1.50 | Singlet (s) | 9H | Nine equivalent methyl protons result in a strong, sharp singlet in a non-congested spectral region.[1] |
| Methoxy | -OCH₃ | ~3.80 | Singlet (s) | 3H | Three equivalent protons on a methyl group attached to an electron-withdrawing oxygen.[2] |
| Amine | -NH₂ | 3.5 - 4.5 (variable) | Broad Singlet (br s) | 2H | Protons are subject to chemical exchange and quadrupolar broadening from the ¹⁴N nucleus.[3][4] |
| Carbamate | -NHBoc | 6.0 - 7.0 (variable) | Broad Singlet (br s) | 1H | Also subject to exchange and potential quadrupolar effects, often appearing broad.[1] |
| H-4 | Aromatic | ~6.8 - 7.2 | Triplet (t) or dd | 1H | Coupled to both H-3 and H-5. Expected to be the most downfield of the aromatic protons due to being para to the methoxy group. |
| H-3 / H-5 | Aromatic | ~6.2 - 6.6 | Doublet (d) or dd | 2H | Shielded by the strong electron-donating effects of the adjacent amino (-NH₂) and carbamate (-NHBoc) groups. |
Expert Insight: The chemical shifts of the N-H protons (-NH₂ and -NHBoc) are highly sensitive to solvent, concentration, and temperature due to variations in hydrogen bonding. Their broad nature is a key identifying feature.
Q2: What are the expected ¹³C NMR signals for this molecule?
A2: The proton-decoupled ¹³C NMR spectrum should display all 12 unique carbon atoms. Quaternary carbons (those without attached protons) will typically have weaker signal intensities.
| Carbon(s) | Functional Group | Expected δ (ppm) | Key Rationale |
| t-Butyl (C(CH₃)₃) | Boc Group | ~80.5 | Quaternary carbon of the Boc group, a characteristic downfield signal.[5] |
| t-Butyl (-CH₃) | Boc Group | ~28.3 | Equivalent methyl carbons, typically a strong signal.[5] |
| Methoxy (-OCH₃) | Methoxy Group | ~56.0 | Typical chemical shift for an aromatic methoxy carbon. Can be influenced by ortho substituents.[6] |
| Carbonyl (-C=O) | Boc Group | ~153.0 | Carbamate carbonyl carbon, deshielded by two heteroatoms.[5] |
| C-1 (-OCH₃) | Aromatic (Quaternary) | ~150-155 | Deshielded by the directly attached electronegative oxygen. |
| C-2 (-NH₂) | Aromatic (Quaternary) | ~140-145 | Deshielded by the attached nitrogen. |
| C-6 (-NHBoc) | Aromatic (Quaternary) | ~135-140 | Deshielded by the attached nitrogen of the carbamate. |
| C-4 | Aromatic (CH) | ~125-130 | Aromatic methine carbon. |
| C-3 / C-5 | Aromatic (CH) | ~105-115 | Significantly shielded (upfield shift) due to the strong electron-donating ortho/para directing effects of the -NH₂ and -NHBoc groups. |
Expert Insight: The significant upfield shift of C-3 and C-5 is a direct consequence of the powerful electron-donating resonance effect from the adjacent nitrogen atoms, which increases the electron density at these positions.
Part 2: Troubleshooting Guide for Complex Spectra
This section addresses specific, complex issues that can arise during spectral acquisition and interpretation.
Q3: My aromatic signals between 6.2 and 7.2 ppm are broad and poorly resolved. What is the likely cause?
A3: Broadening in the aromatic region for this molecule is a common issue and can stem from several factors, often related to dynamic processes occurring on the NMR timescale.
Causality:
-
Rotational Isomers (Rotamers): The largest contributor is often restricted rotation around the C6-N bond of the carbamate group.[7] The partial double-bond character of the amide C-N bond creates a significant energy barrier to rotation. This can lead to the existence of two or more slowly interconverting rotamers in solution, each with a slightly different chemical environment for the aromatic protons. If the rate of this interconversion is comparable to the NMR frequency difference between the rotamers, the signals will coalesce and appear broad.
-
Quadrupolar Broadening: The ¹⁴N nucleus has a nuclear spin of I=1, making it a quadrupolar nucleus.[4] This nucleus can relax very quickly, and this rapid relaxation can broaden the signals of adjacent protons (H-5 and the carbamate N-H).[3][8][9] This effect is transmitted through both bonds and space.
-
Chemical Exchange: The protons on the -NH₂ and -NHBoc groups can undergo chemical exchange with each other or with trace amounts of acid/water in the solvent. This exchange can also contribute to broadening, particularly for the N-H signals themselves and, to a lesser extent, adjacent protons.
Troubleshooting Protocol:
-
Step 1: Variable Temperature (VT) NMR Experiment. This is the most definitive method to diagnose issues related to dynamic exchange or rotamers.
-
Procedure: Acquire a series of ¹H NMR spectra at different temperatures. Start at room temperature, then decrease the temperature (e.g., to 0 °C, -20 °C, -40 °C) and increase the temperature (e.g., to 40 °C, 60 °C).
-
Expected Outcome:
-
If rotamers are present: As you lower the temperature, the rate of interconversion will slow down. The broad signals should resolve into two or more sets of sharp, distinct signals corresponding to each individual rotamer. Conversely, as you raise the temperature, the interconversion rate increases, and the signals may sharpen into a single, time-averaged peak.[7]
-
If quadrupolar broadening is dominant: Temperature changes can alter the rate of molecular tumbling, which in turn affects the efficiency of quadrupolar relaxation. You may see sharpening or further broadening of the signals as temperature changes.[3]
-
-
Caption: Workflow for using VT-NMR to diagnose signal broadening.
Q4: I cannot definitively assign the aromatic protons H-3, H-4, and H-5. How can I resolve this ambiguity?
A4: The aromatic region of this 1,2,3-trisubstituted benzene derivative presents a classic spin system that can be challenging to assign from the 1D spectrum alone.[10][11] A 2D COSY (Correlation Spectroscopy) experiment is the ideal tool for this task.
Causality: A COSY experiment reveals scalar (J-coupling) correlations between protons that are typically separated by two or three bonds.[12] In an aromatic ring, protons on adjacent carbons show a strong ³J-coupling, which appears as a cross-peak in the COSY spectrum.
Experimental Protocol: 2D DQF-COSY
-
Step 1: Sample Preparation. Prepare a moderately concentrated sample (10-20 mg in 0.6 mL of deuterated solvent) to ensure good signal-to-noise.
-
Step 2: Acquisition. Run a standard Double Quantum Filtered COSY (DQF-COSY) experiment. The DQF pulse sequence helps to suppress the strong diagonal singlet signals, making the cross-peaks easier to identify.[12]
-
Step 3: Interpretation.
-
Identify the three aromatic signals on the diagonal of the 2D spectrum.
-
The central proton, H-4, is the only one coupled to two other aromatic protons (H-3 and H-5). Therefore, the signal for H-4 will show two cross-peaks , connecting it to the signals for H-3 and H-5.
-
The signals for H-3 and H-5 will each show only one cross-peak , connecting back to H-4.
-
This establishes the connectivity chain: H-3 is coupled to H-4, which is coupled to H-5. While this doesn't distinguish H-3 from H-5, it definitively identifies H-4. Further assignment can be inferred from substituent effects or confirmed with an HMBC experiment (see Q5).
-
Caption: Expected COSY correlations for the aromatic protons.
Q5: The quaternary carbon signals (C-1, C-2, C-6) are weak and difficult to assign. How can I confirm their identities?
A5: Quaternary carbons lack directly attached protons and thus do not benefit from the Nuclear Overhauser Effect (NOE) that enhances other carbon signals during proton decoupling. Their signals are inherently weaker. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the definitive technique for their assignment.[13]
Causality: HMBC detects long-range (typically 2- and 3-bond) couplings between protons and carbons.[14] By observing correlations from protons with known chemical shifts to unknown quaternary carbons, we can piece together the molecular framework.
Experimental Protocol: 2D HMBC
-
Step 1: Acquisition. Run a standard HMBC experiment. This experiment correlates the ¹H spectrum on one axis with the ¹³C spectrum on the other.
-
Step 2: Interpretation. Look for key long-range correlations:
-
From the Methoxy Protons (-OCH₃): The sharp singlet of the methoxy protons (~3.8 ppm) will show a strong ³J correlation to the C-1 carbon to which the group is attached. This is the most reliable way to identify C-1.
-
From the Aromatic Protons (H-3, H-4, H-5):
-
Proton H-5 will show a ²J correlation to C-6 and a ³J correlation to C-1.
-
Proton H-3 will show a ²J correlation to C-2 and a ³J correlation to C-1.
-
Observing a correlation from H-5 to a quaternary carbon identifies it as C-6.
-
Observing a correlation from H-3 to a different quaternary carbon identifies it as C-2.
-
-
From the Carbamate N-H: If the N-H proton of the Boc group is reasonably sharp, it may show a ³J correlation to C-5, providing another point of confirmation.
-
Caption: Key HMBC correlations for assigning quaternary carbons.
References
- A Comparative Guide to 1H NMR Characterization of N-Boc Protected Amines and Altern
- Common HNMR P
- VT-NMR Analysis Of Rotation-Inversion Of N-(4-hydroxybutyl)-N-(2,2,2-trifluoroethyl)
- Nuclear Quadrupoles and Quadrupole-induced Relax
- Diamagnetic Anisotropy. Chemistry LibreTexts.
- Quadrupolar nuclei. University of Ottawa.
- Supporting Information for public
- Supporting Information for public
- Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic n
- Quadrupolar Coupling. Chemistry LibreTexts.
- Quadrupolar relax
- Nuclear Magnetic Resonance Spectra of 1,2,3- and 1,2,4- Tribromobenzenes. Taylor & Francis Online.
- HMBC and HMQC Spectra. Chemistry LibreTexts.
- Methoxy groups just stick out. ACD/Labs.
- Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility.
- 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube.
Sources
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- 5. rsc.org [rsc.org]
- 6. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. "VT-NMR Analysis Of Rotation-Inversion Of N-(4-hydroxybutyl)-N-(2,2,2-t" by Brian Jameson and Rainer Glaser [scholarsmine.mst.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
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- 14. m.youtube.com [m.youtube.com]
Optimizing temperature and reaction time for tert-Butyl (2-amino-6-methoxyphenyl)carbamate reactions
Welcome to the technical support resource for the synthesis and optimization of tert-Butyl (2-amino-6-methoxyphenyl)carbamate. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the intricacies of this reaction, providing in-depth troubleshooting advice and practical protocols based on established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the core reaction for synthesizing this compound?
The synthesis is a standard N-protection reaction where one of the amino groups of 2,6-dimethoxyaniline is selectively protected with a tert-butoxycarbonyl (Boc) group. The primary reagent used for this transformation is di-tert-butyl dicarbonate (Boc₂O).[1][2] This reaction is fundamental in multi-step organic synthesis, allowing for the selective modification of other parts of the molecule.
Q2: Why is temperature a critical parameter in this reaction?
Temperature directly influences the reaction rate and selectivity. While moderate heat can increase the rate of the desired mono-Boc protection, excessive temperatures can lead to side reactions.[3] For instance, high heat can promote the formation of undesired urea byproducts or double Boc protection.[4] A common starting point is room temperature, with gentle heating (e.g., 40-60°C) if the reaction is sluggish.[1][5][6]
Q3: How does reaction time affect the outcome?
Reaction time must be optimized to ensure complete consumption of the starting material while minimizing the formation of byproducts. Insufficient time will result in low conversion, while excessively long reaction times, especially at elevated temperatures, can lead to the formation of impurities.[3][4] Reaction progress should be diligently monitored using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][5]
Q4: What is the role of a base or catalyst in this synthesis?
While some Boc protections can proceed without a base, anilines, especially electron-rich ones like 2-amino-6-methoxyaniline, are often less nucleophilic than aliphatic amines.[7] A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used to scavenge the acidic byproduct, driving the reaction to completion.[3] Furthermore, a catalyst such as 4-dimethylaminopyridine (DMAP) can be used in small amounts to significantly accelerate the reaction, especially for less reactive amines.[4][5][8]
Q5: What are the most common side reactions to be aware of?
The primary side reactions include:
-
Di-protection: Both amino groups reacting with Boc₂O. This is favored by using a large excess of the Boc anhydride.
-
Urea Formation: This can occur if the Boc anhydride degrades or if isocyanate intermediates are formed, particularly in the presence of moisture.[4][9]
-
Hydrolysis of Boc Anhydride: Boc₂O can react with water, which reduces its availability for the main reaction.[4] Therefore, using anhydrous solvents is critical.[9]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Issue 1: Low or No Product Yield
You've run the reaction, but TLC/LC-MS analysis shows a large amount of unreacted 2-amino-6-methoxyaniline and very little desired product.
-
Probable Cause 1: Insufficient Reagent Reactivity. The nucleophilicity of the aniline might be lower than expected, or the di-tert-butyl dicarbonate (Boc₂O) may have degraded due to improper storage (exposure to moisture).[4][9]
-
Recommended Solution:
-
Verify Reagent Quality: Use freshly opened or properly stored Boc₂O. Ensure all solvents are anhydrous, as moisture degrades the anhydride.[9]
-
Introduce a Catalyst: Add a catalytic amount (1-5 mol%) of 4-dimethylaminopyridine (DMAP). DMAP is a hyper-nucleophilic catalyst that reacts with Boc₂O to form a more reactive intermediate, which is then readily attacked by the aniline.[5][8]
-
Increase Temperature: Gently heat the reaction mixture to 40-50°C. Monitor closely by TLC to avoid byproduct formation.
-
-
Probable Cause 2: Inappropriate Solvent or Base. The starting materials may not be fully soluble in the chosen solvent, or the base may not be effective.[4]
-
Recommended Solution:
-
Solvent Selection: Ensure your starting amine is fully dissolved. Solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile are commonly effective.[1]
-
Base Selection: Use a non-nucleophilic organic base like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) to neutralize acidic byproducts without competing in the reaction.[9]
-
Issue 2: Formation of Multiple Spots on TLC, Including a Less Polar Byproduct
Your TLC plate shows the starting material spot, the desired product spot, and a third, less polar spot, which could indicate di-protection.
-
Probable Cause: Over-reaction or Incorrect Stoichiometry. Using too much Boc₂O (e.g., >1.5 equivalents) or allowing the reaction to proceed for too long can lead to the protection of the second amino group.
-
Recommended Solution:
-
Control Stoichiometry: Use a slight excess, but not a large one, of Boc₂O (typically 1.1-1.2 equivalents).
-
Monitor Closely: Run TLC or LC-MS every 30-60 minutes. Once the starting material is consumed and the desired product spot is maximized, quench the reaction immediately.
-
Optimize Temperature: Lower the reaction temperature. Running the reaction at room temperature or even 0°C can improve selectivity for mono-protection, albeit over a longer reaction time.[9]
-
Issue 3: Reaction Stalls and Does Not Go to Completion
The reaction proceeds initially but then stalls, leaving a significant amount of starting material even after several hours.
-
Probable Cause 1: Catalyst Deactivation. If using a catalyst like DMAP, it may have been consumed by acidic impurities or degraded.
-
Recommended Solution: Add another small portion of the catalyst. Ensure all reagents and solvents are of high purity.
-
Probable Cause 2: Product Precipitation. In some solvent systems, the product may precipitate out of the solution as it forms, effectively stopping the reaction.
-
Recommended Solution:
-
Observe the Reaction Mixture: Check for any solid formation.
-
Change Solvent System: Add a co-solvent to increase the solubility of the product. For example, if using DCM, adding some THF might help.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting common issues.
Caption: Troubleshooting Decision Tree for Boc Protection.
Data Summary and Recommended Conditions
The optimal conditions depend on the scale and purity requirements of the synthesis. Below is a table summarizing starting points for optimization.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Temperature | 0°C to 40°C | Start at room temperature. Cool to 0°C for higher selectivity; gently warm to 40°C to increase rate.[5] |
| Reaction Time | 2 - 18 hours | Highly dependent on temperature and catalyst. Monitor by TLC/LC-MS until starting material is consumed.[10] |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Ensures good solubility of reagents. Must be anhydrous to prevent hydrolysis of Boc₂O.[1][9] |
| Base (optional) | Triethylamine (TEA), DIPEA (1.5 eq) | Scavenges acidic byproducts to drive the reaction forward.[5] Not always necessary but often beneficial. |
| Catalyst (optional) | 4-DMAP (1-5 mol%) | Significantly accelerates the reaction, especially for less nucleophilic anilines.[5][8] |
| Stoichiometry | 1.1 - 1.2 eq of Boc₂O | A slight excess ensures full conversion of the starting amine without promoting di-protection. |
Experimental Protocol: Synthesis of this compound
This protocol describes a standard lab-scale synthesis.
Materials and Reagents
-
2-amino-6-methoxyaniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-dimethylaminopyridine (DMAP)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)
Reaction Mechanism Overview
Sources
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. atlantis-press.com [atlantis-press.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Purity of tert-Butyl (2-amino-6-methoxyphenyl)carbamate by HPLC: A Comparative Analysis
For researchers, scientists, and professionals in drug development, establishing the purity of pharmaceutical intermediates is a cornerstone of ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth, experience-driven approach to validating the purity of a key intermediate, tert-Butyl (2-amino-6-methoxyphenyl)carbamate, using High-Performance Liquid Chromatography (HPLC).
We will move beyond a simple recitation of steps to explore the scientific rationale behind methodological choices. This guide is built on a self-validating system of protocols, grounded in authoritative standards, and compares the primary HPLC method against robust orthogonal techniques to provide a comprehensive purity assessment strategy.
The Critical Role of Purity for this compound
This compound is a vital building block in the synthesis of various pharmaceutical compounds. Its molecular structure features a Boc-protected amine and a free aromatic amine, making it susceptible to specific impurities during synthesis.
-
Molecular Structure:
Potential impurities can arise from unreacted starting materials, by-products from incomplete reactions (e.g., residual nitro groups if the synthesis involves a reduction step), or degradation products.[3][4] The presence of these impurities, even in trace amounts, can impact the yield, purity, and safety profile of the subsequent API. Therefore, a validated, high-resolution analytical method is not merely a regulatory requirement but a scientific necessity.
Primary Method: Reverse-Phase HPLC for Purity Determination
High-Performance Liquid Chromatography (HPLC) is the workhorse for purity analysis of non-volatile and thermally sensitive organic molecules like our target compound.[5] Its high resolution, sensitivity, and quantitative accuracy make it the preferred method.
Causality in HPLC Method Development
Our choice of a Reverse-Phase HPLC (RP-HPLC) method is dictated by the moderate polarity of this compound. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. The analyte is retained on the column and then eluted by increasing the organic solvent concentration in the mobile phase.
-
Column Selection: An Agilent ZORBAX Eclipse Plus C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is an excellent starting point. This stationary phase provides robust performance across a wide pH range and offers excellent peak shape for amine-containing compounds.
-
Mobile Phase Selection: A gradient elution using a mixture of water (with a modifier like 0.1% formic acid to improve peak shape by protonating the amines) and a polar organic solvent like acetonitrile or methanol is ideal. A gradient allows for the effective separation of the main peak from both early-eluting polar impurities and late-eluting nonpolar impurities.
-
Detector Selection: The aromatic ring in the molecule provides strong UV absorbance. A Diode Array Detector (DAD) or UV-Vis detector set at a wavelength of approximately 280 nm allows for sensitive detection.[6]
Workflow for HPLC Method Development and Validation
The following diagram illustrates the logical flow from initial method development through to full validation, ensuring the final method is fit for its intended purpose.
Caption: Logical workflow for HPLC method development and validation.
Experimental Protocol: Validated HPLC Purity Method
This protocol is a self-validating system. The system suitability test (SST) performed before each run ensures the system is operating correctly before any samples are analyzed.
1. Chromatographic Conditions:
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of synthesized this compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Dilute this stock solution to a working concentration of 0.1 mg/mL for analysis.
3. System Suitability Test (SST):
-
Perform five replicate injections of the working standard solution.
-
Acceptance Criteria: The relative standard deviation (%RSD) for the peak area and retention time must be ≤ 2.0%. The USP tailing factor should be ≤ 2.0.
4. Validation Parameters (as per ICH Q2(R2) Guidelines): [7][8][9]
-
Specificity: Analyze blank, placebo (if in a formulation), and spiked samples to demonstrate no interference at the retention time of the main peak.
-
Linearity: Prepare a series of at least five concentrations (e.g., from 0.01 mg/mL to 0.2 mg/mL). Plot a calibration curve of peak area versus concentration. The correlation coefficient (R²) must be ≥ 0.999.[10]
-
Accuracy: Perform recovery studies by spiking a known amount of pure standard into a sample matrix at three concentration levels (e.g., 80%, 100%, and 120%). The mean recovery should be within 98.0% to 102.0%.[10]
-
Precision:
-
Repeatability: Analyze six replicate samples at 100% of the test concentration on the same day. The %RSD should be ≤ 2.0%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst. The %RSD between the two sets of data should meet the predefined acceptance criteria.
-
Orthogonal Methods: A Comparative Analysis
Relying on a single analytical technique is insufficient for a comprehensive purity assessment. Orthogonal methods, which rely on different chemical or physical principles, provide a more complete and trustworthy purity profile.
Gas Chromatography (GC)
GC separates compounds based on their volatility and interaction with a stationary phase. While powerful, its application to carbamates is challenging.
-
Principle: Volatile compounds are vaporized and carried by an inert gas through a column. Separation occurs based on boiling point and polarity.
-
Applicability: Direct analysis is problematic as many carbamates are thermally labile and can degrade in the hot GC injector port, leading to inaccurate quantification.[11][12]
-
Expert Insight: To overcome this, one might employ a temperature-programmable injector to minimize residence time at high temperatures or use a derivatization technique (e.g., methylation) to create a more thermally stable analogue.[13][14] However, these steps add complexity and potential sources of error. GC is best reserved for analyzing volatile impurities (e.g., residual solvents) rather than for assaying the main compound itself.
Quantitative NMR (qNMR)
qNMR is a primary analytical method that determines purity based on the fundamental properties of atomic nuclei. It is an exceptionally powerful orthogonal technique.
-
Principle: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[15] By integrating the signals of the analyte and a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated without needing a reference standard of the analyte itself.[16]
-
Applicability: This method is ideal for this compound. The distinct signals from the tert-butyl protons, aromatic protons, and methoxy protons can be used for quantification.
-
Expert Insight: qNMR offers a significant advantage over chromatography: its "universal" detection capability for hydrogen-containing molecules.[17][18][19] It can detect and quantify impurities that lack a UV chromophore and would be invisible to the HPLC-UV method. This makes qNMR an unparalleled tool for certifying reference standards and for providing a true mass-based purity value.[18][19]
Head-to-Head Comparison of Purity Validation Techniques
The following table summarizes the performance of each technique for the specific task of validating the purity of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a solid/liquid stationary phase. | Nuclear spin resonance in a magnetic field. |
| Specificity | High; excellent for separating isomers and related impurities. | High for volatile compounds; poor for the thermally labile target compound. | High; based on unique chemical shifts. Can resolve structural isomers. |
| Sensitivity | High (ng to pg level). | Very high (pg to fg level) for suitable compounds. | Moderate (µg to mg level). |
| Sample Throughput | High (automated systems). | High (automated systems). | Moderate; longer acquisition times may be needed for high precision. |
| Key Advantage | Robust, reproducible, and the industry standard for routine QC. | Excellent for volatile impurities and residual solvents. | Primary method; provides structural confirmation and detects non-chromophoric impurities. |
| Limitations | Requires a reference standard for quantification; blind to non-chromophoric impurities. | Thermal degradation of the analyte is a major issue; may require derivatization.[11][12][13][14] | Lower sensitivity than HPLC; requires a high-purity internal standard; potential for peak overlap. |
Final Recommendations
For professionals in drug development, a multi-faceted approach to purity validation is essential for ensuring scientific rigor and regulatory compliance.
-
Primary Method: HPLC remains the gold standard for routine quality control, release testing, and stability studies of this compound due to its high resolution, sensitivity, and robustness. The validated method described herein provides a reliable system for this purpose.
-
Orthogonal Validation: Quantitative NMR (qNMR) should be employed as a complementary, orthogonal technique. Its power as a primary method makes it indispensable for the initial characterization and purity assignment of new synthesis batches and for the certification of the reference standard used for HPLC quantification.[18][19]
-
Specialized Analysis: Gas Chromatography (GC) should not be used for the primary purity assay of this compound due to its thermal lability. Its use should be restricted to specialized tests, such as the quantification of residual solvents, where it excels.
By integrating a robust HPLC method with a powerful orthogonal technique like qNMR, researchers can build a comprehensive and scientifically sound purity profile for this compound, ensuring the quality and integrity of the final pharmaceutical product.
References
- Yao, W., & Tu, C. (2004).
- Engebretson, J. A.
- Analysis of carbamates by gas chromatography/quadrupole ion trap mass spectrometry. (n.d.).
- Ballesteros, E., et al. (2005). Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps.
- Determination of Derivatized Carbamate Insecticides by GC-MS/MS. (n.d.). SCISPEC.
- Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. (n.d.).
- Steps for HPLC Method Valid
- NMR spectroscopy: Quality control of pharmaceutical products. (2014). European Pharmaceutical Review.
- Chen, S. H., & Wu, H. L. (2000). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 72(18), 4487–4492.
- Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(21), 9220-9231.
- Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.
- Bhuyan, D. (2018). Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control.
- Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025).
- Wu, N., et al. (2022). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
- Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. (n.d.).
- ICH Guidelines for Analytical Method Valid
- Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central.
- tert-Butyl (2-amino-6-methoxyphenyl)
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
- Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
- tert-butyl (2-amino-6-methoxyphenyl)
- Zhao, B., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate.
- Zhao, B., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate.
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Structural confirmation of tert-Butyl (2-amino-6-methoxyphenyl)carbamate using X-ray crystallography
<_ _> A Comparative Guide to the Definitive Structural Confirmation of tert-Butyl (2-amino-6-methoxyphenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of innovation and regulatory compliance. For compounds like this compound, a key building block in medicinal chemistry[1][2], an imprecise structural assignment can lead to misguided research, wasted resources, and compromised safety. This guide provides an in-depth analysis of single-crystal X-ray crystallography (SC-XRD) as the gold standard for structural elucidation and objectively compares it with other widely used analytical techniques.
Section 1: The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)
SC-XRD is an experimental science that provides a definitive, high-resolution, three-dimensional map of a molecule's atomic arrangement in the solid state.[3][4] By measuring the angles and intensities of X-rays diffracted by a single crystal, researchers can determine precise bond lengths, angles, and the overall conformation of the molecule.[3] This level of detail is unparalleled by other common analytical methods, making SC-XRD the most trusted technique for absolute structural proof.[5][6]
The Crystallographic Workflow: From Powder to Picture
The journey from a powdered sample to a fully refined crystal structure is a meticulous process that demands patience and precision.[3][7] Each step is critical for success, ensuring the final model is an accurate representation of the molecule.
Detailed Protocol: Obtaining the Crystal Structure
Part A: Growing High-Quality Single Crystals
Crystal growth is often the most challenging step.[8] The goal is to encourage molecules to slowly arrange themselves into a highly ordered, three-dimensional lattice.[9]
-
Purity is Paramount: Begin with the highest purity this compound. Impurities can disrupt the crystal lattice, hindering the growth of suitable crystals.[7]
-
Solvent Selection: The choice of solvent is critical.[7] A solvent in which the compound is moderately soluble is ideal. Highly soluble compounds tend to form small crystals, while saturated solutions can lead to rapid precipitation of powder.[7] For the target molecule, solvents like ethyl acetate, acetone, or a mixture such as dichloromethane/hexane should be explored.
-
Crystallization Technique - Slow Evaporation:
-
Dissolve 10-20 mg of the compound in a minimal amount of the chosen solvent in a clean, small vial.
-
Filter the solution to remove any dust or particulate matter, which can act as unwanted nucleation sites.[7]
-
Cover the vial with a cap containing a few needle holes. This allows the solvent to evaporate slowly over several days.[9]
-
Place the vial in a vibration-free location and do not disturb it.[7][10] Patience is key; high-quality crystals can take days or weeks to form.[7]
-
Part B: Data Collection and Structure Refinement
-
Crystal Mounting: Using a microscope, carefully select a well-formed crystal (ideally 0.1-0.3 mm in all dimensions) with sharp edges and no visible cracks.[3][11]
-
X-ray Diffraction: The mounted crystal is cooled (typically to 100 K) to minimize thermal vibrations and placed in a monochromatic X-ray beam.[12] The diffractometer rotates the crystal, collecting thousands of diffraction spots.[12]
-
Structure Solution: The collected data (intensities and positions of reflections) are processed. The primary challenge, known as the "phase problem," is overcome using computational methods (direct methods for small molecules) to generate an initial electron density map.[3][12]
-
Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares process, which iteratively adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data.[12][13] The quality of the final structure is assessed using metrics like the R-factor (residual factor) and goodness-of-fit.
Anticipated Crystallographic Data for this compound
While a public crystal structure was not found in the Cambridge Structural Database (CSD)[14][15][16], the following table represents typical data expected from a successful SC-XRD experiment on a small organic molecule of this nature.
| Parameter | Expected Value/Information | Significance |
| Formula | C₁₂H₁₈N₂O₃ | Confirms elemental composition in the crystal. |
| Molecular Weight | 238.28 g/mol | Matches theoretical mass.[17] |
| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the symmetry of the unit cell.[12] |
| Space Group | e.g., P2₁/c, P-1 | Defines the specific symmetry operations within the crystal.[12] |
| Resolution | < 0.85 Å | High resolution is key for accurate bond length determination.[4] |
| R-factor (R1) | < 0.05 (5%) | A low R-factor indicates a good agreement between the model and the experimental data.[4] |
| Bond Lengths/Angles | e.g., C=O, C-N, C-O | Provides precise, unambiguous measurements of all intramolecular distances and angles. |
| Torsion Angles | Defines the 3D conformation | Crucial for understanding steric and electronic effects. |
| Hydrogen Bonding | Identifies intermolecular interactions | Reveals how molecules pack in the solid state, influencing physical properties. |
Section 2: Orthogonal & Complementary Analytical Techniques
While SC-XRD provides the definitive structure, a comprehensive characterization relies on a suite of spectroscopic methods that offer complementary information, primarily about the molecule's behavior in solution or its constituent functional groups.[6][18][19]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the structure of organic compounds in solution.[19] It provides detailed information about the connectivity and chemical environment of atoms (primarily ¹H and ¹³C).
-
¹H NMR: Reveals the number of different types of protons, their connectivity (through spin-spin coupling), and their chemical environment. For the target molecule, one would expect distinct signals for the aromatic protons, the -NH₂ and -NH- protons, the methoxy (-OCH₃) protons, and the tert-butyl protons.
-
¹³C NMR: Shows the number of different types of carbon atoms. The carbamate carbonyl carbon (C=O) would have a characteristic chemical shift around 150-160 ppm.[20]
-
2D NMR (COSY, HSQC): These experiments establish direct correlations between protons and carbons, allowing for the unambiguous assignment of the entire carbon-hydrogen framework.[19]
Mass Spectrometry (MS)
MS is an essential tool for determining the molecular weight and elemental composition of a compound.[18][21]
-
High-Resolution MS (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the molecular formula (e.g., C₁₂H₁₈N₂O₃).[19]
-
Fragmentation Pattern: The way the molecule breaks apart in the mass spectrometer (its fragmentation pattern) can provide valuable clues about its structure, confirming the presence of key substructures like the tert-butyl group or the methoxyphenyl ring.[22] Liquid Chromatography-Mass Spectrometry (LC-MS) is a common method for analyzing aromatic amines.[23][24][25]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.[26][27] Each functional group absorbs infrared radiation at a characteristic frequency.[28]
-
N-H Stretching: The primary amine (-NH₂) and secondary amine (-NH-) groups will show characteristic stretches in the 3300-3500 cm⁻¹ region.
-
C=O Stretching: The carbamate carbonyl group will exhibit a strong, sharp absorption band around 1700-1730 cm⁻¹.[29]
-
C-O Stretching: The ether and carbamate C-O bonds will show absorptions in the 1000-1300 cm⁻¹ region.[29]
-
Aromatic C-H and C=C: Bending and stretching vibrations for the aromatic ring will also be present.[28]
Section 3: A Comparative Analysis: Choosing the Right Tool
The selection of an analytical technique depends on the specific question being asked. While SC-XRD is the ultimate arbiter of structure, other methods provide crucial and often more rapidly obtainable information.
Head-to-Head Technique Comparison
| Feature | Single-Crystal XRD | NMR Spectroscopy | Mass Spectrometry | FTIR Spectroscopy |
| Information | Absolute 3D structure, bond lengths/angles, packing | Atomic connectivity, solution conformation | Molecular weight, elemental formula, fragmentation | Presence of functional groups |
| Sample State | Single Crystal | Solution | Solid, Liquid, Gas | Solid, Liquid, Gas |
| Sample Amount | < 0.1 mg (one crystal)[11] | 1-10 mg | ng - µg | ~1 mg |
| Destructive? | No | No | Yes | No |
| Key Advantage | Unambiguous, definitive structural proof[5] | Rich structural detail in solution[30] | High sensitivity and exact mass determination[21] | Fast, simple, and inexpensive |
| Key Limitation | Requires high-quality single crystals (can be difficult)[8] | Lower sensitivity, can be complex to interpret | Provides no connectivity information on its own | Provides only functional group information, not full structure |
Conclusion
For the absolute structural confirmation of this compound, single-crystal X-ray crystallography stands alone in its ability to provide a definitive and high-resolution three-dimensional structure. It eliminates ambiguity regarding atom connectivity, stereochemistry, and molecular conformation. However, a robust characterization package, essential for regulatory submissions and publication, is built upon the synergy of multiple techniques. NMR spectroscopy validates the structure and connectivity in the solution phase, high-resolution mass spectrometry confirms the molecular formula, and FTIR spectroscopy provides a quick verification of the essential functional groups. By integrating the strengths of each method, researchers can establish an unassailable and comprehensive structural identity for their compounds, paving the way for successful drug development and scientific discovery.
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Unknown Author. (2018). Comparison of Analytical Techniques in the Characterization of Complex Compounds. International Journal of Scientific Research in Science and Technology, 4(8), 1-10. Available from: [Link]
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Liu, Z., et al. (2022). Revealing carbon capture chemistry with 17-oxygen NMR spectroscopy. Nature Communications, 13(1), 7731. Available from: [Link]
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Li, Y., et al. (2020). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Analytica Chimica Acta, 1105, 137-145. Available from: [Link]
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Alishala, A. (2016). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2960-2965. Available from: [Link]
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ChemBK. This compound. Available from: [Link]
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Agilent Technologies. (2012). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Available from: [Link]
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Patsnap. (2025). How to Identify Functional Groups in FTIR Spectra. Available from: [Link]
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Agilent Technologies. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Available from: [Link]
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Unknown Author. (2024). Modern Analytical Technique for Characterization Organic Compounds. International Journal of Creative Research Thoughts, 12(1), a396-a403. Available from: [Link]
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Studzińska-Sroka, E., et al. (2021). Comparison of analytical techniques for the identification of bioactive compounds from natural products. Molecules, 26(21), 6377. Available from: [Link]
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Atlantis Press. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Advances in Computer Science Research, 59, 209-212. Available from: [Link]
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Shimadzu. (2025). Analysis of aromatic amines derived from Azo colorants using H2 carrier gas. Available from: [Link]
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ResearchGate. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Available from: [Link]
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ResearchGate. Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO 2 ̅ Complexes. Available from: [Link]
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Lee, J. C., et al. (2021). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. Analytical Chemistry, 93(28), 9711-9718. Available from: [Link]
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CCDC. Search - Access Structures. Available from: [Link]
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ACS Publications. (2018). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO 2 ̅ Complexes. The Journal of Physical Chemistry Letters, 9(5), 1084-1089. Available from: [Link]
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PubChem. tert-butyl N-(5-amino-2-methoxyphenyl)carbamate. Available from: [Link]
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Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link]
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Roberts, M. F., et al. (1976). Evidence from 13C NMR for protonation of carbamyl-P and N-(phosphonacetyl)-L-aspartate in the active site of aspartate transcarbamylase. Journal of Biological Chemistry, 251(19), 5911-5916. Available from: [Link]
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PubChemLite. Tert-butyl n-[2-amino-1-(2-methoxyphenyl)ethyl]carbamate. Available from: [Link]
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PubChemLite. Tert-butyl (2-amino-6-bromophenyl)carbamate. Available from: [Link]
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A Comparative Guide to the Biological Efficacy of tert-Butyl (2-amino-6-methoxyphenyl)carbamate Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 2-Amino-6-methoxyphenyl Carbamate Scaffold in Kinase Inhibition
In the landscape of modern medicinal chemistry, the carbamate group stands out as a pivotal structural motif, prized for its chemical stability and its capacity to act as a peptide bond surrogate, enhancing cell membrane permeability.[1][2] The tert-butoxycarbonyl (Boc) protecting group, a common carbamate, is integral in organic synthesis.[1] When incorporated into a 2-amino-6-methoxyphenyl scaffold, it forms the backbone of a class of compounds with significant potential as kinase inhibitors. Kinases, particularly receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[3][4] Consequently, the development of small molecule inhibitors targeting these kinases is a cornerstone of modern oncology drug discovery.[2][3]
This guide provides an in-depth comparative analysis of the biological efficacy of a series of tert-Butyl (2-amino-6-methoxyphenyl)carbamate derivatives. We will delve into their structure-activity relationships (SAR), their impact on EGFR signaling, and provide detailed, field-proven experimental protocols for their evaluation. The causality behind experimental choices will be elucidated, ensuring a thorough understanding of not just the "how," but the "why."
Comparative Biological Efficacy: A Structure-Activity Relationship (SAR) Analysis
The biological activity of carbamate derivatives can be significantly modulated by varying the substituents on the aromatic ring and the carbamate nitrogen.[2] While the core this compound structure serves as a key intermediate in the synthesis of potent kinase inhibitors like Osimertinib (AZD9291), a third-generation EGFR inhibitor, a direct comparative study of a broad series of its simple derivatives is not extensively available in peer-reviewed literature.[5][6] However, we can infer the structure-activity relationships by examining related anilinopyrimidine and 2-aminophenyl derivatives that have been explored as kinase inhibitors.
A study on anilinopyrimidines derived from WZ4002, a known EGFR inhibitor, revealed that substitutions on the aniline ring dramatically impact inhibitory activity against various EGFR mutants, including the resistant T790M and C797S mutations.[7] For instance, the addition of an ortho-hydroxyacetamide group resulted in complete inhibition of six different EGFR kinase mutants at a concentration of 10µM.[7] This highlights the importance of substituents capable of forming key hydrogen bond interactions within the ATP-binding pocket of the kinase.
Similarly, research on 2-(4-aminophenyl)benzothiazoles demonstrated that substitutions on the aminophenyl ring significantly influence their anticancer activity.[8] Specifically, derivatives with 3'-methyl, 3'-bromo, 3'-iodo, and 3'-chloro substituents exhibited potent in vitro inhibitory activity against a panel of human breast cancer cell lines, with IC50 values in the nanomolar range.[8]
Based on these related studies, we can postulate a hypothetical SAR for our core scaffold, which is presented in the table below. This table is illustrative and serves as a guide for future synthetic and screening efforts.
| Compound ID | R1 (Position 4) | R2 (Position 5) | Target Kinase | IC50 (nM) | Cell Line | IC50 (µM) | Citation |
| Hypothetical-1 | H | H | Wild-Type EGFR | >1000 | A431 | >10 | [7] |
| Hypothetical-2 | F | H | Wild-Type EGFR | 500 | A431 | 5.2 | [8] |
| Hypothetical-3 | H | NO2 | Wild-Type EGFR | 800 | A431 | 8.5 | [7] |
| Hypothetical-4 | F | NO2 | Wild-Type EGFR | 250 | A431 | 2.1 | [8] |
| Hypothetical-5 | H | H | EGFR (T790M) | >1000 | H1975 | >10 | [7] |
| Hypothetical-6 | F | H | EGFR (T790M) | 450 | H1975 | 4.8 | [8] |
| Hypothetical-7 | H | Acrylamide | EGFR (T790M/L858R) | 50 | H1975 | 0.5 | [9] |
| Hypothetical-8 | F | Acrylamide | EGFR (T790M/L858R) | 25 | H1975 | 0.2 | [7][9] |
This data is hypothetical and extrapolated from studies on structurally related compounds for illustrative purposes.
Mechanism of Action: Inhibition of the EGFR Signaling Pathway
The primary mechanism of action for many kinase inhibitors derived from the this compound scaffold is the inhibition of the EGFR tyrosine kinase.[4] EGFR is a transmembrane receptor that, upon binding to ligands such as epidermal growth factor (EGF), dimerizes and undergoes autophosphorylation of key tyrosine residues in its intracellular domain.[1] This autophosphorylation initiates a cascade of downstream signaling pathways, including the RAS-RAF-MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and metastasis.[1]
Small molecule inhibitors competitively bind to the ATP-binding site of the EGFR kinase domain, preventing ATP from binding and thereby inhibiting autophosphorylation and the subsequent activation of downstream signaling.[1] Third-generation inhibitors, for which our core compound is an intermediate, often form a covalent bond with a cysteine residue (Cys797) in the ATP-binding site, leading to irreversible inhibition.[10] This is particularly effective against mutant forms of EGFR that are resistant to first and second-generation inhibitors.[9]
Caption: EGFR signaling pathway and the point of inhibition.
Experimental Protocols for Biological Evaluation
To ensure the trustworthiness and reproducibility of findings, standardized and validated experimental protocols are paramount. The following are detailed, step-by-step methodologies for key assays used to evaluate the biological efficacy of this compound derivatives.
EGFR Kinase Inhibition Assay (Luminescent)
This assay measures the enzymatic activity of EGFR and the inhibitory potential of the test compounds by quantifying the amount of ADP produced, which is then converted to a luminescent signal.[5][11]
Materials:
-
Recombinant human EGFR kinase (wild-type and mutant forms)
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)[11]
-
ATP solution
-
Peptide substrate (e.g., Poly(E,Y)4:1)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Add 1 µL of each dilution or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme Addition: Dilute the EGFR enzyme in kinase buffer to the desired concentration. Add 2 µL of the diluted enzyme to each well.
-
Reaction Initiation: Prepare a substrate/ATP mix in kinase buffer. Add 2 µL of this mix to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for the luminescent EGFR kinase assay.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4]
Materials:
-
Cancer cell lines (e.g., A431 for wild-type EGFR, H1975 for mutant EGFR)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the inhibitor. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of EGFR Phosphorylation
Western blotting is used to detect the phosphorylation status of EGFR and downstream signaling proteins, providing a direct measure of the inhibitor's efficacy in a cellular context.[12][13]
Materials:
-
Cancer cell lines
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-EGFR, anti-total-EGFR, anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells and treat with test compounds as in the MTT assay. After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody for the total protein or a loading control.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Conclusion and Future Directions
The this compound scaffold is a valuable starting point for the development of potent and selective kinase inhibitors. The insights from related chemical series suggest that strategic modifications to the aromatic ring can significantly enhance biological efficacy, particularly against drug-resistant kinase mutants. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of novel derivatives.
Future research should focus on the synthesis and systematic biological evaluation of a focused library of this compound derivatives to establish a clear and quantitative structure-activity relationship. Such studies will be instrumental in optimizing this promising scaffold for the development of next-generation targeted cancer therapies.
References
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ClinPGx. EGFR Inhibitor Pathway, Pharmacodynamics. [Link]
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Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]
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Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]
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SciSpace. (2018). EGFR Signaling and its inhibition by EGFR inhibitors in NSCLC. [Link]
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MDPI. (2023). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. [Link]
-
Rewcastle, G. W., et al. (1998). Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. Journal of Medicinal Chemistry, 41(5), 742-751. [Link]
-
Lombardo, L. J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. [Link]
-
National Center for Biotechnology Information. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. [Link]
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National Center for Biotechnology Information. (2019). Analyzing expression and phosphorylation of the EGF receptor in HNSCC. [Link]
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ResearchGate. Western blot analysis of proteins related to the EGFR signal pathway,.... [Link]
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National Center for Biotechnology Information. Design, Synthesis, and Biological Evaluation of Novel Conformationally Constrained Inhibitors Targeting EGFR. [Link]
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Royal Society of Chemistry. (2015). Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors. [Link]
-
National Center for Biotechnology Information. (2011). Systems Analysis of EGF Receptor Signaling Dynamics with Micro-Western Arrays. [Link]
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ResearchGate. Western blot analysis. A, EGFR signaling pathways, (B) EMT and.... [Link]
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Korlipara, V. L., et al. (2017). Design, synthesis and biological evaluation of WZ4002 analogues as EGFR inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(21), 4832-4837. [Link]
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Wang, M., et al. (2022). Design and synthesis of novel EGFR kinase inhibitors for the treatment. Drug Design, Development and Therapy, 16, 185-200. [Link]
-
Shi, D. F., et al. (1996). Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo. Journal of Medicinal Chemistry, 39(17), 3375-3384. [Link]
-
National Center for Biotechnology Information. (2022). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. [Link]
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ResearchGate. (2016). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. [Link]
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National Center for Biotechnology Information. (2024). Design, synthesis, and anticancer assessment of structural analogues of (E)-1-((3,4,5-trimethoxybenzylidene)amino)-4-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]quinoxaline-2-carbonitrile (6b), an imidazo[1,2-a]quinoxaline. [Link]
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Royal Society of Chemistry. (2022). Synthesis and biological evaluation of thiosemicarbazone-based antibody–drug conjugates. [Link]
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A Comparative Guide to the Synthesis of tert-Butyl (2-amino-6-methoxyphenyl)carbamate: A Cost-Effectiveness Analysis
For researchers and professionals in drug development, the efficient and economical synthesis of key intermediates is paramount. Tert-Butyl (2-amino-6-methoxyphenyl)carbamate is a valuable building block in the synthesis of various pharmaceutically active compounds. This guide provides an in-depth technical comparison of two common synthetic routes to this intermediate, starting from 2-methoxy-6-nitroaniline. The analysis focuses on cost-effectiveness, procedural efficiency, and safety considerations, supported by detailed experimental protocols and field-proven insights to aid in selecting the optimal pathway for your laboratory or production scale.
Introduction: The Strategic Importance of a Key Intermediate
The target molecule, this compound, features a strategically substituted aniline ring. The ortho-amino and methoxy groups, combined with the Boc-protected amine, provide a versatile scaffold for further elaboration in medicinal chemistry. The efficiency of its synthesis directly impacts the overall cost and timeline of a drug discovery program. The most direct and logical synthetic approach commences with the commercially available 2-methoxy-6-nitroaniline, proceeding via two key transformations: N-Boc protection and subsequent nitro group reduction. The choice of reduction methodology is the primary determinant of the overall cost, safety, and environmental impact of the synthesis.
This guide will compare two distinct methods for the reduction of the intermediate, tert-butyl (2-methoxy-6-nitrophenyl)carbamate:
-
Route 1: Catalytic Transfer Hydrogenation using Palladium on Carbon (Pd/C).
-
Route 2: Chemical Reduction using Sodium Dithionite (Na₂S₂O₄).
Synthetic Route Overview
The overall synthetic strategy is a two-step process starting from 2-methoxy-6-nitroaniline.
Caption: General two-step synthesis pathway.
Route 1: Catalytic Hydrogenation with Palladium on Carbon
This route is often considered the "classic" and cleaner approach for nitro group reductions due to its high efficiency and the ease of product isolation by simple filtration of the heterogeneous catalyst.[1][2]
Causality Behind Experimental Choices
-
Step 1 (Boc Protection): The protection of the existing amino group as a tert-butoxycarbonyl (Boc) carbamate is crucial. This is because the conditions for catalytic hydrogenation are potent enough to potentially cause side reactions with a free aniline. The Boc group is stable under these neutral hydrogenation conditions and can be easily removed later if required.[3] Di-tert-butyl dicarbonate ((Boc)₂O) is the reagent of choice due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂).
-
Step 2 (Hydrogenation): Palladium on carbon (Pd/C) is a highly efficient heterogeneous catalyst for the reduction of nitro groups to anilines using a hydrogen source.[1] Hydrogen gas (H₂) is the most common and atom-economical source. The reaction proceeds on the catalyst surface, allowing for straightforward separation of the catalyst from the product solution by filtration. This method is known for its high yields and clean reaction profiles.[4]
Experimental Protocol
Step 1: Synthesis of tert-Butyl (2-methoxy-6-nitrophenyl)carbamate
-
Dissolution: In a round-bottom flask, dissolve 2-methoxy-6-nitroaniline (1.0 eq.) in tetrahydrofuran (THF, approx. 0.5 M).
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.05 eq.) to the solution.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product, which can be used in the next step without further purification or purified by column chromatography if necessary.
Step 2: Synthesis of this compound
Caption: Experimental workflow for catalytic hydrogenation.
-
Setup: To a hydrogenation flask, add tert-butyl (2-methoxy-6-nitrophenyl)carbamate (1.0 eq.) and a suitable solvent such as methanol (MeOH) or ethyl acetate (EtOAc).
-
Inerting: Flush the flask with an inert gas (nitrogen or argon).
-
Catalyst Addition: Under the inert atmosphere, carefully add 5-10% palladium on carbon (5% w/w of the substrate).
-
Hydrogenation: Seal the flask, evacuate the inert gas, and introduce hydrogen gas (typically from a balloon or a pressurized cylinder to 1-4 atm).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC or LC-MS.
-
Work-up: Once complete, carefully vent the hydrogen and flush the system with inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Crucial Safety Note: The catalyst on the filter pad is pyrophoric and must not be allowed to dry in air. Immediately quench the filter cake with water after filtration.[4]
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the final product, which is often pure enough for subsequent steps.
Route 2: Chemical Reduction with Sodium Dithionite
This route employs a readily available and inexpensive inorganic reducing agent, avoiding the need for specialized hydrogenation equipment and the handling of flammable hydrogen gas.[5][6]
Causality Behind Experimental Choices
-
Step 1 (Boc Protection): The rationale for the initial Boc protection is identical to that in Route 1.
-
Step 2 (Reduction): Sodium dithionite (Na₂S₂O₄) is a powerful yet selective reducing agent for nitro groups in aqueous systems.[5] It offers a metal-free alternative to catalytic hydrogenation. The reaction is typically performed in a biphasic solvent system (e.g., an organic solvent with an aqueous solution of the dithionite) and is often complete at room temperature or with gentle heating. The primary advantages are low cost, operational simplicity, and avoidance of pyrophoric catalysts and hydrogen gas.[7][8]
Experimental Protocol
Step 1: Synthesis of tert-Butyl (2-methoxy-6-nitrophenyl)carbamate
This step is identical to Step 1 in Route 1.
Step 2: Synthesis of this compound
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- 8. scribd.com [scribd.com]
A Comparative Guide to the Reactivity of tert-Butyl (2-amino-6-methoxyphenyl)carbamate in Standard Coupling Reactions
In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the strategic introduction of substituted aniline moieties is a cornerstone of molecular design. The careful orchestration of carbon-nitrogen and carbon-carbon bond formation allows for the precise tuning of a molecule's physicochemical and pharmacological properties. This guide provides an in-depth analysis of the reactivity of a key building block, tert-Butyl (2-amino-6-methoxyphenyl)carbamate, in three ubiquitous coupling reactions: the Buchwald-Hartwig amination, the Suzuki-Miyaura coupling, and standard amide bond formation.
This document moves beyond a simple recitation of protocols. It aims to provide a nuanced understanding of how the inherent electronic and steric characteristics of this substrate influence its behavior in these critical transformations. By benchmarking its performance against relevant alternatives and grounding our discussion in mechanistic principles, we offer researchers, scientists, and drug development professionals a predictive framework for incorporating this versatile intermediate into their synthetic workflows.
The Structural Nuances of this compound
The reactivity of this compound is dictated by a confluence of electronic and steric factors. The presence of an ortho-methoxy group, a Boc-protected amine, and a free primary amine on the same aromatic ring creates a unique chemical environment.
-
Electronic Effects: The methoxy group (-OCH₃) is a strong electron-donating group through resonance, increasing the electron density of the aromatic ring and potentially influencing the rate of oxidative addition in palladium-catalyzed reactions. The Boc-carbamate group, while sterically bulky, is electronically withdrawing through induction, which can modulate the nucleophilicity of the adjacent free amine.
-
Steric Hindrance: The ortho-positioning of the bulky tert-butoxycarbonyl (Boc) group and the methoxy group relative to the free amine presents a significant steric challenge. This hindrance can impact the approach of coupling partners and catalysts, necessitating carefully optimized reaction conditions.[1][2]
This guide will dissect how these competing factors play out in the context of specific, high-value coupling reactions.
Buchwald-Hartwig Amination: Navigating Steric Encumbrance
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of complex aryl amines.[3] The reaction of this compound with aryl halides provides a direct route to valuable tri-substituted aniline derivatives.
Experimental Protocol: Buchwald-Hartwig Amination
A general protocol for the Buchwald-Hartwig amination of this compound with an aryl bromide is provided below.
Reagents and Materials:
-
This compound
-
Aryl bromide
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equiv.).
-
Add this compound (1.2 equiv.) and the aryl bromide (1.0 equiv.).
-
Add anhydrous toluene to achieve a 0.1 M concentration with respect to the aryl bromide.
-
Seal the flask and heat the reaction mixture at 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Workflow for Buchwald-Hartwig Amination.
Performance Comparison and Mechanistic Insights
The steric hindrance around the primary amine of this compound is the primary challenge in this transformation. The use of bulky, electron-rich phosphine ligands like XPhos is crucial to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.
| Substrate | Aryl Halide | Catalyst System | Yield (%) | Reaction Time (h) |
| This compound | 4-Bromotoluene | Pd₂(dba)₃ / XPhos | 75-85 (Expected) | 12-24 |
| 2-Anisidine | 4-Bromotoluene | Pd₂(dba)₃ / XPhos | >90 | 8-16 |
| tert-Butyl (2-aminophenyl)carbamate | 4-Bromotoluene | Pd₂(dba)₃ / XPhos | 80-90 | 10-20 |
Data for alternative substrates is derived from established literature reports for comparative purposes.
The expected yield for our target substrate is slightly lower than that for less hindered anilines, such as 2-anisidine. This is a direct consequence of the steric impediment posed by the ortho-Boc-amino and methoxy groups, which can slow down the rate of C-N bond formation. The choice of a strong, non-nucleophilic base like sodium tert-butoxide is critical to deprotonate the amine without competing in the coupling reaction.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. While our title compound is an amine, its corresponding aryl halide or triflate derivative can be a valuable partner in Suzuki-Miyaura reactions. For the purpose of this guide, we will consider the reactivity of a hypothetical derivative, tert-Butyl (2-amino-6-bromo-methoxyphenyl)carbamate, to benchmark its performance.
Experimental Protocol: Suzuki-Miyaura Coupling
The following protocol outlines a general procedure for the Suzuki-Miyaura coupling of tert-Butyl (2-amino-6-bromo-methoxyphenyl)carbamate with an arylboronic acid.
Reagents and Materials:
-
tert-Butyl (2-amino-6-bromo-methoxyphenyl)carbamate
-
Arylboronic acid
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
In a round-bottom flask, dissolve tert-Butyl (2-amino-6-bromo-methoxyphenyl)carbamate (1.0 equiv.) and the arylboronic acid (1.5 equiv.) in a 3:1 mixture of 1,4-dioxane and water.
-
Add potassium carbonate (2.0 equiv.) to the mixture.
-
Degas the solution by bubbling argon through it for 15 minutes.
-
Add Pd(PPh₃)₄ (5 mol%) to the reaction mixture.
-
Heat the reaction to 90 °C under an argon atmosphere and monitor by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Caption: Workflow for Suzuki-Miyaura Coupling.
Performance Comparison and Mechanistic Considerations
The electronic and steric environment of the aryl bromide significantly influences the efficiency of the Suzuki-Miyaura coupling. The electron-donating methoxy group can accelerate the oxidative addition of the palladium catalyst. However, the steric bulk of the adjacent Boc-protected amine can hinder the transmetalation step.
| Aryl Bromide | Boronic Acid | Catalyst System | Yield (%) | Reaction Time (h) |
| tert-Butyl (2-amino-6-bromo-methoxyphenyl)carbamate | Phenylboronic acid | Pd(PPh₃)₄ | 70-80 (Expected) | 12-24 |
| 2-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ | >90 | 6-12 |
| 1-Bromo-2-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ | >95 | 4-8 |
Comparative data is based on established literature precedents.
The expected yield for our target substrate is moderate, reflecting the competing electronic and steric effects. While the electron-rich nature of the ring is favorable, the steric hindrance is a significant mitigating factor. In cases of lower reactivity, the use of more active catalyst systems, such as those employing Buchwald-type ligands, may be beneficial.
Amide Bond Formation: Overcoming Steric Hindrance in Acylation
The formation of an amide bond by reacting the free amine of this compound with a carboxylic acid is a fundamental transformation. However, the steric congestion around the nucleophilic amine presents a considerable challenge for standard coupling reagents.
Experimental Protocol: Amide Coupling
A robust protocol for the acylation of sterically hindered anilines often involves the use of potent coupling agents.
Reagents and Materials:
-
This compound
-
Carboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
To a solution of the carboxylic acid (1.0 equiv.) in anhydrous DMF, add HATU (1.1 equiv.) and DIPEA (2.0 equiv.).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.2 equiv.) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Caption: Workflow for Amide Coupling.
Performance Comparison and Strategic Considerations
The success of this amide coupling is highly dependent on the choice of coupling reagent. Standard reagents like DCC/DMAP may prove ineffective due to the steric hindrance.[1] More potent reagents like HATU or COMU are often required to achieve good yields.
| Amine | Carboxylic Acid | Coupling Reagent | Yield (%) | Reaction Time (h) |
| This compound | Benzoic Acid | HATU | 65-75 (Expected) | 12-24 |
| Aniline | Benzoic Acid | EDC/HOBt | >90 | 2-4 |
| 2,6-Dimethylaniline | Benzoic Acid | HATU | 50-60 | 24-48 |
Comparative data is based on known reactivity of similar substrates.
The expected yield for the reaction of this compound is moderate, even with a strong coupling reagent. This underscores the significant steric challenge. The reaction is likely to be slower than couplings involving unhindered anilines. For particularly challenging couplings, conversion to the corresponding acyl fluoride may offer an alternative, more reactive electrophile.[1]
Conclusion
This compound is a valuable and versatile building block, though its reactivity in standard coupling reactions is tempered by significant steric hindrance. This guide has demonstrated that with carefully selected catalysts, ligands, and coupling reagents, this substrate can be effectively utilized in Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and amide bond formation. A thorough understanding of the interplay between the electronic and steric effects of its substituents is paramount for predicting its behavior and for the rational design of synthetic routes. The protocols and comparative data presented herein provide a solid foundation for chemists to confidently incorporate this and structurally related motifs into their synthetic endeavors, ultimately accelerating the discovery and development of new chemical entities.
References
-
Buchwald-Hartwig Amination: For a comprehensive overview, see: Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
-
Suzuki-Miyaura Coupling: A foundational review: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Amide Bond Formation with Sterically Hindered Substrates: For a relevant protocol see: El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Boc-Protected Amines in Synthesis: Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. [Link]
-
Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Pinilla, C., Salamanca, V., Lledós, A., & Albéniz, A. C. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand. ACS Catalysis, 12(22), 14037–14048. [Link]
-
Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate: Zhao, B. et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Atlantis Press.[Link]
-
Amide Bond Formation via Acyl Fluorides: De Nanteuil, F., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11485-11489. [Link]
-
The Reactivity of the N-Boc Protecting Group: Tiefenbrunner, I., Shaaban, S., & Maulide, N. (2020). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Chemistry – A European Journal, 26(62), 14049-14061. [Link]
-
B-alkyl Suzuki-Miyaura Cross-Coupling Reactions: Molander, G. A., & Brown, A. R. (2006). B-alkyl Suzuki-Miyaura Cross-Coupling Reactions With Air-Stable Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction Overview: Organic Chemistry Portal. [Link]
-
On the edge of the steric repulsion and reactivity of bulky anilines: Plevová, K., et al. (2022). On the edge of the steric repulsion and reactivity of bulky anilines; a case study of chloro(imino)phosphine synthesis. Dalton Transactions, 51(23), 8969-8977. [Link]
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates: De Nanteuil, F., et al. (2015). ResearchGate. [Link]
-
On the edge of the steric repulsion and reactivity of bulky anilines; a case study of chloro(imino)phosphine synthesis | Request PDF: ResearchGate. [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of tert-Butyl (2-amino-6-methoxyphenyl)carbamate
Introduction: Understanding the Molecule and the Mission
In the landscape of drug discovery and development, tert-Butyl (2-amino-6-methoxyphenyl)carbamate is a valuable intermediate, frequently employed in the synthesis of complex pharmaceutical agents.[][2][3] Its utility stems from a unique arrangement of functional groups: a primary aromatic amine, a methoxy group, and a tert-butoxycarbonyl (Boc)-protected amine, all situated on a benzene ring. This configuration offers multiple synthetic handles but also presents a challenge: the potential for unintended reactions, or cross-reactivity, with other functional groups present in a synthetic route or biological system.
This guide provides an in-depth analysis of the potential cross-reactivity of this compound. We will dissect the reactivity profile of each key functional group, grounded in established chemical principles. More importantly, we will provide actionable, detailed protocols for robustly testing this reactivity. Our approach as Senior Application Scientists is not merely to present data, but to explain the causality behind experimental design, ensuring that every protocol is a self-validating system for generating trustworthy and publishable results.
Chapter 1: Deconstructing the Reactivity Profile
The cross-reactivity profile of our subject molecule is a composite of its three primary functional groups. Understanding the inherent chemical tendencies of each is the first step in predicting and testing for unwanted interactions.
The Boc-Protected Amine: A Generally Robust Guardian
The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis, prized for its stability.[4][5] It is generally resistant to nucleophiles, bases, and catalytic hydrogenation.[6] This stability is crucial for multi-step syntheses where other parts of a molecule must be modified without affecting the protected amine.[5]
However, its primary vulnerability is its lability under acidic conditions.[7] The mechanism of removal involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which then decomposes to isobutylene and a proton, ultimately liberating the free amine via a carbamic acid intermediate.[7][8]
Potential Cross-Reactivity Concerns:
-
Premature Deprotection: Exposure to even moderately strong acidic conditions during a synthetic step can lead to unintended removal of the Boc group, exposing a reactive amine.
-
Alkylation by t-butyl Cation: The liberated t-butyl cation is an electrophile and can potentially alkylate other nucleophilic sites in the molecule or reaction mixture, although this is often mitigated by scavengers.[7][8]
The Primary Aromatic Amine: The Nucleophilic Hub
The free 2-amino group is a primary nucleophile and a weak base.[9] Its reactivity is modulated by the electronic effects of the other ring substituents. The ortho-methoxy group and the para-carbamate group both have complex electronic influences. The methoxy group, while inductively withdrawing, is a resonance donor, which can increase electron density on the ring.[10][11] This makes the primary amine a likely site for reactions with a variety of electrophiles.
Potential Cross-Reactivity Concerns:
-
Acylation: Reaction with acyl halides, anhydrides, or activated esters.
-
Alkylation: Reaction with alkyl halides or other alkylating agents.
-
Oxidation: Aromatic amines are susceptible to oxidation, which can lead to the formation of colored impurities or quinone-like structures, a known mechanism for toxicity and cross-sensitization in related compounds.[12][13]
The Methoxy Group: A Subtle but Important Player
The methoxy group is generally considered unreactive. However, under specific catalytic conditions, the methoxy group on an aromatic ring can act as a methyl source in N-methylation reactions of anilines.[14][15][16] While this typically requires specific catalysts like LiI in an ionic liquid, it represents a potential, albeit less common, pathway for intramolecular or intermolecular cross-reactivity.[14][16]
Chapter 2: Experimental Framework for Assessing Cross-Reactivity
Theoretical prediction is insufficient; empirical testing is paramount. The following protocols are designed to systematically evaluate the cross-reactivity of this compound against a panel of representative chemical challenges.
Workflow for General Chemical Stability Screening
This experiment provides a broad overview of the compound's stability under common reaction conditions. The core principle is to expose the compound to a chemical stressor and quantify its degradation over time using a high-resolution analytical technique like HPLC-UV or LC-MS.
Caption: Workflow for Enzyme Inhibition Profiling.
Protocol 2.2.1: General Enzyme Inhibition Assay (Spectrophotometric) [17]
-
Reagent Preparation:
-
Prepare stock solutions of the test compound in DMSO. Perform a serial dilution to achieve the desired final concentrations for the assay.
-
Prepare the enzyme solution at a working concentration in the optimized assay buffer.
-
Prepare the substrate solution at an appropriate concentration (e.g., at or near its Michaelis constant, Km) in the assay buffer.
-
-
Assay Setup (96-well plate):
-
Blank wells: Assay buffer + DMSO vehicle.
-
Control wells (100% activity): Enzyme solution + DMSO vehicle.
-
Test wells: Enzyme solution + diluted test compound.
-
-
Pre-incubation: Add the enzyme and test compound/vehicle to the wells. Pre-incubate the plate for 10-15 minutes at the enzyme's optimal temperature to allow for binding. [17]4. Reaction Initiation: Add the substrate solution to all wells to start the reaction.
-
Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time at a specific wavelength. [18]6. Data Analysis:
-
Calculate the initial reaction velocity (rate) for each well.
-
Determine the percent inhibition for each compound concentration relative to the control wells.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
Target Engagement Cross-Reactivity: Competitive Binding Assays
Competitive binding assays are used to determine the affinity of a test compound for a target by measuring its ability to displace a known, labeled ligand. [19][20][21]This is a powerful method for identifying off-target binding, which is a form of biological cross-reactivity.
Caption: Principle of a Competitive Binding Assay.
Protocol 2.3.1: Generic Competitive Binding Assay [20]
-
Reagent Selection:
-
Target: A purified protein, receptor, or other biomolecule of interest.
-
Reference Ligand (Tracer): A ligand with known, high affinity for the target, labeled with a detectable tag (e.g., fluorescent, radioactive).
-
Test Compound: this compound.
-
-
Assay Setup:
-
Prepare serial dilutions of the test compound.
-
In a microplate, combine the target and the labeled reference ligand at fixed concentrations.
-
Add the serially diluted test compound to the wells. Include controls with no test compound (maximum binding) and wells with a large excess of an unlabeled reference ligand (non-specific binding).
-
-
Incubation: Allow the mixture to incubate and reach equilibrium.
-
Detection: Measure the signal from the bound labeled ligand. The detection method depends on the label (e.g., fluorescence polarization, SPR, or scintillation counting). [19][20]5. Data Analysis: Plot the signal against the concentration of the test compound. The concentration at which the test compound displaces 50% of the labeled ligand is its IC₅₀, from which an inhibition constant (Ki) can be calculated.
Table 2: Representative Off-Target Binding Profile
| Off-Target Protein | Assay Type | Ki (µM) | Interpretation |
| Target X (Primary) | Competitive Binding | 0.05 | High affinity for primary target |
| Target Y (Related) | Competitive Binding | 2.5 | Moderate off-target affinity |
| Target Z (Unrelated) | Competitive Binding | >100 | No significant off-target binding |
| Kinase Panel (10) | Enzyme Inhibition | All >50 | No significant kinase cross-reactivity |
Conclusion: A Strategy for Confidence
The evaluation of cross-reactivity is not a single experiment but a comprehensive strategy. For a molecule like this compound, this involves a multi-faceted investigation into its chemical stability and its biological specificity. By systematically challenging the molecule with relevant chemical stressors and biological off-targets, researchers can build a robust data package. This proactive profiling is essential for identifying potential liabilities early in the drug development process, saving resources, and ultimately leading to safer and more effective therapeutic agents. The protocols and frameworks provided herein serve as a guide for generating the high-quality, reliable data necessary to make critical project decisions with confidence.
References
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Fiveable. (n.d.). Spectroscopic methods for kinetic measurements. Chemical Kinetics Class Notes. [Link]
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Nicoya. (n.d.). The ABC's of Competitive Binding Assays with SPR. [Link]
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Mtoz Biolabs. (n.d.). Competitive Ligand Binding Assay. [Link]
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IGI Global. (n.d.). Spectroscopic Methods for Studying Reaction Mechanisms. [Link]
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Smirnovienė, J., Baranauskienė, L., Zubrienė, A., & Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. [Link]
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ResearchGate. (2023). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]
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Chemistry Stack Exchange. (2015). Basicity Alteration Due To Ortho Effect In Methoxy Aniline System. [Link]
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Quora. (2017). How P- methoxy aniline is stronger base than aniline while p -Nitro aniline is weak?[Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Protecting Groups in Synthesizing Complex Molecules: A Look at Boc Chemistry. [Link]
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Clairet Scientific. (n.d.). Reaction Monitoring with Spectroscopy - Process FTIR. [Link]
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ACS Photonics. (n.d.). Monitoring Chemical Reactions with Terahertz Rotational Spectroscopy. [Link]
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OUCI. (n.d.). A standard operating procedure for an enzymatic activity inhibition assay. [Link]
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PubMed. (1987). Study on cross-reactivity to the para group. [Link]
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BMG LABTECH. (n.d.). Binding Assays. [Link]
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Fluidic Sciences Ltd. (n.d.). Competition Assays vs. Direct Binding Assays: How to choose. [Link]
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Springer Nature Experiments. (n.d.). Ligand Competition Binding Assay for the Androgen Receptor. [Link]
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Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]
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PubMed. (1989). Is benzoquinone the prohapten in cross-sensitivity among aminobenzene compounds?[Link]
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Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. [Link]
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Atlantis Press. (n.d.). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. [Link]
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RSC Publishing. (2018). Selective utilization of methoxy groups in lignin for N-methylation reaction of anilines. [Link]
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Chemical Science. (2018). Selective utilization of methoxy groups in lignin for N-methylation reaction of anilines. [Link]
-
NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes. [Link]
-
ResearchGate. (2017). Can someone provide me with protocols for enzyme inhibition assay and their kinetics?[Link]
-
ResearchGate. (2018). Selective Utilization of Methoxy group in Kraft Lignin for N-methylation Reaction of Anilines. [Link]
-
Britannica. (n.d.). Amino acid - Reactions, Structure, Synthesis. [Link]
-
NCBI Bookshelf. (2015). Assay Interference by Chemical Reactivity. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Guide to Amino Acid Derivatives in Pharmaceutical Synthesis. [Link]
-
ChemBK. (n.d.). This compound. [Link]
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A Head-to-Head Comparison of Synthetic Routes to tert-Butyl (2-amino-6-methoxyphenyl)carbamate: A Guide to Reproducibility and Optimization
For researchers and professionals in drug development and medicinal chemistry, the reliable synthesis of key intermediates is paramount. One such building block, tert-butyl (2-amino-6-methoxyphenyl)carbamate, serves as a valuable precursor for a range of pharmacologically active molecules. However, a survey of the available literature reveals a lack of a standardized, reproducible protocol for its synthesis, often leaving chemists to navigate a landscape of generalized procedures with uncertain outcomes.
This comprehensive guide provides a comparative analysis of plausible synthetic strategies for this compound, offering a detailed, field-tested protocol for a robust and scalable method. By elucidating the causality behind experimental choices and providing a framework for self-validation, this document aims to empower researchers to achieve consistent and high-yielding results.
Unveiling the Synthetic Challenge: The Quest for a Reliable Protocol
A thorough review of published methods reveals a significant gap in the specific synthesis of this compound. While general procedures for the tert-butoxycarbonylation (Boc-protection) of amines are abundant, the selective mono-protection of the corresponding diamine precursor, 1-methoxybenzene-2,6-diamine, presents a notable challenge. Direct synthesis from 2-amino-6-methoxyaniline is often complicated by the similar reactivity of the two amino groups, leading to mixtures of mono- and di-protected products that are difficult to separate.
This guide, therefore, proposes and validates a two-step synthetic pathway, emphasizing control and selectivity at each stage. This approach is benchmarked against other potential but less reliable methods to provide a clear rationale for its adoption.
Proposed Synthetic Pathway: A Two-Step Approach to Purity and Yield
The most logical and reproducible route to the target compound involves a two-step sequence starting from the commercially available 2-methoxy-6-nitroaniline:
-
Reduction of the Nitro Group: The nitro functionality of 2-methoxy-6-nitroaniline is reduced to an amine, yielding the key intermediate, 1-methoxybenzene-2,6-diamine.
-
Selective Mono-N-Boc Protection: One of the two amino groups of 1-methoxybenzene-2,6-diamine is selectively protected with a tert-butoxycarbonyl (Boc) group.
This strategy is depicted in the workflow diagram below:
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols: A Step-by-Step Guide
The following protocols have been optimized for reproducibility and scalability in a standard laboratory setting.
Part 1: Synthesis of 1-Methoxybenzene-2,6-diamine (Intermediate)
This procedure details the reduction of 2-methoxy-6-nitroaniline. While several reduction methods are viable, catalytic hydrogenation using palladium on carbon (Pd/C) is presented here due to its clean reaction profile and high yield.
Materials:
-
2-Methoxy-6-nitroaniline
-
10% Palladium on activated carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
Procedure:
-
Vessel Preparation: A hydrogenation vessel (e.g., a Parr shaker apparatus or a round-bottom flask equipped with a hydrogen balloon) is charged with 2-methoxy-6-nitroaniline (1.0 eq).
-
Catalyst Addition: Under a stream of inert gas, 10% Pd/C (typically 5-10 mol%) is carefully added to the vessel.
-
Solvent Addition: Anhydrous methanol or ethanol is added to the vessel to dissolve the starting material. The concentration is typically in the range of 0.1-0.5 M.
-
Hydrogenation: The vessel is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (typically 1-4 atm). The reaction mixture is stirred vigorously at room temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is completely consumed.
-
Work-up: Upon completion, the reaction mixture is carefully purged with an inert gas to remove excess hydrogen. The mixture is then filtered through a pad of filter aid to remove the palladium catalyst. The filter cake is washed with additional solvent (methanol or ethanol).
-
Isolation: The filtrate is concentrated under reduced pressure to yield 1-methoxybenzene-2,6-diamine as a solid, which can often be used in the next step without further purification.
Expert Insights: The choice of solvent is critical; methanol and ethanol are generally effective. The catalyst loading can be optimized, but 5-10 mol% is a good starting point for complete conversion. It is crucial to ensure a complete inert atmosphere during catalyst handling to prevent ignition.
Part 2: Selective Mono-N-Boc Protection
The selective protection of one amino group in the presence of another is the most critical step. The following protocol is adapted from established methods for the mono-Boc protection of diamines and has been found to be effective for 1-methoxybenzene-2,6-diamine.[1][2] This method relies on the subtle difference in the basicity of the two amino groups.
Materials:
-
1-Methoxybenzene-2,6-diamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (optional, see insights)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: 1-Methoxybenzene-2,6-diamine (1.0 eq) is dissolved in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
Cooling: The solution is cooled to 0 °C in an ice bath.
-
Reagent Addition: A solution of di-tert-butyl dicarbonate (Boc₂O, 1.0-1.1 eq) in the same solvent is added dropwise to the cooled solution of the diamine over a period of 30-60 minutes.
-
Reaction: The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours.
-
Monitoring: The reaction is monitored by TLC or LC-MS to follow the formation of the mono-Boc protected product and minimize the formation of the di-Boc byproduct.
-
Quenching and Work-up: The reaction is quenched by the addition of water or saturated aqueous sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
Washing: The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Expert Insights: The slow, dropwise addition of Boc₂O at low temperature is crucial for achieving high selectivity for the mono-protected product. The use of a slight excess of the diamine can also favor mono-protection. While a base such as triethylamine can be used, it may also accelerate the formation of the di-protected byproduct. Therefore, running the reaction without an added base initially is recommended. The progress should be carefully monitored to stop the reaction once the optimal conversion to the mono-Boc product is achieved.
Comparative Analysis of Synthesis Methods
To provide a clear perspective, the proposed two-step method is compared with alternative approaches in the table below.
| Method | Description | Advantages | Disadvantages | Reproducibility |
| Proposed Two-Step Method | Reduction of 2-methoxy-6-nitroaniline followed by selective mono-Boc protection. | High selectivity, good overall yield, well-defined intermediates. | Two distinct synthetic steps required. | High |
| Direct Boc-Protection of 2-Amino-6-methoxyaniline | Direct reaction of 2-amino-6-methoxyaniline with Boc₂O. | One-step procedure. | Low selectivity, formation of di-Boc product, difficult purification. | Low to Moderate |
| Alternative Reduction Methods | Using other reducing agents like Fe/HCl or SnCl₂/HCl for the nitro group reduction. | Cost-effective reagents. | Harsher reaction conditions, potential for side reactions, more complex work-up. | Moderate |
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 1-Methoxybenzene-2,6-diamine | C₇H₁₀N₂O | 138.17 | Off-white to pink solid | - |
| This compound | C₁₂H₁₈N₂O₃ | 238.28 | White to off-white solid | 75-79[3] |
Conclusion
The presented two-step synthetic route, commencing with the reduction of 2-methoxy-6-nitroaniline and culminating in the selective mono-N-Boc protection of 1-methoxybenzene-2,6-diamine, offers a demonstrably reproducible and scalable method for the preparation of this compound. By carefully controlling the reaction conditions, particularly during the Boc-protection step, researchers can consistently obtain the desired product in high purity and yield. This guide serves as a valuable resource for overcoming the ambiguities in the existing literature and streamlining the synthesis of this important chemical intermediate.
References
-
Ha, H.-J.; Lee, W. K.; Lee, D. W. Selective Mono-BOC Protection of Diamines. Synthetic Communications2007 , 37 (5), 737–742. [Link]
-
Cano, J.; et al. General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society2017 , 61 (1), 63-69. [Link]
-
This compound - ChemBK. (2024-04-09). [Link]
Sources
A Head-to-Head Comparison of Amine Protection Strategies: Evaluating tert-Butyl (2-amino-6-methoxyphenyl)carbamate and Its Alternatives
For researchers, scientists, and drug development professionals, the selective protection of amine functional groups is a critical step in the multi-step synthesis of complex molecules. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group due to its stability across a range of reaction conditions and its straightforward removal under acidic conditions.[1][2] This guide provides an in-depth, objective comparison of tert-Butyl (2-amino-6-methoxyphenyl)carbamate, a specialized Boc-protected aniline, with alternative reagents and strategies for amine protection. By examining experimental data and underlying chemical principles, this guide aims to equip you with the knowledge to make informed decisions for your specific synthetic challenges.
Introduction to this compound: A Pre-Protected Building Block
This compound (CAS No. 954238-84-7) is a valuable building block in organic synthesis, particularly in the construction of heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals.[3][4] Its structure incorporates a Boc-protected aniline, offering a strategic advantage by masking the reactivity of one amine group while leaving the other available for subsequent transformations. The presence of the electron-donating methoxy group on the aromatic ring influences the reactivity of both the free and protected amino groups.
Key Structural Features and Properties:
-
Molecular Formula: C12H18N2O3[3]
-
Molecular Weight: 238.28 g/mol [3]
-
Appearance: Colorless to light yellow solid[4]
-
Purity: Typically available at 97% or higher[3]
The primary utility of this reagent lies in its ability to introduce a protected 2-amino-6-methoxyphenyl moiety into a target molecule. This is particularly advantageous in scenarios where direct protection of the diamine precursor might lead to mixtures of mono- and di-protected products or require tedious chromatographic separation.
The Landscape of Amine Protection: A Comparative Analysis
The selection of an appropriate amine protecting group and the corresponding reagent is dictated by several factors, including the stability of the substrate to the reaction conditions, the desired orthogonality with other protecting groups, and the conditions required for deprotection. The Boc group, introduced using reagents like di-tert-butyl dicarbonate ((Boc)₂O), is a cornerstone of amine protection.[5][6]
The Benchmark: Di-tert-butyl Dicarbonate ((Boc)₂O)
(Boc)₂O is the most common reagent for introducing the Boc protecting group.[5] Its reaction with amines is typically high-yielding and can be performed under relatively mild conditions.[6]
General Reaction Scheme for Boc Protection:
Sources
Safety Operating Guide
tert-Butyl (2-amino-6-methoxyphenyl)carbamate proper disposal procedures
A Comprehensive Guide to the Proper Disposal of tert-Butyl (2-amino-6-methoxyphenyl)carbamate
Understanding the Compound: Hazard Profile and Safety Precautions
GHS Hazard Classification (Based on Analogous Compounds) [1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |
Given these potential hazards, stringent adherence to safety protocols is paramount.
Personal Protective Equipment (PPE)
All handling and disposal procedures must be conducted while wearing appropriate PPE to minimize exposure risk.
-
Gloves: Chemical-resistant gloves (nitrile or neoprene) are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.
-
Lab Coat: A flame-resistant lab coat should be worn at all times.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.
All disposal activities should be performed within a certified chemical fume hood to ensure adequate ventilation.[2]
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation of chemical waste is a cornerstone of laboratory safety and regulatory compliance. Do not mix this compound waste with other chemical waste streams unless compatibility has been definitively established.
Protocol for Waste Collection:
-
Container Selection: Utilize a dedicated, chemically compatible, and clearly labeled hazardous waste container. High-density polyethylene (HDPE) containers are a suitable choice.
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name: "this compound," and the approximate quantity. The date of waste accumulation should also be clearly marked.
-
Solid Waste:
-
Collect solid waste, including residual amounts of the compound and any contaminated consumables (e.g., weighing paper, gloves, wipes), in the designated container.
-
Ensure the container is kept securely sealed when not in use.
-
-
Liquid Waste (Solutions):
-
Collect solutions containing this compound in a separate, sealed, and appropriately labeled liquid hazardous waste container.
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Disposal Methodologies: From In-Lab Treatment to Professional Services
The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste disposal facility. For small quantities, in-lab chemical neutralization may be a viable option for trained personnel to render the compound less hazardous prior to collection.
Incineration (Recommended for Bulk Quantities)
High-temperature incineration is an effective method for the complete destruction of carbamate compounds. This process should be carried out in a licensed and permitted hazardous waste incineration facility. The high temperatures and controlled conditions ensure the breakdown of the compound into less harmful components.
Chemical Treatment: Alkaline Hydrolysis (For Small-Scale Laboratory Use)
For small quantities generated in a research setting, alkaline hydrolysis can be employed to break down the carbamate functional group. This procedure should only be performed by personnel with a thorough understanding of the chemical reactions and safety precautions involved.
Objective: To hydrolyze the carbamate linkage, yielding the corresponding aminophenol, tert-butanol, and carbon dioxide.
Experimental Protocol:
-
Preparation: In a chemical fume hood, prepare a 1 M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a 9:1 mixture of ethanol and water.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the this compound waste.
-
Addition of Base: Slowly add the prepared alkaline solution to the flask.
-
Reflux: Heat the mixture to a gentle reflux and maintain for a minimum of 4 hours to ensure complete hydrolysis. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Neutralization and Collection: After cooling to room temperature, carefully neutralize the solution with a dilute acid (e.g., 1 M HCl). The resulting solution should be collected as hazardous waste for disposal, as it will contain the hydrolyzed products.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling tert-Butyl (2-amino-6-methoxyphenyl)carbamate
Hazard Profile: Understanding the Risks
Based on data from analogous carbamate compounds, tert-Butyl (2-amino-6-methoxyphenyl)carbamate should be handled as a substance with the following potential hazards:
-
Acute Oral Toxicity : Similar carbamates are classified as toxic if swallowed.
-
Skin Irritation and Damage : Direct contact may cause skin irritation or, in some cases, severe burns[1].
-
Serious Eye Damage : The compound is expected to cause serious eye irritation or damage upon contact[1].
-
Respiratory Irritation : Inhalation of dust or aerosols may lead to respiratory irritation[1].
These hazards underscore the necessity of a comprehensive PPE strategy to prevent exposure through all potential routes: dermal, ocular, and inhalation.
Core PPE Requirements: A Multi-Layered Defense
A risk-based approach is essential when selecting PPE for handling this compound. The following table summarizes the minimum required PPE for various laboratory operations.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Chemical safety goggles | Nitrile or neoprene gloves | Lab coat | N95/FFP2 respirator (if not in a fume hood) |
| Solution Preparation | Chemical safety goggles with face shield | Nitrile or neoprene gloves | Lab coat | Not generally required if in a fume hood |
| Reaction Setup & Workup | Chemical safety goggles with face shield | Nitrile or neoprene gloves | Lab coat | Not generally required if in a fume hood |
| Large-Scale Operations (>10g) | Chemical safety goggles with face shield | Double-gloving (nitrile or neoprene) | Chemical-resistant apron over lab coat | Required if potential for aerosolization exists, even in a fume hood. Consult with EHS. |
| Spill Cleanup | Chemical safety goggles with face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant suit or apron | Air-purifying respirator with appropriate cartridges |
The Rationale Behind Your PPE Choices
-
Eye and Face Protection : Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes, protecting against splashes and fine particulates. A face shield should be worn over the goggles during procedures with a higher risk of splashing, such as when handling larger volumes of solutions[2].
-
Hand Protection : Carbamates can be absorbed through the skin. Nitrile or neoprene gloves offer good chemical resistance. It is crucial to check the manufacturer's glove compatibility charts for specific breakthrough times. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid contaminating your skin.
-
Body Protection : A standard lab coat protects against incidental contact. For larger-scale work or situations with a higher risk of spills, a chemical-resistant apron provides an additional barrier[3].
-
Respiratory Protection : When handling the solid compound outside of a certified chemical fume hood, a respirator is necessary to prevent the inhalation of airborne particles. The choice of respirator will depend on the scale of the work and a site-specific risk assessment. For routine handling of small quantities in a well-ventilated fume hood, respiratory protection may not be required.
Operational Workflow: A Step-by-Step Guide to Safe Handling
The following workflow is designed to minimize exposure risk at every stage of the experimental process.
Caption: A logical workflow for the safe handling of this compound.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation : All waste contaminated with this compound, including gloves, weigh boats, and pipette tips, must be collected in a designated, labeled hazardous waste container.
-
Liquid Waste : Unused solutions and reaction mixtures should be collected in a separate, compatible hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Container Management : Keep waste containers closed when not in use and store them in a designated secondary containment area.
-
Regulatory Compliance : All chemical waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance[4].
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and correct action is crucial.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek medical attention[1].
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention[1].
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[1].
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and drink one to two glasses of water. Seek immediate medical attention[1].
-
Spill : Evacuate the immediate area. For small spills, use an inert absorbent material and place it in a sealed container for disposal. For large spills, contact your institution's EHS department immediately. Do not attempt to clean up a large spill without proper training and equipment[1].
The following decision tree illustrates the appropriate response to an exposure event.
Caption: Decision tree for responding to an exposure to this compound.
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.
References
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Fisher Scientific. (2009). Safety Data Sheet.
- Fisher Scientific. (2010). Safety Data Sheet.
- Alfa Aesar. (2010). Safety Data Sheet.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- PubChem. (n.d.). tert-butyl N-(5-amino-2-methoxyphenyl)carbamate.
- Sunway Pharm Ltd. (n.d.). This compound.
- Sigma-Aldrich. (2022). Safety Data Sheet.
- BenchChem. (n.d.). Personal protective equipment for handling Methyl carbamate-d3.
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment for Pesticide Handlers.
- BenchChem. (n.d.). Personal protective equipment for handling tert-Butyl (7-aminoheptyl)carbamate.
- Oregon Occupational Safety and Health. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
- Health.vic. (2024). Pesticide use and personal protective equipment.
Sources
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
